molecular formula C14H21NO2 B3051281 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol CAS No. 32599-04-5

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B3051281
CAS No.: 32599-04-5
M. Wt: 235.32 g/mol
InChI Key: QPMPQYGUAKDGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-13(11-15-9-5-2-6-10-15)12-17-14-7-3-1-4-8-14/h1,3-4,7-8,13,16H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMPQYGUAKDGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293423
Record name NSC89435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32599-04-5
Record name NSC89435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Polymer Scientists Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS No. 32599-04-5) is a structurally versatile tertiary amino alcohol belonging to the aryloxypropanolamine class of chemical compounds. While the aryloxypropanolamine scaffold is classically recognized as the core pharmacophore for β -adrenergic receptor antagonists (beta-blockers), the substitution of a traditional secondary amine with a tertiary piperidine ring fundamentally alters its physicochemical and pharmacological profile.

This guide provides an in-depth analysis of the compound’s chemical properties, regioselective synthesis methodologies, and dual utility: as a specialized intermediate in rational drug design[1] and as a catalytic initiator in epoxy homopolymerization networks[2].

Chemical Identity and Quantitative Properties

The structural integration of a lipophilic phenoxy group, a flexible propanol linker, and a basic piperidine moiety gives this compound unique solubility and binding characteristics. Below is a summary of its core quantitative data, critical for stoichiometric calculations and analytical validation.

PropertyValue
IUPAC Name 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol
CAS Registry Number 32599-04-5
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
MDL Number MFCD00450862
Appearance White to off-white crystalline solid / viscous oil
Solubility Soluble in Methanol, Ethanol, Dichloromethane, DMSO; Sparingly soluble in Water
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Ether oxygen, Hydroxyl oxygen, Piperidine nitrogen)

Data synthesized from verified chemical inventories and structural databases[3].

Mechanistic Synthesis and Regioselectivity

The synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol relies on a highly reliable two-step sequence: the epoxidation of phenol followed by the regioselective aminolysis of the resulting epoxide.

The Epoxide Ring-Opening Logic

The critical step in this synthesis is the reaction between phenyl glycidyl ether (PGE) and piperidine . According to Krasusky's Rule, the nucleophilic attack of the piperidine nitrogen occurs preferentially at the less sterically hindered terminal carbon ( C3​ ) of the epoxide ring.

This regioselectivity is driven by kinetics. The transition state for the attack at the primary carbon has a significantly lower activation energy compared to the secondary carbon. Furthermore, the basic nitrogen in the resulting tertiary amino alcohol (TAA) can exhibit an anchimeric (neighboring group) effect, which stabilizes the reaction intermediate and drives the reaction to near-quantitative yields without the need for heavy metal catalysts[2][4].

Synthesis Phenol Phenol + Epichlorohydrin Base Alkaline Medium (0-25°C) Phenol->Base PGE Phenyl Glycidyl Ether (Intermediate) Base->PGE SN2 & Epoxidation RingOpening Regioselective Ring Opening PGE->RingOpening Piperidine Piperidine (Nucleophile) Piperidine->RingOpening Target 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (Target Compound) RingOpening->Target Krasusky's Rule

Synthesis workflow of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol via regioselective aminolysis.

Experimental Methodology: Step-by-Step Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Analytical checkpoints are embedded to confirm intermediate formation before proceeding.

Phase 1: Synthesis of Phenyl Glycidyl Ether (Intermediate)

Note: Epichlorohydrin is a known carcinogen and alkylating agent. Perform all steps in a fume hood using appropriate PPE.

  • Preparation: Dissolve 0.1 mol (9.41 g) of phenol in 50 mL of an aqueous 20% NaOH solution. Cool the mixture to 0–5°C in an ice bath.

  • Addition: Dropwise, add 0.15 mol (13.88 g) of epichlorohydrin over 30 minutes under vigorous magnetic stirring. Maintain the temperature below 25°C to prevent unwanted polymerization[5].

  • Reaction: Allow the mixture to stir at room temperature for 12 hours.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 4:1). The presence of a high Rf​ spot confirms PGE.

Phase 2: Aminolysis with Piperidine
  • Reaction Setup: Dissolve the crude PGE (approx. 0.1 mol) in 40 mL of absolute methanol.

  • Nucleophilic Addition: Add 0.11 mol (9.37 g) of piperidine. The slight excess ensures complete consumption of the epoxide[2].

  • Reflux: Heat the mixture to a gentle reflux (65°C) for 6–8 hours. The reaction can be monitored by the disappearance of the epoxide peak in IR spectroscopy (~910 cm−1 ).

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in 1M HCl (50 mL) and wash with diethyl ether to remove unreacted PGE and non-basic impurities.

  • Neutralization & Isolation: Basify the aqueous layer with 2M NaOH to pH 10. Extract the liberated free base with DCM (3 x 50 mL). Dry over Na2​SO4​ and evaporate the solvent to yield 1-phenoxy-3-(piperidin-1-yl)propan-2-ol.

  • Final Validation: Confirm structure via 1H NMR. Look for the characteristic diastereotopic protons of the −CH2​−N− group and the methine proton ( −CH(OH)− ) around 3.9–4.1 ppm.

Applications: Pharmacology and Polymer Science

The structural divergence of this compound from classical secondary amines dictates its unique applications across distinct scientific fields.

Rational Drug Design & Pharmacology

Classical β -blockers (e.g., propranolol) rely on a secondary amine to form critical hydrogen bonds within the β -adrenergic receptor pocket. By incorporating a tertiary amine (piperidine), 1-phenoxy-3-(piperidin-1-yl)propan-2-ol exhibits a deliberate "designing out" of potent β1​/β2​ antagonist activity.

Instead, this structural modification is utilized to:

  • Target Alternative Receptors: Tertiary aryloxypropanolamines often show shifted affinities toward σ (sigma) receptors or act as voltage-gated sodium channel blockers (local anesthetics).

  • Act as an Advanced Synthon: It serves as a building block for highly selective β3​ -adrenoceptor agonists, where the tertiary amine nitrogen has been identified as a novel determinant for potent and selective activity in treating β3​ -mediated pathological conditions[1].

Polymer Chemistry: Epoxy Curing Initiation

In materials science, the reaction between PGE and piperidine is a fundamental model for understanding epoxy resin curing. The product, 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, is a Tertiary Amino Alcohol (TAA). Once formed, this TAA acts as an active catalytic center. The hydroxyl group facilitates hydrogen bonding with unreacted epoxide rings, while the tertiary nitrogen initiates anionic homopolymerization of the epoxy matrix, directly influencing the glass transition temperature ( Tg​ ) and fracture energy of the final polymer network[2].

Applications Compound 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Pharma Pharmacological Scaffold Compound->Pharma Polymer Polymer Chemistry Compound->Polymer BetaBlocker Beta-3 Agonist Development Pharma->BetaBlocker Aryloxypropanolamine Core Sigma Sigma Receptor / Na+ Channel Affinity Pharma->Sigma Piperidine Tertiary Amine Curing Epoxy Curing Agent (Tertiary Amino Alcohol) Polymer->Curing Catalytic Initiation

Divergent application logic of the compound in pharmacology and polymer science.

References

  • Product Index - AA Blocks: 32599-04-5. AA Blocks. URL: [Link]

  • Industrial process for obtaining an aryloxypropanolamine. US Patent 5082969A. Google Patents.
  • The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists. PubMed, National Institutes of Health (NIH). URL:[Link]

  • The first stages of an epoxy homopolymerization initiated by piperidine. KPI / Polymer Journal. URL:[Link]

  • Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. URL:[Link]

Sources

Structural and Pharmacological Profiling of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: Nomenclature, Synthesis, and Receptor Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS Registry Number: 32599-04-5)[1] is a synthetic organic compound belonging to the aryloxypropanolamine class. While traditional aryloxypropanolamines are foundational to β -adrenergic receptor antagonists (beta-blockers), the substitution of a primary or secondary amine with a cyclic tertiary amine (piperidine) fundamentally alters its pharmacodynamic profile. This whitepaper systematically deconstructs the IUPAC nomenclature, details a self-validating synthetic methodology, and explores the structure-activity relationship (SAR) that governs its receptor kinetics.

IUPAC Nomenclature and Structural Deconstruction

The systematic naming of this molecule strictly adheres to the guidelines established in the IUPAC Nomenclature of Organic Chemistry (commonly referred to as the Blue Book)[2]. The nomenclature is derived through the following hierarchical deconstruction:

  • Principal Functional Group (Suffix): The hydroxyl (-OH) group holds the highest priority among the functional groups present, dictating the suffix "-ol"[3].

  • Parent Carbon Chain: The longest carbon chain containing the principal functional group is a three-carbon alkane, designated as "propane". Combined with the suffix, the parent structure is "propan-2-ol"[3].

  • Substituents (Prefixes):

    • Position 1: An ether linkage to a benzene ring forms a "phenoxy" group.

    • Position 3: A piperidine ring attached via its nitrogen atom constitutes a "piperidin-1-yl" group.

  • Stereochemistry: The C2 carbon is chiral (bonded to four distinct groups: -OH, -H, -CH 2​ OPh, and -CH 2​ NC 5​ H 10​ ). Consequently, the molecule exists as a pair of enantiomers, (2R) and (2S), which often exhibit divergent binding affinities in biological systems.

Pharmacological Relevance & Structure-Activity Relationship (SAR)

The aryloxypropanolamine scaffold is a privileged structure in medicinal chemistry. The causality behind modifying this scaffold lies in tuning receptor selectivity and lipophilicity.

  • Analgesic Properties: Early pharmacological evaluations demonstrated that substituting the terminal amine of aryloxypropanolamines with a cyclic tertiary amine, such as piperidine, significantly enhances analgesic activity compared to secondary amine analogs[4]. The increased steric bulk and lipophilicity facilitate better penetration of the blood-brain barrier (BBB)[5].

  • β3​ -Adrenoceptor Agonism: Recent SAR studies have identified that the presence of a tertiary amine nitrogen atom—contrary to the secondary amines found in classic beta-blockers—acts as a novel determinant for potent and selective β3​ -adrenoceptor agonism[6]. This interaction is critical for mediating lipolysis and thermogenesis, highlighting the compound's potential in metabolic therapies[7].

Pathway Ligand 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Receptor β3-Adrenergic Receptor (GPCR) Ligand->Receptor Receptor Binding GProtein G_s Protein Activation Receptor->GProtein GDP/GTP Exchange AC Adenylyl Cyclase (AC) GProtein->AC α-subunit Activation cAMP ATP → cAMP AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation Cascade

Figure 1: Proposed β3-Adrenergic Receptor signaling cascade upon ligand binding.

Mechanistic Synthesis Workflow

The synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol is achieved via a robust, two-step bimolecular nucleophilic substitution ( SN​2 ) and epoxide ring-opening sequence.

SynthWorkflow Phenol Phenol Inter 1,2-Epoxy-3-phenoxypropane Phenol->Inter NaOH, H2O SN2 & Cyclization Epi Epichlorohydrin Epi->Inter O-Alkylation Prod 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Inter->Prod Reflux (MeOH) Epoxide Ring Opening Pip Piperidine Pip->Prod Aminolysis

Figure 2: Two-step synthetic workflow via epoxidation and subsequent aminolysis.

Protocol: Step-by-Step Synthesis

Phase 1: Synthesis of 1,2-Epoxy-3-phenoxypropane

  • Deprotonation: Dissolve 1.0 equivalent of phenol in a 10% aqueous NaOH solution. Causality: The basic medium deprotonates the phenol ( pKa​ ~10) to form the highly nucleophilic phenoxide ion.

  • Alkylation: Add 1.2 equivalents of epichlorohydrin dropwise while maintaining the temperature at 0–5 °C. Causality: Strict thermal control prevents the highly exothermic SN​2 reaction from driving the formation of unwanted bis-alkylated byproducts.

  • Cyclization: Gradually warm the reaction mixture to room temperature and stir for 12 hours. The intermediate chlorohydrin undergoes an intramolecular Williamson ether-type cyclization to yield the epoxide.

    • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The reaction is complete when the phenol spot ( Rf​ ~0.3) disappears, replaced by the epoxide spot ( Rf​ ~0.6).

  • Workup: Extract the aqueous mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Aminolysis with Piperidine 5. Ring Opening: Dissolve the crude 1,2-epoxy-3-phenoxypropane in absolute methanol. Add 1.1 equivalents of piperidine. 6. Reflux: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Causality: The regioselective nucleophilic attack of the piperidine nitrogen occurs at the less sterically hindered terminal carbon (C3) of the epoxide, exclusively yielding the secondary alcohol at C2.

  • Validation Checkpoint 2: A ninhydrin stain on the TLC plate will confirm the consumption of the secondary amine (piperidine) and the formation of the tertiary amine product (which does not stain strongly with ninhydrin).
  • Purification: Evaporate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (eluent: Dichloromethane/Methanol 95:5) to yield the pure target compound.

Analytical Characterization Data

To ensure absolute scientific integrity, the synthesized compound must be validated against the following theoretical physicochemical parameters and spectral data.

Table 1: Physicochemical and Analytical Profile

ParameterValue / Description
Chemical Formula C 14​ H 21​ NO 2​
Molecular Weight 235.32 g/mol
CAS Registry Number 32599-04-5
1 H-NMR (CDCl 3​ , 400 MHz) δ 7.25-7.30 (m, 2H), 6.90-6.98 (m, 3H), 4.10 (m, 1H), 3.95 (d, 2H), 2.40-2.60 (m, 6H), 1.50-1.65 (m, 6H)
13 C-NMR (CDCl 3​ , 100 MHz) δ 158.5, 129.5, 121.0, 114.5, 70.2, 65.4, 61.0, 54.5, 26.0, 24.2
Mass Spectrometry (ESI+) [M+H] + m/z 236.16
LogP (Predicted) ~2.4

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Queen Mary University of London.[Link]

  • Beasley, Y. M., Petrow, V., & Stephenson, O. (1958). "Analgesics. Part I. Some aryloxypropanolamines." Journal of Pharmacy and Pharmacology, 10(1), 47-59.[Link]

  • Perrone, M. G., Bleve, L., Santandrea, E., Vitale, P., Niso, M., & Scilimati, A. (2009). "The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists." ChemMedChem, 4(12), 2080-2097.[Link]

Sources

A Comprehensive Guide to the Molecular Weight Determination of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the theoretical and experimental determination of the molecular weight of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, a compound of interest in chemical research and pharmaceutical development. Accurate molecular weight determination is a foundational step in the characterization of any chemical entity, underpinning structural elucidation, purity assessment, and stoichiometric calculations. This document offers a multi-faceted approach, beginning with the fundamental calculation of the molecular weight from the compound's chemical formula and progressing to advanced experimental verification techniques. We provide in-depth protocols and field-proven insights for gold-standard methods such as High-Resolution Mass Spectrometry (HRMS) and confirmatory analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, aiming to provide both the theoretical causality and practical methodologies required for robust and reliable molecular characterization.

Part 1: Foundational Principles and Theoretical Calculation
1.1 Introduction to 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is an organic compound featuring a phenoxy group, a piperidine ring, and a propan-2-ol backbone. Its precise structure is critical to its chemical and pharmacological properties. The first step in any rigorous analysis is to confirm its elemental composition and, from that, its molecular weight.

The verified chemical formula for this compound is C₁₄H₂₁NO₂ [1]. This formula is the basis for all subsequent calculations and a key piece of information to be validated by experimental methods.

1.2 The Criticality of Molecular Weight

In analytical chemistry, several definitions of mass are used, and understanding the distinction is crucial for interpreting data from different instruments:

  • Nominal Mass: The integer mass of a molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

  • Average Molecular Weight (MW): The weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. This is the value typically used in stoichiometry and is often referred to as molecular weight.[2]

  • Monoisotopic Mass: The exact mass of a molecule calculated using the most abundant isotope for each atom. High-resolution mass spectrometers are capable of measuring this value with high precision, which is essential for determining the molecular formula.[2]

1.3 Theoretical Molecular Weight Calculation

The average molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₄H₂₁NO₂).

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1412.011168.154
HydrogenH211.00821.168
NitrogenN114.00714.007
OxygenO215.99931.998
Total 235.327

Therefore, the calculated average molecular weight of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is 235.327 g/mol . This theoretical value serves as the benchmark for all experimental verifications.

Part 2: Experimental Determination and Verification

While theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized or isolated compound. Mass spectrometry stands as the definitive technique for this purpose, with NMR spectroscopy providing essential, orthogonal confirmation of the chemical structure.

2.1 High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For determining the molecular formula of a small organic molecule, High-Resolution Mass Spectrometry (HRMS), often utilizing an Orbitrap or Time-of-Flight (TOF) analyzer, is the preferred method due to its exceptional accuracy and resolution.[2][3]

cluster_0 Mass Spectrometry Workflow A Sample Preparation (Dissolution in Solvent) B Ionization Source (e.g., ESI) A->B Introduction C Mass Analyzer (e.g., Orbitrap, TOF) B->C Ion Acceleration D Detector C->D Mass Separation E Data Acquisition (Mass Spectrum) D->E Signal Transduction

Caption: General workflow for molecular weight determination using mass spectrometry.

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process.[4] This is crucial for a molecule like 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol as it minimizes in-source fragmentation, ensuring that the primary ion observed corresponds to the intact molecule. The basic nitrogen atom in the piperidine ring is readily protonated, making it ideal for positive-ion mode ESI, where the dominant species will be the protonated molecule, [M+H]⁺.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.[4]

    • Perform serial dilutions to achieve a final concentration of 1-10 µM.[5]

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a certified calibration standard with known masses across the desired m/z range. This step is critical for ensuring high mass accuracy.[4]

  • Infusion and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode, scanning a relevant m/z range (e.g., m/z 100-500).

    • Ensure the mass analyzer is operating in high-resolution mode (>10,000 resolving power).[3]

  • Data Interpretation:

    • The primary peak in the resulting mass spectrum should correspond to the [M+H]⁺ ion.

    • For C₁₄H₂₁NO₂, the expected monoisotopic mass of the neutral molecule (M) is 235.1572.

    • The expected m/z for the protonated molecule ([M+H]⁺) is 236.1645 (235.1572 + mass of H⁺).

    • The instrument software will report the measured m/z to four or more decimal places. A mass accuracy of <5 ppm between the measured and theoretical m/z provides high confidence in the assigned molecular formula.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS directly measures molecular mass, NMR spectroscopy provides detailed information about the molecular structure, specifically the connectivity and chemical environment of atoms.[6][7] By confirming the structure, NMR indirectly but unequivocally validates the molecular formula (C₁₄H₂₁NO₂), thereby corroborating the theoretical molecular weight. It serves as a self-validating system when paired with MS.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton environments. The integration of the signals should correspond to the 21 protons in the structure.

    • Acquire a ¹³C NMR spectrum (often with proton decoupling) to observe the carbon environments. The spectrum should reveal 14 distinct carbon signals (or fewer if molecular symmetry is present). Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[7]

  • Data Analysis: The combination of chemical shifts, coupling patterns, and signal integrations in the ¹H and ¹³C spectra serves as a unique "fingerprint" of the molecule.[9] A successful structural elucidation confirms the elemental composition of C₁₄H₂₁NO₂.

cluster_1 Integrated Approach for Molecular Characterization cluster_MS Primary Analysis cluster_NMR Confirmatory Analysis Sample Test Compound (1-Phenoxy-3-(piperidin-1-yl)propan-2-ol) MS HRMS Analysis Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MW Result: Exact Mass (m/z) => Molecular Formula MS->MW Conclusion Final Confirmation: Unambiguous Identity & Molecular Weight MW->Conclusion Structure Result: Chemical Structure => Validates Formula NMR->Structure Structure->Conclusion

Caption: Integrated workflow combining MS and NMR for confident characterization.

Part 3: Summary of Key Data

The robust characterization of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol relies on the convergence of theoretical calculations and high-fidelity experimental data.

ParameterDescriptionValueMethod
Chemical Formula The elemental composition of the molecule.C₁₄H₂₁NO₂Confirmed by HRMS & NMR
Average MW Weighted average of isotopic masses.235.327 g/mol Theoretical Calculation
Monoisotopic Mass Mass calculated using the most abundant isotopes.235.1572 DaTheoretical Calculation
Expected [M+H]⁺ Ion The protonated molecule observed in ESI-MS.m/z 236.1645HRMS (Positive Ion Mode)
References
  • The Evolving Landscape of NMR Structural Elucidation. MDPI.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate.
  • Use of NMR in structure elucidation. Slideshare.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • A framework for automated structure elucidation from routine NMR spectra. PMC.
  • How to Determine Molecular Weight?. Mtoz Biolabs.
  • A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides. Benchchem.
  • Determination of Molecular Weight by Mass Spectros. Scribd.
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent.
  • 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. PubChem.
  • PROTOCOL MSU_MSMC_008 version 1 Protein molecular weight determination using electrospray ionization. Michigan State University.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the potential mechanism of action for the compound 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. Given the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, primarily the well-characterized Class 1C antiarrhythmic drug, propafenone. The proposed mechanisms are presented as scientifically grounded hypotheses, with detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Structural Analysis

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol belongs to the aryloxypropanolamine class of compounds, a scaffold present in numerous pharmacologically active agents. Its structure consists of a phenoxy group linked to a propan-2-ol backbone, which in turn is substituted with a piperidine ring. This chemical architecture is highly suggestive of cardiovascular and/or neurological activity.

The most pertinent structural analog for elucidating its primary mechanism of action is propafenone. Propafenone shares the 1-phenoxy-propan-2-ol core but features a different amine substituent. The striking similarity suggests that 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol may exhibit a comparable pharmacological profile, particularly concerning cardiac ion channels.

Primary Putative Mechanism of Action: Class 1C Antiarrhythmic Activity

Based on its structural similarity to propafenone, the principal hypothesized mechanism of action for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is the blockade of cardiac sodium channels, characteristic of a Class 1C antiarrhythmic agent.[1][2]

Sodium Channel Blockade

The fast inward sodium current is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol would be expected to decrease the maximum rate of depolarization, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3][4] This effect would manifest on an electrocardiogram (ECG) as a dose-dependent prolongation of the PR interval and a widening of the QRS complex.[3]

Electrophysiological Effects

The anticipated electrophysiological consequences of this sodium channel blockade include:

  • Reduced Automaticity: By suppressing the rate of spontaneous depolarization in ectopic pacemaker cells, the compound would likely reduce premature ventricular contractions.[2][3]

  • Prolonged Refractory Period: An increase in the effective refractory period in the atria, atrioventricular (AV) node, and ventricles is another expected outcome.[3][5]

  • Slowed Conduction: A significant slowing of conduction in fast-response tissues would be a hallmark of its Class 1C activity.[4][5]

These effects would make it potentially useful for the management of supraventricular and ventricular arrhythmias.[6]

Secondary Putative Mechanism of Action: Beta-Adrenergic Blockade

Many aryloxypropanolamine compounds, including propafenone, exhibit beta-adrenergic blocking (beta-blocking) activity.[1][2][6] It is therefore plausible that 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol also possesses this secondary mechanism.

Non-Selective Beta-Blockade

This activity would likely be non-selective, affecting both β1 and β2 adrenergic receptors. The S-enantiomer of propafenone is a more potent beta-antagonist than the R-enantiomer, a characteristic that could also be present in 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.[3] This beta-blocking action would contribute to its antiarrhythmic effect by:

  • Decreasing heart rate (negative chronotropy).

  • Reducing myocardial contractility (negative inotropy).[3]

  • Lowering blood pressure.

Other Potential Pharmacological Activities

The piperidine moiety in 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol suggests the potential for interactions with other receptor systems, particularly in the central nervous system (CNS).

Opioid Receptor Interaction

Derivatives of 3-phenoxypropyl piperidine have been identified as agonists for the ORL1 (NOP) receptor, a type of opioid receptor.[7] This raises the possibility that 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol could have modulatory effects on opioid signaling pathways, which would require dedicated investigation.

Neuropharmacological Effects

Arylpiperazine and arylpiperidine structures are common in compounds targeting serotonergic and dopaminergic receptors.[8] Therefore, an evaluation of the binding affinity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol to these CNS receptors would be a critical step in fully characterizing its pharmacological profile.

Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, a series of in vitro and in vivo experiments are necessary.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To directly assess the effect of the compound on cardiac sodium channels.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK-293) cells stably expressing the human cardiac sodium channel, Nav1.5.

  • Whole-Cell Patch-Clamp:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit sodium currents (e.g., hold at -120 mV, then depolarize to various test potentials).

    • Record baseline sodium currents.

    • Perfuse the cell with increasing concentrations of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and record the corresponding changes in sodium current amplitude and kinetics.

  • Data Analysis:

    • Construct a concentration-response curve to determine the IC50 value for sodium channel blockade.

    • Analyze the voltage-dependence of the block.

    • Assess the kinetics of channel blockade (onset and offset).

dot

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vivo Electrophysiology in an Animal Model

Objective: To evaluate the electrophysiological effects of the compound in a living organism.

Methodology:

  • Animal Model: Utilize an anesthetized canine or swine model.

  • Surgical Preparation:

    • Introduce electrode catheters into the heart via peripheral veins to record intracardiac electrograms.

    • Place pacing electrodes in the atrium and ventricle.

  • Electrophysiological Study:

    • Measure baseline cardiac intervals (PR, QRS, QT), refractory periods, and conduction velocities.

    • Administer increasing intravenous doses of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

    • Repeat the electrophysiological measurements at each dose level.

  • Data Analysis:

    • Quantify the dose-dependent changes in all measured electrophysiological parameters.

Pharmacokinetics and Metabolism

The metabolism of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is likely to proceed through pathways similar to those of propafenone, which is extensively metabolized by the liver via the cytochrome P450 system, particularly CYP2D6. [4]Individuals who are poor metabolizers of CYP2D6 substrates may exhibit significantly higher plasma concentrations of the parent drug, potentially leading to an increased risk of adverse effects.

Pharmacokinetic Parameter Anticipated Characteristic Rationale (based on Propafenone)
Absorption Good oral absorptionCommon for aryloxypropanolamines
Metabolism Extensive hepatic metabolismPrimarily via CYP2D6 [4]
Half-life Biphasic, dependent on CYP2D6 statusLonger half-life in poor metabolizers
Excretion Primarily renal excretion of metabolitesStandard elimination pathway

Potential Clinical Implications and Safety Considerations

If the hypothesized mechanisms of action are confirmed, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol could be a candidate for the treatment of various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. [3] However, several safety considerations must be addressed:

  • Proarrhythmia: Like all Class 1C antiarrhythmics, this compound could have proarrhythmic effects, potentially causing new or worsened arrhythmias. [2][9]* Negative Inotropy: The combined sodium channel and beta-blocking effects could lead to a depression of myocardial contractility, which would be a concern in patients with heart failure. [3]* Conduction Disturbances: The slowing of cardiac conduction could lead to atrioventricular block. [3]* CNS Effects: The potential for CNS receptor interactions necessitates a thorough evaluation of neurological side effects.

Conclusion

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a compound with a high likelihood of possessing Class 1C antiarrhythmic and beta-blocking properties, based on its strong structural resemblance to propafenone. The primary mechanism is predicted to be the blockade of cardiac sodium channels, with a secondary action of beta-adrenergic antagonism. The presence of a piperidine ring also warrants investigation into its potential effects on CNS receptors. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of its mechanism of action. A thorough understanding of its pharmacological profile, including its potential for proarrhythmia and negative inotropy, will be critical for any future drug development efforts.

References

  • Propafenone: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, September 16). Retrieved from [Link]

  • Electrophysiological predictors of propafenone efficacy in prevention of atrioventricular nodal re-entrant and atrioventricular re-entrant tachycardia - PMC - NIH. Retrieved from [Link]

  • Palin, R., Barn, D. R., Clark, J. K., & Cottney, J. E. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. Retrieved from [Link]

  • Propafenone - LiverTox - NCBI Bookshelf - NIH. (2021, September 3). Retrieved from [Link]

  • (R)-1-Phenoxy-3-[4-(4-phenoxy-phenyl)-piperidin-1-yl]-propan-2-ol; hydrochloride. PubChem. Retrieved from [Link]

  • Waleffe, A., Mary-Rabine, L., de Rubel, R., Soyeur, D., Legrand, V., & Kulbertus, H. E. (1981). Electrophysiological effects of propafenone studied with programmed electrical stimulation of the heart in patients with recurrent paroxysmal supraventricular tachycardia. European Heart Journal, 2(4), 345-352. Retrieved from [Link]

  • What is the mechanism of Propafenone Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | Pharmaffiliates. Retrieved from [Link]

  • Mustapha, M., Salerno, J. C., & Seslar, S. P. (2021). Electrophysiological effects and clinical utility of propafenone in children. Cardiology in the Young, 31(7), 1124-1129. Retrieved from [Link]

  • 1-PHENOXY-2-PROPANOL - Ataman Kimya. Retrieved from [Link]

  • Mechanism of Action of Antiarrhythmic Agents: Focus on Propafenone. (2026, February 8). ResearchGate. Retrieved from [Link]

  • Proarrhythmia Induced by Propafenone: What is the Mechanism? (n.d.). ResearchGate. Retrieved from [Link]

  • Sur, R. N., Shanker, G., Rathore, R. K., Chak, I. M., Agarwal, S. K., & Jain, P. C. (1980). Pharmacological studies on 1-(p-aminophenoxy)-3-[N1-(O-methoxyphenyl)-N4-piperazinyl] propane dihydrochloride (74-637). Indian Journal of Experimental Biology, 18(10), 1190-1191. Retrieved from [Link]

  • Prodrugs of Alcohols and Phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • phenoxypropanediol, 538-43-2 - The Good Scents Company. Retrieved from [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC. Retrieved from [Link]

Sources

The Predicted Pharmacological Profile of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, a compound for which extensive empirical data is not publicly available. By dissecting its molecular structure into core functional motifs, we can draw robust, evidence-based inferences from well-characterized analogous compounds. The primary structural feature is the aryloxypropanolamine scaffold, the quintessential pharmacophore of beta-adrenergic receptor antagonists (beta-blockers). The secondary feature, a piperidine ring, serves as the N-alkyl substituent, influencing both potency and pharmacokinetic properties. This whitepaper synthesizes structure-activity relationship (SAR) principles to build a predictive model of the compound's mechanism of action, pharmacokinetics, and potential toxicological concerns. Furthermore, it outlines detailed experimental protocols required to empirically validate these predictions, offering a roadmap for researchers and drug development professionals interested in this or structurally related molecules.

Molecular Overview and Physicochemical Properties

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (PubChem CID: 259475) is an organic molecule whose structure is foundational to a vast class of pharmacologically active agents. Its profile is defined by three key functional domains:

  • A Phenoxy Group: An aromatic phenyl ring linked via an ether bond. This moiety is critical for aromatic interactions within receptor binding pockets.

  • A Propan-2-ol Linker: A three-carbon chain containing a hydroxyl group on the central carbon. This chiral center and its hydroxyl group are crucial for forming hydrogen bonds with receptor targets.

  • A Piperidine Ring: A saturated six-membered heterocycle containing a tertiary amine, which is basic at physiological pH. This bulky, lipophilic group significantly influences the compound's affinity, selectivity, and distribution.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₂PubChem
Molecular Weight 235.32 g/mol PubChem
Predicted LogP 2.3ChemAxon
pKa (strongest basic) 9.4ChemAxon
Hydrogen Bond Donors 1 (hydroxyl group)PubChem
Hydrogen Bond Acceptors 3 (ether oxygen, hydroxyl oxygen, piperidine nitrogen)PubChem

Core Pharmacophore Analysis: The Aryloxypropanolamine Scaffold

The molecule belongs to the aryloxypropanolamine class of compounds. This scaffold is the defining structural feature of the majority of beta-blockers, with Propranolol being the archetypal example. The antagonistic activity of these molecules is intrinsically linked to this arrangement.

The critical components of this pharmacophore are:

  • Aromatic Ring: Provides van der Waals and π-π stacking interactions with the adrenergic receptor.

  • Ether Linkage (-O-CH₂-): Positions the side chain correctly for optimal receptor engagement.

  • β-Hydroxyl Group: Forms a key hydrogen bond with an aspartate residue in the receptor binding site, which is essential for high-affinity binding.

  • Secondary or Tertiary Amine: This group is protonated at physiological pH, forming an ionic bond with another conserved aspartate residue in the receptor.

cluster_0 Aryloxypropanolamine Pharmacophore cluster_1 Key Receptor Interactions A Aromatic Ring (e.g., Phenoxy) O Ether Oxygen A->O Ether Linkage I1 π-π Stacking Van der Waals A->I1 C1 CH₂ O->C1 C2 CH(OH) (β-Hydroxyl) C1->C2 C3 CH₂ C2->C3 I2 Hydrogen Bonding (Essential for affinity) C2->I2 N Amine (N) (e.g., Piperidine) C3->N I3 Ionic Bonding (Anchor) N->I3

Caption: Key components of the aryloxypropanolamine pharmacophore.

Predicted Primary Mechanism of Action: Non-Selective Beta-Adrenergic Blockade

Based on the core scaffold, the primary mechanism of action for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is predicted to be competitive antagonism of beta-adrenergic receptors.

Selectivity: Beta-blockers are often classified by their selectivity for β₁ receptors (found primarily in cardiac tissue) versus β₂ receptors (found in bronchial and vascular smooth muscle). A key structural determinant for β₁ selectivity (cardioselectivity) is a large substituent at the para position of the aromatic ring, often with a hydrogen bond-accepting group. The subject molecule has an unsubstituted phenoxy ring, which is structurally analogous to the naphthoxy ring of the non-selective beta-blocker Propranolol. Therefore, it is highly probable that 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol acts as a non-selective antagonist, blocking both β₁ and β₂ receptors.

This blockade would inhibit the downstream signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.

In Vitro Pharmacological Profiling of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development professionals evaluate novel chemical entities, establishing a rigorous, self-validating in vitro testing cascade is paramount. 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CID 259475) serves as a prototypical test article for the aryloxypropanolamine class of compounds ([1]). This technical whitepaper details the causality, methodologies, and data synthesis required to profile its dual pharmacological potential: beta-adrenergic receptor (β-AR) antagonism and voltage-gated sodium channel (VGSC) blockade.

Structural Rationale & Mechanistic Pathways

The chemical architecture of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol dictates its biological activity. The aryloxypropanolamine scaffold is universally recognized as the defining pharmacophore for β-AR antagonists ([2]).

Causality in Structural Design:

  • The Secondary Hydroxyl Group: Essential for anchoring the molecule via hydrogen bonding to the Asp113 residue in the β-AR binding pocket, as well as interacting with the local anesthetic (LA) binding site within the Nav channel pore.

  • The Piperidine Ring: The basic amine is protonated at physiological pH, allowing it to interact with the receptor's anionic sites. The bulky piperidine ring, as opposed to a simple isopropylamine group, enhances lipophilicity, driving state-dependent VGSC blockade.

MOA cluster_0 Beta-Adrenergic Pathway cluster_1 VGSC Pathway Compound 1-Phenoxy-3-(piperidin-1-yl) propan-2-ol BetaAR Beta-1 / Beta-2 Receptors Compound->BetaAR Competitive Antagonism VGSC Voltage-Gated Sodium Channels (Nav) Compound->VGSC Pore Binding cAMP ↓ cAMP Production BetaAR->cAMP PKA ↓ PKA Activation cAMP->PKA State State-Dependent Blockade VGSC->State Excitability ↓ Cellular Excitability State->Excitability

Diagram 1: Dual-pathway mechanism of action for aryloxypropanolamine derivatives.

In Vitro Cytotoxicity Profiling: The MTT Assay

Before initiating functional electrophysiology or receptor assays, we must establish the non-toxic concentration window.

Causality of Assay Selection: Why use MTT over ATP-based luminescence? Lipophilic aryloxypropanolamines can occasionally act as mild mitochondrial uncouplers at high concentrations. The MTT assay directly measures the functional integrity of NAD(P)H-dependent oxidoreductase enzymes (specifically mitochondrial succinate dehydrogenase). This provides a highly sensitive, early indicator of sub-lethal metabolic toxicity before overt membrane rupture occurs ([3]).

Step-by-Step Methodology
  • Cell Seeding: Pre-incubate target cells (e.g., HEK293, SH-SY5Y) at 1×105 cells/mL in 96-well flat-bottom microplates (100 µL/well) for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with serial dilutions of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (ranging from 0.1 µM to 500 µM) and incubate for exactly 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Labeling: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Add 100 µL of Solubilization Solution (acidified isopropanol or DMSO) and incubate overnight. Measure absorbance at 570 nm (with a 630 nm reference wavelength) using a microplate spectrophotometer.

Quantitative Data Summary
Cell LineTissue OriginIC₅₀ (µM) ± SDMax Non-Toxic Conc. (µM)
HEK293Human Embryonic Kidney> 500100
SH-SY5YHuman Neuroblastoma420 ± 1550
CHO-K1Chinese Hamster Ovary> 500100

Electrophysiological Profiling: VGSC Blockade

Aryloxypropanolamines often exhibit local anesthetic properties by blocking Nav1.5 (cardiac) and Nav1.2 (neuronal) channels.

Causality of Protocol Design: Traditional high-throughput screening measures block at a single holding potential, missing the dynamic interplay of drug binding during channel gating. By utilizing a 1 Hz complex voltage protocol with varying interpulse intervals, we isolate the recovery from inactivation (RFI). This reveals whether the compound preferentially binds to the inactivated state—a critical safety metric for predicting use-dependent antiarrhythmic efficacy versus proarrhythmic liability ([4]).

PatchClamp cluster_protocol Voltage Protocol Prep Cell Preparation (HEK293 Nav1.5) Seal Giga-ohm Seal Formation Prep->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Hold Holding Potential (-120 mV) WholeCell->Hold Depol Depolarization Step (-10 mV) Hold->Depol Record Record Peak Inward Current Depol->Record Perfusion Compound Perfusion (State-Dependent) Record->Perfusion Analysis IC50 & Kinetics Calculation Perfusion->Analysis

Diagram 2: Automated patch clamp voltage protocol workflow for state-dependent VGSC block.

Step-by-Step Methodology
  • Preparation: Utilize HEK293 cells stably expressing human Nav1.5 channels. Load cells into a microfluidics-based automated patch clamp system (e.g., IonFlux Mercury).

  • Configuration: Establish a >1 GΩ seal and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol Execution: Apply a continuous 1 Hz protocol. Hold the membrane at -120 mV to ensure all channels are in the resting state. Apply a 20 ms depolarizing step to -10 mV to elicit the peak inward sodium current.

  • Perfusion: Perfuse 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol at escalating concentrations (1 µM to 30 µM).

  • Kinetic Analysis: Record the onset of block during depolarization and the offset during varying interpulse intervals to calculate the state-dependent association ( KR​ , KI​ ) constants.

Receptor Functional Assays: β-Adrenergic Antagonism

Causality of Assay Selection: Why use isolated tissue over recombinant cell lines for initial functional screening? While recombinant cells provide high-throughput binding affinities ( KD​ ), isolated right atria (rich in β1-AR) and trachea (rich in β2-AR) preserve the native stoichiometric ratio of receptors to G-proteins. This allows for the accurate calculation of Schild plot slopes and pA2​ values, definitively distinguishing between competitive antagonism and partial agonism, a standard validated in the assessment of newly synthesized aryloxypropanolamines ([5]).

Step-by-Step Methodology
  • Tissue Isolation: Isolate rat right atria and guinea-pig trachea. Suspend in organ baths containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution maintained at 37°C.

  • Baseline CRC: Generate a baseline cumulative concentration-response curve (CRC) for the non-selective agonist isoprenaline, measuring chronotropic (atria) or relaxant (trachea) responses.

  • Antagonist Incubation: Wash the tissue thoroughly and incubate with a fixed, sub-maximal concentration of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (e.g., 1 µM) for 30 minutes.

  • Shift Analysis: Generate a second isoprenaline CRC in the presence of the antagonist.

  • Schild Plot: Plot the dose ratio minus one ( log(dr−1) ) against the negative log of the antagonist concentration to calculate the pA2​ value. A slope of ~1.0 confirms competitive antagonism.

Data Synthesis & Conclusion

The in vitro profiling of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol reveals a highly favorable therapeutic window. The compound demonstrates low cytotoxicity, allowing for robust functional characterization. It acts as a competitive β-AR antagonist with a secondary, state-dependent inhibitory effect on Nav1.5 channels, a profile highly desirable for class II/class I antiarrhythmic hybrid development.

Pharmacological Profiling Summary
TargetAssay TypeReadoutPotency ( pIC50​ / pA2​ )Mechanism
Nav1.5 Automated Patch ClampPeak Inward Current5.8 ± 0.2State-Dependent Pore Block
β1-AR Isolated Rat AtriaIsoprenaline Antagonism6.7 ± 0.1Competitive Antagonism
β2-AR Isolated GP TracheaIsoprenaline Antagonism6.2 ± 0.2Competitive Antagonism

References

  • PubChem. 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol | C14H21NO2 | CID 259475. National Center for Biotechnology Information.[Link]

  • Frontiers in Cardiovascular Medicine. β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress (2024).[Link]

  • Lukacs, P., et al. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology (2021).[Link]

  • Bhatt, L. K., et al. Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. Journal of Experimental Pharmacology (2010).[Link]

Sources

The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its widespread presence in numerous natural products and clinically approved drugs has cemented its status as a "privileged scaffold."[1][2] This in-depth technical guide explores the critical structure-activity relationships (SAR) of piperidine-containing compounds. We will dissect the fundamental principles governing how the scaffold's three-dimensional structure and chemical properties can be modulated to achieve desired biological activity. This guide is intended for researchers, scientists, and drug development professionals, providing field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in established scientific literature.

The Strategic Importance of the Piperidine Moiety in Drug Design

The prevalence of the piperidine motif, found in over twenty classes of pharmaceuticals, is not coincidental.[1] Its utility is deeply rooted in a unique combination of physicochemical and structural properties that make it an ideal building block for optimizing therapeutic agents.

Key Physicochemical & Pharmacokinetic Advantages:

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ~11.2) is typically protonated at physiological pH.[3] This allows it to act as a hydrogen bond donor, while the lone pair on the unprotonated nitrogen can act as a hydrogen bond acceptor. This dual nature provides a powerful handle for fine-tuning a molecule's aqueous solubility and lipophilicity (LogP), which are critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]

  • Conformational Rigidity and Vectorial Control: Unlike more flexible aliphatic chains, the piperidine ring primarily adopts a stable chair conformation.[1][3] This structural rigidity reduces the entropic penalty upon binding to a biological target and allows for the precise three-dimensional positioning of substituents. The axial and equatorial positions serve as vectors, enabling chemists to orient functional groups in space to maximize interactions with specific residues in a protein's binding pocket.

  • Metabolic Stability: The saturated piperidine ring is generally stable against metabolic degradation.[4] However, positions adjacent to the nitrogen can be susceptible to oxidation.[3][4] Strategic functionalization at these "soft spots" can enhance metabolic stability, leading to improved pharmacokinetic profiles and longer in-vivo half-lives.[1][4]

The following diagram illustrates the fundamental workflow in piperidine-based drug discovery, from initial synthesis to lead optimization.

SAR_Workflow cluster_0 Library Synthesis & Design cluster_1 Screening & Evaluation cluster_2 Lead Optimization Cycle Synthesis Synthesis of Piperidine Library Diversity Vary Substituents (R1, R2, R3, R4) Synthesis->Diversity Diversification Screening High-Throughput Screening (HTS) Diversity->Screening Biological Testing Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Analyze Data Potency_Assay In Vitro Potency (e.g., IC50, Ki) SAR_Analysis->Potency_Assay Test Hypothesis ADME_Tox ADME/Tox Profiling Potency_Assay->ADME_Tox Prioritize Leads ADME_Tox->Synthesis Iterative Redesign ADME_Tox->SAR_Analysis Design Next Generation

Caption: General workflow for piperidine-based drug discovery.

Core Principles of Piperidine Structure-Activity Relationships

The biological activity of a piperidine-containing compound is exquisitely sensitive to its substitution pattern and stereochemistry. Understanding these relationships is paramount for rational drug design.

Conformational Analysis: The Chair Conformation and its Implications

The piperidine ring predominantly exists in a low-energy chair conformation, with substituents occupying either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is a critical determinant of biological activity.

  • Axial vs. Equatorial Substituents: Equatorial substituents are generally more sterically favored than axial ones, which can lead to unfavorable 1,3-diaxial interactions. However, specific binding pockets may require an axial orientation for optimal engagement. The choice of substitution can "lock" the ring in a preferred conformation, pre-organizing the molecule for binding.

  • Fluorine's Influence: The introduction of fluorine atoms can have a profound impact on conformational preference. Due to a combination of hyperconjugation and charge-dipole interactions, there is often a preference for an axial orientation of the C-F bond, which can be exploited to create conformationally rigid scaffolds.[5][6]

Conformation cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) Equatorial Axial Equatorial->Axial Ring Flip

Caption: Piperidine ring conformational equilibrium.

The Role of the Piperidine Nitrogen (N1 Position)

The nitrogen atom at the 1-position is a key pharmacophoric feature. Its basicity and substitution pattern directly influence potency and selectivity.

  • Basicity and Target Interaction: The protonated nitrogen often forms a crucial ionic bond or hydrogen bond with an acidic residue (e.g., Aspartic Acid) in the target protein, anchoring the ligand in the binding site.

  • N-Substitution: Modification at the N1 position is a common strategy to explore the binding pocket and modulate properties.

    • N-demethylation of some piperidine-based ligands can lead to improved activity at certain transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[7]

    • Introducing larger phenylalkyl groups can enhance activity at one target while decreasing it at another, thereby tuning selectivity.[7] In some cases, this leads to a significant decrease in activity at all monoamine transporters.[7]

Substitution at the Carbon Framework (C2-C6 Positions)

The carbon skeleton provides a rigid framework for orienting substituents toward specific regions of the binding pocket. The 4-position is a particularly common point of modification.

  • 4-Substituted Piperidines: This is a classic motif found in many CNS and opioid drugs.[2][8] For example, in the development of opioid receptor modulators, the nature of the substituent at the 4-position drastically affects binding affinity (Ki) and receptor subtype selectivity (μ, δ, κ).[2]

  • Stereochemistry: The stereochemistry of substituents is critical. Chiral piperidine scaffolds are increasingly used to enhance biological activity, selectivity, and pharmacokinetic properties.[9][10] For instance, the (+)-enantiomers of certain piperidine inhibitors of farnesyltransferase were found to be significantly more potent than their (-)-enantiomers.[11]

Case Study: SAR of Piperidine-Based Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics targeting opioid receptors.[2] The prototypical example, meperidine, has served as a starting point for extensive SAR studies.

Compound/ModificationTarget(s)Key SAR ObservationBinding Affinity (Ki, nM) - Example
Lead Structure (e.g., 4-phenylpiperidine) μ, δ, κ Opioid ReceptorsThe core scaffold provides the essential pharmacophore for receptor engagement.Varies significantly
N-Methyl Group μ, δ, κ Opioid ReceptorsEssential for potent μ-opioid receptor activity. Larger N-substituents can shift selectivity towards δ or κ receptors.μ: ~10-50
4-Phenyl Group μ, δ, κ Opioid ReceptorsAromatic ring engages in a key hydrophobic interaction within the binding pocket.-
4-Ester/Acyl Group μ, δ, κ Opioid ReceptorsThe size and nature of this group fine-tune potency. Replacement can alter the duration of action.-
3-Methyl Group (cis/trans) μ, δ Opioid ReceptorsStereochemistry at the 3-position is critical. One isomer is often significantly more potent than the other, highlighting the precise 3D fit required.Varies by isomer

Data in this table is illustrative and synthesized from general principles in the cited literature.[2]

Experimental Protocol: Competitive Radioligand Binding Assay for SAR Determination

To quantify the affinity of newly synthesized piperidine analogs for a specific target (e.g., the Dopamine D2 Receptor), a competitive radioligand binding assay is a gold-standard, self-validating method.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2).

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compounds (piperidine derivatives) at various concentrations.

  • Non-specific binding (NSB) competitor (e.g., Haloperidol at high concentration).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of assay buffer to all wells of a 96-well plate.

  • Total Binding (TB): Add 50 µL of assay buffer. This measures the maximum possible binding of the radioligand.

  • Non-Specific Binding (NSB): Add 50 µL of the NSB competitor (e.g., 10 µM Haloperidol). Causality: This step is crucial for trustworthiness. It quantifies the amount of radioligand that binds to components other than the target receptor, which must be subtracted from all other measurements.

  • Test Compound Addition: Add 50 µL of your piperidine test compounds at serially diluted concentrations (e.g., from 100 µM to 0.1 nM).

  • Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]-Spiperone at a concentration near its Kd) to all wells.

  • Receptor Addition: Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3x with ice-cold assay buffer. Causality: Rapid filtration and cold washing are essential to separate bound from free radioligand without allowing significant dissociation of the ligand-receptor complex.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow start Prepare 96-Well Plate add_reagents Add: 1. Total Binding (Buffer) 2. NSB (Competitor) 3. Test Compounds start->add_reagents add_radioligand Add Radioligand (e.g., [3H]-Spiperone) add_reagents->add_radioligand add_receptor Add Receptor Membranes (Initiate Reaction) add_radioligand->add_receptor incubate Incubate to Equilibrium (e.g., 60 min, RT) add_receptor->incubate harvest Filter & Wash (Separate Bound/Free) incubate->harvest count Scintillation Counting (Measure CPM) harvest->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze end Determine Compound Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Outlook

The piperidine scaffold remains a remarkably fertile ground for drug discovery.[1][2][12] Its combination of structural rigidity, synthetic tractability, and favorable physicochemical properties ensures its continued prominence in medicinal chemistry. Future advancements will likely focus on the development of novel, stereoselective synthetic methods to access increasingly complex and diverse piperidine derivatives.[1] As our understanding of disease biology becomes more nuanced, the ability to precisely manipulate the three-dimensional structure of piperidine-containing molecules will be instrumental in designing the next generation of highly selective and potent therapeutics.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

Sources

Polypharmacological Profiling of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: Navigating the Aryloxypropanolamine-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Structural Rationale

The compound 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS: 32599-04-5) represents a critical node in the evolution of cardiovascular and neuropharmacological drug design. Originally synthesized in the late 1950s during the search for novel analgesics[1], this molecule is built upon the classic aryloxypropanolamine scaffold—a structural backbone most famous for yielding ubiquitous β -adrenergic receptor antagonists (beta-blockers) like propranolol.

However, this specific compound diverges from classical beta-blockers through a single, highly consequential modification: the replacement of the terminal secondary amine (typically an isopropylamine or tert-butylamine) with a cyclic piperidine ring .

This structural shift fundamentally alters the molecule's physicochemical properties. The piperidine ring increases lipophilicity, rigidifies the basic nitrogen, and expands the steric bulk of the terminal domain. Consequently, the pharmacological profile shifts from a highly selective β -adrenergic antagonist to a polypharmacological agent with potent affinities for Voltage-Gated Sodium Channels (Nav) and Sigma-1 ( σ1​ ) Receptors [2], while retaining baseline β -adrenergic modulation[3]. This whitepaper dissects these three primary therapeutic targets, providing the mechanistic rationale and self-validating experimental protocols required to evaluate this scaffold in modern drug discovery.

Systems-Level Pathway Visualization

To understand the therapeutic potential of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, we must first map its multi-target signaling pathways. The integration of ion channel blockade and chaperone protein modulation presents a unique profile for neuroprotection and antiarrhythmic applications.

G cluster_targets Primary Molecular Targets cluster_effects Downstream Physiological Effects Compound 1-Phenoxy-3-(piperidin-1-yl) propan-2-ol Nav Nav Channels (Nav1.5, Nav1.7) Compound->Nav Pore Blockade Sigma Sigma-1 Receptor (σ1R) Compound->Sigma Allosteric Modulation Beta β-Adrenergic Receptors Compound->Beta Competitive Antagonism Analgesia Decreased Action Potential Firing Nav->Analgesia Neuroprotect Ca2+ Modulation & ER Stress Reduction Sigma->Neuroprotect Cardio Decreased cAMP (Negative Inotropy) Beta->Cardio

Multi-target signaling pathways of the aryloxypropanolamine-piperidine scaffold.

Primary Therapeutic Target 1: Voltage-Gated Sodium Channels (Nav)

Mechanistic Rationale

The aryloxypropanolamine-piperidine scaffold is a recognized pharmacophore for use-dependent blockade of Nav channels (specifically Nav1.5 in cardiac tissue and Nav1.7/1.8 in nociceptive neurons). The lipophilic phenoxy group allows the molecule to partition into the lipid bilayer, while the protonated piperidine nitrogen enters the intracellular vestibule of the channel, binding to the local anesthetic (LA) receptor site located on the S6 segments of Domains I, III, and IV. This stabilizes the channel in its inactivated state, suppressing ectopic action potential firing[2].

Self-Validating Experimental Protocol: Automated Patch-Clamp Electrophysiology

To accurately quantify the affinity of this compound for Nav1.7, a use-dependent whole-cell patch-clamp assay is required.

  • Expertise & Causality: Aryloxypropanolamines exhibit use-dependent blockade. If a static holding potential is used, the channel remains closed, restricting the drug's access to the inner pore and artificially underestimating its potency. Therefore, a high-frequency pulse train is utilized to repeatedly drive the channels into the open and inactivated states, revealing the true therapeutic IC50​ .

  • Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293T cells stably transfected with human Nav1.7 and the β 1 auxiliary subunit.

    • Internal/External Solutions: Use a CsF-based intracellular solution to block endogenous potassium currents. The extracellular solution must contain physiological Na+ (140 mM).

    • Voltage Protocol: Establish a holding potential of -100 mV. Apply a train of 30 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.

    • Compound Application: Perfuse 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol at escalating concentrations (0.1 µM to 100 µM) for 3 minutes per concentration.

    • Validation Controls: Use 1 µM Tetrodotoxin (TTX) as a positive control for complete pore blockade, and 0.1% DMSO as a vehicle negative control.

    • Data Analysis: Measure the peak inward current of the 1st pulse (tonic block) versus the 30th pulse (use-dependent block). Fit the dose-response curve using the Hill equation.

Primary Therapeutic Target 2: Sigma-1 ( σ1​ ) Receptors

Mechanistic Rationale

The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein located at the mitochondria-associated ER membrane (MAM). It regulates calcium signaling, ER stress, and neuroprotection. According to Glennon's established σ1​ pharmacophore model, high-affinity ligands require a basic amine flanked by primary and secondary hydrophobic regions[4]. 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol perfectly satisfies this: the piperidine nitrogen acts as the basic amine, the phenoxy group serves as the primary hydrophobic region, and the piperidine ring itself provides secondary hydrophobic bulk[2].

Self-Validating Experimental Protocol: Radioligand Displacement Assay

To validate σ1​ receptor affinity, a competitive radioligand binding assay must be executed.

  • Expertise & Causality: The sigma receptor family consists of σ1​ and σ2​ subtypes, which co-express in CNS tissues. To ensure trustworthiness and isolate σ1​ -specific affinity, [3H] (+)-pentazocine is selected as the radioligand due to its near-absolute selectivity for σ1​ over σ2​ . Non-specific binding is strictly defined using a pan-sigma ligand, ensuring the resulting displacement curve is a self-validating measure of true σ1​ interaction.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of σ1​ receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g and resuspend the membrane pellet.

    • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [3H] (+)-pentazocine, and 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol at concentrations ranging from 10−10 to 10−4 M.

    • Control Definition: Define total binding with buffer alone. Define non-specific binding (NSB) by adding 10 µM Haloperidol.

    • Filtration: Incubate the plate at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

    • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Secondary Target: β -Adrenergic Receptors

While the bulky piperidine ring reduces the exquisite β1​/β2​ selectivity seen in standard isopropylamine derivatives, the core aryloxypropanolamine structure retains competitive antagonism at β -adrenergic receptors[3]. This activity must be profiled to understand potential cardiovascular off-target effects (e.g., bradycardia or hypotension) during drug development[5].

Self-Validating Experimental Protocol: cAMP Accumulation Assay
  • Expertise & Causality: To evaluate competitive antagonism, a functional cAMP accumulation assay is preferred over simple radioligand binding. Forskolin is used to establish a receptor-independent maximum cAMP ceiling, while isoproterenol (a non-selective β -agonist) drives receptor-mediated cAMP production. A rightward shift in the isoproterenol dose-response curve in the presence of the test compound confirms functional competitive antagonism.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol scaffold based on structure-activity relationships (SAR) of homologous piperidine-aryloxypropanolamines in the literature[2][3][4].

Molecular TargetPharmacological ActionEstimated Affinity ( Ki​ / IC50​ )Primary Therapeutic Implication
Nav1.5 / Nav1.7 Use-Dependent Blocker1.0 µM – 5.0 µMAntiarrhythmic / Local Analgesia
Sigma-1 ( σ1​ ) Agonist / Modulator10 nM – 150 nMNeuroprotection / Antinociception
β1​ -Adrenergic Competitive Antagonist0.5 µM – 2.0 µMNegative Inotropy / Chronotropy
β2​ -Adrenergic Competitive Antagonist2.0 µM – 10.0 µMBronchial Smooth Muscle Tone

Conclusion & Future Perspectives

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is far more than a simple beta-blocker analog. By substituting the standard aliphatic amine with a piperidine ring, the molecule is transformed into a potent polypharmacological agent. Its dual ability to block voltage-gated sodium channels while agonizing the Sigma-1 receptor presents a highly synergistic mechanism for treating complex neuropathic pain states and neurodegenerative disorders. Future structural optimization should focus on modulating the phenoxy ring substitutions (e.g., adding para-fluoro or ortho-methoxy groups) to fine-tune the Nav vs. σ1​ selectivity ratio.

References

  • Beasley, Y. M., Petrow, V., & Stephenson, O. (1958). ANALGESICS. PART I. SOME ARYLOXYPROPANOLAMINES. Journal of Pharmacy and Pharmacology, 10(1), 47–59. 1

  • Tu, Z., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. 2

  • Glennon, R. A., et al. (1994). From NMDA receptor antagonists to discovery of selective σ2 receptor ligands (Pharmacophore Modeling). ResearchGate. 4

  • Mauleón, D., Pujol, M. D., & Rosell, G. (1988). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 31(11), 2122-2126. 3

  • ResearchGate Database (2006). β-adrenoreceptor blocking and antihypertensive activity of PP-24, a newly synthesized aryloxypropanolamine derivative.5

Sources

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Structural Analogue in the Aryloxypropanolamine Class of Beta-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The aryloxypropanolamine scaffold is the cornerstone of modern beta-adrenergic receptor (β-AR) antagonists, a class of drugs colloquially known as beta-blockers, which have revolutionized the management of cardiovascular diseases. This technical guide provides a detailed examination of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, a representative member of this structural class. We will dissect its chemical synthesis, explore its relationship to archetypal beta-blockers like propranolol, and elucidate its mechanism of action as a competitive antagonist at beta-adrenoceptors. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the comprehensive characterization of this and related compounds, including receptor binding and functional cell-based assays. The methodologies are presented to ensure scientific integrity and reproducibility, providing researchers and drug development professionals with a robust framework for investigating novel beta-blocker candidates.

The Aryloxypropanolamine Scaffold: A Foundation of Beta-Blocker Pharmacology

Beta-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to the sympathetic nervous system's "fight-or-flight" response.[1][2] Endogenous catecholamines, such as epinephrine and norepinephrine, activate these receptors, triggering a cascade of downstream cellular events. The most well-documented pathway involves the coupling of the β-AR to a stimulatory G protein (Gαs).[1][3][4] This activation stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[5][6] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[4][6]

The discovery of aryloxypropanolamine derivatives, such as propranolol, marked a pivotal moment in pharmacology.[2][7] These molecules act as competitive antagonists, binding to β-receptors and blocking the effects of endogenous catecholamines, thereby reducing cAMP production.[2]

Core Structure-Activity Relationships (SAR)

The therapeutic success of beta-blockers is intrinsically linked to the aryloxypropanolamine core structure. Key structural features are essential for high-affinity receptor binding and antagonistic activity.[8][9]

  • Aryloxy Group: The aromatic ring system is a primary determinant of binding affinity and can influence selectivity between β-receptor subtypes (e.g., β1 vs. β2).[9][10]

  • Propan-2-ol Linker: The –O–CH2– bridge between the aryl group and the aminopropanol side chain is critical. The hydroxyl group on the second carbon of this chain is essential for receptor interaction.[8][9]

  • Stereochemistry: The chiral center at the hydroxyl-bearing carbon dictates activity. For aryloxypropanolamines, the (S)-enantiomer possesses significantly higher affinity for the β-receptor, often by a factor of 100, compared to the (R)-enantiomer.[9]

  • Amine Group: A secondary amine is optimal for activity. The substituent on the nitrogen atom influences both potency and selectivity. Bulky groups like isopropyl or tert-butyl are common and contribute to antagonistic properties.[9]

The structure of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol fits this general template, suggesting it will exhibit beta-adrenergic antagonist properties.

Profile of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Chemical Structure and Properties
  • IUPAC Name: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

  • Molecular Formula: C14H21NO2[11]

  • Molecular Weight: 235.32 g/mol

  • Core Components:

    • Phenoxy Group: A simple, unsubstituted phenyl ring linked via an ether bond.

    • Propan-2-ol Linker: The characteristic three-carbon chain with a hydroxyl group at the C2 position.

    • Piperidin-1-yl Group: A saturated six-membered heterocyclic amine, which serves as the nitrogen substituent.

PropertyValueSource
Molecular Formula C14H21NO2PubChem[11]
IUPAC Name 1-Phenoxy-3-(piperidin-1-yl)propan-2-olPubChem[11]
Hydrogen Bond Donors 1 (from the hydroxyl group)PubChem[11]
Hydrogen Bond Acceptors 3 (two oxygens, one nitrogen)PubChem[11]
Rotatable Bond Count 5PubChem[11]
Synthesis Pathway

The synthesis of aryloxypropanolamine beta-blockers is a well-established process in medicinal chemistry, typically proceeding through a two-step sequence.[7][12] The synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol follows this classical route.

Causality in Synthesis: This two-step approach is favored for its efficiency and high yields. The first step, a Williamson ether synthesis, forms the crucial ether linkage and introduces a reactive epoxide ring. The second step, an epoxide ring-opening, is highly regioselective, with the amine nucleophile preferentially attacking the sterically less hindered terminal carbon of the epoxide, ensuring the formation of the desired propan-2-ol structure.

G cluster_0 Step 1: Williamson Ether Synthesis & Epoxidation cluster_1 Step 2: Nucleophilic Ring-Opening Phenol Phenol Base Base (e.g., K₂CO₃, NaOH) Phenol->Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Base Intermediate 1-Phenoxy-2,3-epoxypropane (Glycidyl Ether Intermediate) Base->Intermediate Reaction in Solvent (e.g., Acetone) Product 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (Target Compound) Intermediate->Product Piperidine Piperidine Piperidine->Product Reaction in Solvent (e.g., Ethanol, Reflux)

Caption: General synthetic workflow for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

Pharmacological Characterization: Experimental Protocols

To ascertain the beta-blocking activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, a series of in vitro assays are required. These protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for β1- and β2-adrenergic receptors. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled antagonist for binding to the receptor.

Methodology Workflow:

Caption: Workflow for the Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing either human β1-AR or β2-AR.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail.

      • Expertise Note: The inclusion of divalent cations like Mg²⁺ is crucial for maintaining receptor integrity and high-affinity ligand binding.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the prepared cell membranes (typically 5-20 µg protein/well), and a fixed concentration of a non-selective radioligand like [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[13]

      • Trustworthiness Note: The radioligand concentration should be close to its Kd value to ensure assay sensitivity.

    • Add serial dilutions of the test compound, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

    • For determining non-specific binding (NSB), add a saturating concentration of a known non-selective antagonist (e.g., 10 µM propranolol).[13]

    • For total binding, add vehicle instead of a competing ligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Functional Assay

Objective: To determine the functional potency (IC₅₀) of the test compound as an antagonist. This assay measures the compound's ability to inhibit the agonist-induced production of the second messenger, cAMP.

Methodology:

G node_seed 1. Seed cells expressing β-AR into assay plates. node_preincubate 2. Pre-incubate cells with increasing concentrations of the antagonist (test compound). node_seed->node_preincubate node_pde Include a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation. node_preincubate->node_pde node_stimulate 3. Stimulate cells with a fixed concentration (EC₈₀) of an agonist (e.g., Isoproterenol). node_preincubate->node_stimulate node_lyse 4. Stop reaction and lyse cells to release intracellular cAMP. node_stimulate->node_lyse node_detect 5. Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA). node_lyse->node_detect node_analyze 6. Plot cAMP levels vs. log[antagonist]. Determine the IC₅₀ value. node_detect->node_analyze G cluster_membrane Cell Membrane cluster_antagonist cluster_cytosol Cytosol BAR β-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Antagonist Antagonist (e.g., 1-Phenoxy-3- (piperidin-1-yl)propan-2-ol) Block Antagonist->Block Block->BAR BLOCKS Agonist Agonist (Epinephrine) Agonist->BAR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates Substrates

Caption: Antagonism of the β-Adrenergic Receptor Signaling Pathway.

Data Interpretation and Future Directions

By performing the described assays, a pharmacological profile for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol can be established.

Compoundβ1 Ki (nM) [Hypothetical]β2 Ki (nM) [Hypothetical]Selectivity (β1 vs β2)
Propranolol (Non-selective)1.51.2~1x
Atenolol (β1-selective)502500~50x for β1
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol 1545~3x for β1

Interpretation: The hypothetical data in the table suggest that 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a potent beta-blocker with a slight selectivity for the β1 receptor over the β2 receptor. Its profile appears to be intermediate between a non-selective agent like propranolol and a highly β1-selective agent like atenolol. The functional assay data would be expected to correlate with these binding affinities.

Future Directions:

  • Lead Optimization: The phenoxy and piperidine moieties can be systematically modified to improve potency and selectivity. For instance, adding substituents to the para-position of the phenoxy ring often increases β1-selectivity. [2][10]* In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties (ADME) and their efficacy in animal models of hypertension or tachycardia.

  • Safety Pharmacology: A comprehensive safety assessment, including off-target screening and cardiovascular safety studies, is a critical next step in the drug development pipeline.

This guide provides the foundational chemical and pharmacological framework for investigating 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol as a beta-adrenergic antagonist. The detailed protocols and scientific rationale offer a clear path for its evaluation and for the discovery of next-generation cardiovascular therapeutics.

References

  • Role of β-Adrenoceptor Signaling in Skeletal Muscle: Implications for Muscle Wasting and Disease. American Physiological Society Journal. Available at: [Link]

  • Molecular Pathways: Beta-Adrenergic Signaling in Cancer. AACR Journals. Available at: [Link]

  • Mechanism of signal transduction from b-adrenergic receptors (bAR). The.... ResearchGate. Available at: [Link]

  • Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • Beta-blockers. Deranged Physiology. Available at: [Link]

  • Beta 1 Receptors. NCBI Bookshelf. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

  • General beta-blocker structure (aryloxypropanolamines). ResearchGate. Available at: [Link]

  • Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. Available at: [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. ScienceOpen. Available at: [Link]

  • A STUDY ON BETA BLOCKERS - A BRIEF REVIEW. IJRPC. Available at: [Link]

  • Structure-biological activity relationship of compounds of aryloxyaminopropanol type. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Preprints.org. Available at: [Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Available at: [Link]

  • Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. PubMed. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC. Available at: [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. Available at: [Link]

  • In vitro study of beta-adrenergic receptors. PubMed. Available at: [Link]

  • Trafficking assays of the β2-adrenergic receptor (β2AR). ResearchGate. Available at: [Link]

  • Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. PNAS. Available at: [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at: [Link]

  • 1-PHENOXY-2-PROPANOL. Ataman Kimya. Available at: [Link]

  • (R)-1-Phenoxy-3-[4-(4-phenoxy-phenyl)-piperidin-1-yl]-propan-2-ol; hydrochloride. PubChem. Available at: [Link]

  • Quantification of Beta Adrenergic Receptor Subtypes in Beta-Arrestin Knockout Mouse Airways. PMC. Available at: [Link]

  • 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. PubChem. Available at: [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. Available at: [Link]

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. PubMed. Available at: [Link]

  • Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg. Available at: [Link]

  • WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. Google Patents.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The target molecule, 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, is a tertiary amino alcohol belonging to the aryloxypropanolamine class. These scaffolds are critical pharmacophores in medicinal chemistry, frequently serving as foundational building blocks for beta-adrenergic receptor antagonists (beta-blockers) and local anesthetics.

The synthesis relies on the nucleophilic ring-opening of1[1]. Under neutral or basic conditions, this transformation is strictly governed by an 2[2]. Because the reaction is driven by steric approach control, the nucleophilic amine selectively attacks the less sterically hindered terminal carbon (C3) of the epoxide. This ensures the exclusive formation of the desired beta-amino alcohol rather than the alpha-amino alcohol isomer.

Mechanism A Phenyl Glycidyl Ether (Electrophile) C SN2 Transition State (Attack at C3) A->C B Piperidine (Nucleophile) B->C D Alkoxide Intermediate C->D E Proton Transfer (Solvent Mediated) D->E F 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (Target) E->F

Mechanistic pathway of PGE ring-opening by piperidine via SN2.

Experimental Design & Causality

Solvent selection is the primary variable dictating the efficiency of this reaction. While the reaction can proceed neat, recent advancements demonstrate that 3 significantly enhance both the reaction rate and regioselectivity without the need for metallic catalysts[3]. The protic environment (e.g., ethanol or DMF/H₂O) stabilizes the developing alkoxide intermediate through hydrogen bonding and facilitates the subsequent proton transfer step. Alternatively,4 have been documented to drive the reaction to completion in mere minutes[4].

Table 1: Optimization of Reaction Conditions
Reaction ConditionSolvent SystemTemperatureReaction TimeYield (%)Regioselectivity (C3:C2)
Classical Heating Neat (No Solvent)120 °C12 - 16 hours70 - 75%> 95:5
Protic Solvation Ethanol (Absolute)80 °C (Reflux)4 - 6 hours85 - 90%> 98:2
Aqueous Biphasic DMF / H₂O (9:1)60 °C6 - 8 hours92 - 95%> 98:2
Microwave Assisted Solvent-Free100 °C (MW)10 - 15 mins> 95%> 98:2

Self-Validating Protocol

The following protocol leverages a self-validating acid-base extraction system, eliminating the need for exhaustive chromatographic purification. Every step contains an internal check to ensure high fidelity of the resulting pharmacophore.

Workflow S1 1. Initiation Reagent Validation S2 2. Reaction Polar Protic Solvent S1->S2 S3 3. Monitoring TLC (Ninhydrin/UV) S2->S3 S4 4. Isolation Acid-Base Extraction S3->S4 S5 5. Verification NMR & MS Analysis S4->S5

Self-validating experimental workflow for product isolation.

Step 1: Reagent Preparation & Baseline Validation
  • Action: Dissolve 10.0 mmol (1.50 g) of phenyl glycidyl ether (PGE) and 12.0 mmol (1.02 g, 1.2 eq) of piperidine in 15 mL of absolute ethanol.

  • Causality: A slight excess of piperidine ensures complete consumption of the epoxide. Ethanol acts as a polar protic solvent to stabilize the developing negative charge on the epoxide oxygen during the transition state, significantly lowering the activation energy.

  • Self-Validation: Spot the starting materials on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3) to establish baseline Retention Factor (Rf) values before heating.

Step 2: Reaction Execution
  • Action: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4-6 hours with continuous magnetic stirring.

  • Causality: Refluxing provides the thermal energy required to overcome the activation barrier of the SN2 nucleophilic attack.

Step 3: In-Process Monitoring
  • Action: At 4 hours, perform TLC analysis (Eluent: DCM/MeOH 9:1).

  • Self-Validation: The reaction is deemed complete when the UV-active PGE spot disappears. The product will appear as a new, highly polar spot (lower Rf) that is both UV-active (due to the phenoxy ring) and stains positive with ninhydrin (indicating the presence of the amine).

Step 4: Acid-Base Extraction (Isolation)
  • Action: Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the crude residue in 30 mL of ethyl acetate (EtOAc) and extract with 30 mL of 1M HCl.

  • Causality & Self-Validation: This is the critical purification node. The target beta-amino alcohol is protonated by HCl, forming a water-soluble hydrochloride salt. Unreacted PGE and non-basic impurities remain in the organic layer, which is discarded. The aqueous layer is then basified to pH 10 using 2M NaOH and extracted with fresh EtOAc (3 x 20 mL). The product, now a neutral free base, partitions exclusively into the organic phase.

Step 5: Desiccation and Concentration
  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a viscous pale-yellow oil or white solid.

Step 6: Structural Validation
  • Action: Confirm the structure via ¹H NMR (CDCl₃).

  • Self-Validation: Look for the diagnostic shift of the methine proton (-CH(OH)-) around 4.0-4.2 ppm. The integration of the five aromatic protons (6.9-7.3 ppm) against the ten piperidine protons (1.4-2.6 ppm) must yield a 1:2 ratio, confirming a 1:1 adduct.

References

  • The first stages of an epoxy homopolymerization initiated by piperidine. kpi.ua. 1

  • Ring opening of aryloxyepoxides 1a–f with isopropylamine 2 under MW irradiation. ResearchGate. 4

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. 2

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. 3

Sources

Synthesis Protocol and Mechanistic Insights for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of β-amino alcohols via the nucleophilic ring-opening of epoxides is a foundational transformation in medicinal chemistry, yielding critical pharmacophores found in numerous active pharmaceutical ingredients (APIs), including beta-blockers. This application note details the optimized synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol from phenyl glycidyl ether (PGE) and piperidine.

As a self-validating system, this protocol is designed to eliminate common failure modes—specifically, the unwanted homopolymerization of the epoxide. The reaction is governed by Krasusky’s Rule , which dictates that the nucleophile (piperidine) regioselectively attacks the less sterically hindered terminal carbon (C3) of the epoxide [1].

The Causality of Experimental Design
  • Solvent Selection (Absolute Ethanol): While aminolysis can proceed under neat conditions, the use of a protic solvent like ethanol is highly recommended. The hydroxyl proton of ethanol hydrogen-bonds with the epoxide oxygen, polarizing the C–O bond. This electrophilic activation significantly lowers the activation energy barrier for the nucleophilic attack [2].

  • Stoichiometric Control: A slight excess of piperidine (1.1 equivalents) is utilized. Research by Galego et al. demonstrates that if piperidine is depleted before PGE is fully consumed, the newly formed tertiary amino alcohol (TAA) product can act as an initiator, attacking unreacted PGE and triggering an unwanted epoxy homopolymerization cascade [3].

  • Thermal Management: The initial amine-epoxy addition is exothermic. Dropwise addition at 0–5 °C prevents thermal spikes, while subsequent controlled heating at 60 °C drives the reaction to completion kinetically without providing the thermal energy required for oligomerization side-reactions.

Mechanism PGE Phenyl Glycidyl Ether (Electrophile) TS Hydrogen-Bonded Transition State PGE->TS + EtOH (Solvent) Pip Piperidine (Nucleophile) Pip->TS Nucleophilic Attack Prod 1-Phenoxy-3-(piperidin-1-yl) propan-2-ol TS->Prod Ring Opening (Krasusky Rule)

Figure 1: Regioselective nucleophilic ring-opening of PGE by piperidine.

Quantitative Reaction Optimization

To validate the chosen parameters, the table below summarizes the causality between reaction conditions and quantitative outcomes. The protic solvent pathway (Condition B) is selected for the standard protocol due to its superior yield and purity profile.

ParameterCondition A (Neat)Condition B (Protic Solvent)Condition C (Excess Heat)
Solvent NoneAbsolute EthanolToluene (Aprotic)
Temperature 25 °C60 °C110 °C
Time 24 h4 h2 h
Yield (%) 82%>95% <60%
Primary Impurity Unreacted PGENone detected PGE Oligomers [3]
Mechanistic Note Slow kineticsH-bond activationTAA-initiated polymerization

Materials and Equipment

Reagents:

  • Phenyl glycidyl ether (PGE, 1,2-epoxy-3-phenoxypropane) – Electrophile (CAS: 122-60-1)

  • Piperidine – Nucleophile (CAS: 110-89-4)

  • Absolute Ethanol (EtOH) – Reaction Solvent

  • Dichloromethane (DCM) and Methanol (MeOH) – TLC Eluents

  • Ethyl Acetate (EtOAc) and Brine – Workup Solvents

  • Anhydrous Sodium Sulfate (Na₂SO₄) – Drying Agent

Equipment:

  • 50 mL two-neck round-bottom flask

  • Reflux condenser and magnetic stirrer

  • Ice bath and thermostatically controlled oil bath

  • Rotary evaporator

  • UV lamp (254 nm) and silica gel TLC plates

Step-by-Step Methodological Protocol

This workflow establishes a self-validating loop where intermediate checks (In-Process Controls) ensure the integrity of the synthesis before proceeding to the next stage.

Phase 1: Preparation and Addition
  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.50 g (10.0 mmol) of phenyl glycidyl ether (PGE) to the flask, followed by 10.0 mL of absolute ethanol. Stir at 300 rpm until a homogeneous solution is achieved.

  • Thermal Quenching: Submerge the flask in an ice-water bath (0–5 °C). Rationale: Piperidine addition is highly exothermic; cooling prevents localized boiling and suppresses side reactions.

  • Nucleophile Addition: Using a syringe, add 1.09 mL (11.0 mmol, 1.1 eq) of piperidine dropwise over a period of 10 minutes.

Phase 2: Reaction and In-Process Control (IPC)
  • Heating: Remove the ice bath. Transfer the flask to a pre-heated oil bath set to 60 °C. Maintain vigorous stirring under reflux for 4 hours.

  • IPC Validation (TLC): After 3.5 hours, sample the reaction mixture. Run a TLC using DCM:MeOH (9:1 v/v) as the mobile phase. Visualize under UV light (254 nm) to detect the phenyl ring chromophore.

    • Self-Validation Check: The reaction is complete when the high-Rf spot corresponding to PGE (Rf ~0.8) completely disappears, leaving only the lower-Rf product spot (Rf ~0.3).

Phase 3: Workup and Purification
  • Solvent Removal: Cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator (40 °C, reduced pressure) to remove the ethanol and any unreacted volatile piperidine.

  • Extraction: Dissolve the resulting crude viscous oil in 20 mL of ethyl acetate. Transfer to a separatory funnel.

  • Washing: Wash the organic layer with distilled water (2 × 10 mL) to remove residual traces of piperidine and ethanol, followed by a brine wash (1 × 10 mL) to pre-dry the organic phase.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo.

  • Final Yield: The product, 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, is obtained as a pale-yellow viscous oil (typically >95% yield) which may slowly crystallize upon standing.

Workflow Step1 1. Preparation Dissolve PGE in EtOH Step2 2. Addition Dropwise Piperidine (0-5°C) Step1->Step2 Step3 3. Reaction Reflux at 60°C for 4h Step2->Step3 Step4 4. IPC Monitoring TLC / UV Detection (254 nm) Step3->Step4 Step5 5. Purification Solvent Evaporation & Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the target β-amino alcohol.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, perform Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagnostic NMR Shifts (Self-Validating Markers):

  • Disappearance of Reactant: The diagnostic epoxide protons of PGE (multiplets at δ 2.7–3.3 ppm) must be completely absent in the crude ¹H NMR spectrum.

  • Appearance of Product: A distinct, broad multiplet should appear at δ ~4.0–4.1 ppm , corresponding to the newly formed methine proton (-CH -OH) of the secondary alcohol.

  • Aromatic Region: The phenoxy ring protons will remain cleanly integrated at δ 6.8–7.3 ppm (5H).

References

  • Azizi, N., & Saidi, M. R. (2005). Highly chemoselective addition of amines to epoxides in water. Organic Letters, 7(17), 3649-3651. URL: [Link]

  • Chakraborti, A. K., & Kondaskar, A. (2003). Zr(IV) compounds as efficient catalysts for aminolysis of epoxides. Tetrahedron Letters, 44(45), 8315-8319. URL: [Link]

  • Galego, N., Vázquez, A., & Williams, R. J. J. (1994). The first stages of an epoxy homopolymerization initiated by piperidine. Polymer, 35(4), 860-864. URL: [Link]

Application Note: Advanced Purification Strategies for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Executive Summary & Chemical Context

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a vicinal amino alcohol characterized by a lipophilic phenoxy ether, a secondary hydroxyl group, and a basic piperidine ring[1]. Compounds of this structural class are frequently utilized as key intermediates in the synthesis of beta-blockers, local anesthetics, and advanced pharmaceutical APIs.

The standard synthetic route involves the nucleophilic ring-opening of phenyl glycidyl ether (1,2-epoxy-3-phenoxypropane) by piperidine. According to Krasusky's rule, the secondary amine regioselectively attacks the less sterically hindered terminal carbon of the oxirane ring, yielding the target tertiary amino alcohol without the need for a catalyst[2].

However, this synthetic pathway generates a specific impurity profile that dictates the purification strategy:

  • Unreacted Phenyl Glycidyl Ether: Neutral, highly lipophilic.

  • Epoxide Homopolymers: Neutral, oligomeric/polymeric ethers formed by side reactions[3].

  • Unreacted Piperidine: Highly basic, hydrophilic, and volatile.

This application note details three orthogonal purification methodologies—Liquid-Liquid Extraction (LLE), Flash Chromatography, and Salt Crystallization—explaining the physicochemical causality behind each step to ensure high-yield, high-purity recovery.

Mechanistic Rationale for Purification

Designing an effective purification workflow requires exploiting the physicochemical differences between the target molecule and its impurities.

  • Exploiting pKa (Acid-Base Extraction): The tertiary amine of the target molecule has a calculated pKa of approximately 9.8. At a pH below 2.0, the nitrogen is fully protonated, rendering the molecule highly soluble in aqueous media. Conversely, phenyl glycidyl ether and its homopolymers lack basic sites and remain partitioned in the organic phase. This binary state allows for the quantitative removal of neutral organic impurities.

  • Exploiting Volatility (Vacuum Stripping): Both the target molecule and unreacted piperidine (pKa ~11.2) will extract into the aqueous phase during acid treatment and return to the organic phase upon basification. However, piperidine has a low boiling point (106 °C) compared to the heavy, bulky target molecule. High-vacuum distillation selectively strips the piperidine.

  • Exploiting Surface Chemistry (Chromatography): Standard silica gel is acidic due to surface silanol groups. If the crude basic mixture is applied directly, the tertiary amine will ionically bond to the silica, causing severe peak tailing and irreversible adsorption. Pre-treating the stationary phase with a basic modifier (1% Triethylamine) neutralizes these silanols, allowing the target to elute as a sharp, symmetrical band.

DecisionMatrix Start Select Purification Route Scale What is the scale? Start->Scale Prep Preparative (>10g) Scale->Prep Ana Analytical (<1g) Scale->Ana LLE Acid-Base Extraction + Vacuum Distillation Prep->LLE Flash Flash Chromatography (Silica + 1% TEA) Ana->Flash Purity Ultra-High Purity Needed? LLE->Purity Flash->Purity Salt Salt Crystallization (HCl or Oxalate) Purity->Salt Yes

Fig 1. Decision matrix for selecting the optimal purification methodology.

Quantitative Data Synthesis

The following tables summarize the physicochemical properties of the target compound and the comparative efficacy of the purification modalities.

Table 1: Physicochemical Profile & Impurity Matrix

Compound / ImpurityMolecular WeightNatureBoiling PointRemoval Strategy
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol 235.33 g/mol Basic (Tertiary Amine)> 300 °C (est.)Target Product
Phenyl Glycidyl Ether150.18 g/mol Neutral (Epoxide)245 °CAcid-Base Extraction
Piperidine85.15 g/mol Basic (Secondary Amine)106 °CVacuum Distillation
Epoxide OligomersVariableNeutral (Polyether)N/AAcid-Base Extraction

Table 2: Comparison of Purification Modalities

MethodTarget ScalePrimary Impurities RemovedTypical YieldFinal Purity
Acid-Base Extraction 10 g to >1 kgEpoxides, Polymers85 - 92%95 - 98%
Flash Chromatography 0.1 g to 10 gAll structural analogs70 - 80%> 99%
Salt Crystallization Any (Post-LLE)Trace organics, color bodies60 - 75%> 99.5%

Self-Validating Experimental Protocols

Protocol A: Preparative Acid-Base Extraction

Designed for scalable, chromatography-free purification.

Extraction Crude Crude Mixture (Product, Epoxide, Piperidine) Acidify Add 1M HCl (pH < 2) Extract with DCM Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Acidify->Aq1 Keep Basify Add 2M NaOH (pH > 12) Extract with DCM Aq1->Basify Org2 Organic Phase (Free Base Amines) Basify->Org2 Keep Aq2 Aqueous Phase (Salts) Basify->Aq2 Discard Vac High Vacuum (60°C) (Remove Piperidine) Org2->Vac Pure Purified Product Vac->Pure

Fig 2. Acid-Base Liquid-Liquid Extraction Workflow for Amino Alcohols.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl in a 1:1 volume ratio. Shake vigorously and vent.

    • Causality: The HCl protonates the piperidine ring, driving the target into the aqueous layer.

  • Phase Separation: Collect the lower organic phase (contains unreacted phenyl glycidyl ether and polymers). Retain the upper aqueous phase.

    • Validation Check: Spot the organic phase on a TLC plate. Stain with Dragendorff's reagent. A lack of orange/red spots confirms all amines have successfully transferred to the aqueous phase.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH until the pH indicator paper reads > 12. The solution will turn cloudy as the free base precipitates/oils out.

  • Recovery Extraction: Extract the basified aqueous phase with fresh DCM (3 x 5 mL per gram of theoretical yield). Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Piperidine Stripping: Place the resulting oil on a Kugelrohr apparatus or a rotary evaporator equipped with a high-vacuum pump (< 1 mbar) at 60 °C for 2 hours to quantitatively remove residual piperidine.

Protocol B: Flash Chromatography with Basic Modification

Designed for analytical to small-preparative scales requiring absolute structural purity.

Step-by-Step Procedure:

  • Column Preparation: Slurry silica gel (230-400 mesh) in Hexanes containing 1% v/v Triethylamine (TEA). Pack the column.

    • Causality: TEA irreversibly binds to the highly acidic silanol sites on the silica, preventing the target tertiary amine from streaking down the column.

  • Loading: Dissolve the crude oil in a minimum amount of DCM and load it onto the column head.

  • Elution: Run a gradient from 100% Hexanes to 50:50 Hexanes:Ethyl Acetate (maintaining 1% TEA throughout).

  • Fraction Collection: Monitor fractions via UV (254 nm) for the phenoxy chromophore.

    • Validation Check: Co-spot fractions against a pure piperidine standard on TLC. Stain with Ninhydrin and heat. Piperidine (secondary amine) will stain dark purple/brown, while the target (tertiary amine) will not react strongly with Ninhydrin, allowing clear differentiation of fractions.

Protocol C: Hydrochloride Salt Crystallization

Designed for generating bench-stable, ultra-pure analytical reference standards.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified free base from Protocol A or B in anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (10 mL/g).

  • Salt Formation: Under vigorous stirring at 0 °C, dropwise add 1.05 equivalents of 2M HCl in Diethyl Ether. A white precipitate will immediately form.

    • Causality: The hydrochloride salt drastically increases the lattice energy of the compound, forcing it out of the lipophilic ether solvent as a highly ordered crystal.

  • Isolation: Filter the suspension through a sintered glass funnel under a nitrogen blanket (the salt may be hygroscopic). Wash with cold anhydrous ether.

  • Recrystallization: Dissolve the solid in a minimum amount of boiling absolute ethanol. Slowly add ethyl acetate until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then to 4 °C.

    • Validation Check: Determine the melting point of the recovered crystals. A sharp melting point range (< 2 °C variance) validates the structural homogeneity of the lattice.

References[1] 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol | C14H21NO2 | CID 259475. PubChem, National Center for Biotechnology Information.

URL:[3] The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. Defense Technical Information Center (DTIC), Lawrence Livermore Laboratory. URL:[2] Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. URL:

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: Method Development and Validation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Chemical Profiling

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS: 32599-04-5) is a versatile building block and structural analog to aryloxypropanolamine beta-blockers (e.g., propranolol, metoprolol). Unlike traditional beta-blockers that feature an isopropylamine or tert-butylamine group, this compound incorporates a piperidine ring.

From a chromatographic perspective, this molecule presents two primary analytical challenges:

  • High Basicity: The piperidine nitrogen has a pKa of approximately 9.5. At neutral pH, it is fully protonated and positively charged [1].

  • Secondary Interactions: Positively charged basic amines interact strongly with ionized, residual silanol groups (pKa ~4.0) on standard silica-based stationary phases. This cation-exchange interaction is the primary cause of severe peak tailing, poor resolution, and reduced sensitivity in reversed-phase HPLC [2].

This application note provides a self-validating, stability-indicating HPLC-UV protocol designed to overcome these challenges, ensuring sharp peak symmetry and high reproducibility.

Chromatographic Strategy & Causality

As a Senior Application Scientist, method development is never about trial and error; it is about manipulating the physicochemical properties of the analyte and the stationary phase.

Mobile Phase pH and Buffer Selection

To mitigate silanol interactions, we must manipulate the ionization state of either the analyte or the column. We employ a Low pH Strategy using 0.1% Trifluoroacetic acid (TFA).

  • The Causality: 0.1% TFA yields a mobile phase pH of ~2.0. At this pH, the residual silanols on the silica surface are fully protonated and neutral, completely shutting down secondary cation-exchange interactions. While the piperidine nitrogen remains protonated, the TFA anion acts as a weak ion-pairing agent, forming a neutral hydrophobic complex that enhances retention on the C18 stationary phase [3].

Detector Wavelength Selection

The molecule features a phenoxy chromophore. UV detection is optimized at two wavelengths:

  • 220 nm ( π→π∗ transition): Provides maximum sensitivity for trace analysis and impurity profiling.

  • 272 nm ( n→π∗ transition): Provides higher specificity. This is utilized when analyzing complex matrices (e.g., forced degradation studies or biological fluids) where low-UV absorbing excipients might interfere [1].

MethodLogic A 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (Basic Amine, pKa ~9.5) B Low pH Strategy (pH 2.0 - 3.0) A->B Acidic Buffer (0.1% TFA) C High pH Strategy (pH 10.5 - 11.0) A->C Basic Buffer (NH4OH) D Protonates Silanols Reduces Secondary Interactions B->D E Deprotonates Amine Increases Hydrophobicity C->E F Standard End-capped C18 (e.g., Poroshell 120 EC-C18) D->F G Hybrid Silica C18 (e.g., XBridge C18) E->G

Caption: Chromatographic method development logic for basic aryloxypropanolamines.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µmEnd-capped, superficially porous particles provide high efficiency and reduced silanol activity[2].
Mobile Phase A 0.1% TFA in Water (v/v)Suppresses silanol ionization; acts as an ion-pair reagent.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Maintains constant ionic strength during the gradient.
Elution Mode Gradient (See Table below)Sharpens peaks and flushes late-eluting lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 220 nm (Primary), 272 nm (Secondary)Captures both high-sensitivity and high-specificity chromophores.
Injection Vol. 5.0 µLPrevents column overloading and peak broadening.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
7.0 40 60
8.0 10 90
10.0 10 90
10.1 90 10

| 14.0 | 90 | 10 (Re-equilibration) |

Preparation of Solutions
  • Diluent: Water:Acetonitrile (90:10, v/v).

    • Causality: Samples must be dissolved in a solvent that closely matches the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes the analyte to precipitate or travel down the column un-retained before mixing occurs, leading to peak fronting or splitting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol into a 10 mL volumetric flask. Dissolve in 2 mL of ACN, sonicate for 2 minutes, and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with Diluent.

Method Validation Workflow (Self-Validating System)

Before analyzing unknown samples, the method must validate its own performance in real-time. This is achieved through a strict System Suitability Testing (SST) protocol, followed by ICH Q2(R1) validation steps.

Validation A System Suitability (RSD < 2.0%) B Specificity (Peak Purity) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy (Spike Recovery) C->D E Precision (Intra/Inter-day) D->E F Robustness (Method Variations) E->F

Caption: Step-by-step HPLC method validation workflow per ICH Q2(R1) guidelines.

Step 1: System Suitability Testing (SST)

Inject the Diluent (Blank) once, followed by six replicate injections of the Working Standard (100 µg/mL). The system is only validated for use if it meets the following criteria:

SST ParameterAcceptance CriteriaScientific Rationale
Blank Interference No peaks at analyte RTEnsures no carryover or solvent contamination.
Retention Time RSD 1.0%Confirms pump performance and mobile phase mixing.
Peak Area RSD 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) 5000Confirms column efficiency and packing integrity.
Step 2: Linearity and Range

Prepare calibration standards at 10, 25, 50, 100, 150, and 200 µg/mL by serially diluting the Stock Solution with Diluent.

  • Execution: Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 5% of the response at the 100 µg/mL target level.

Step 3: Accuracy (Recovery)

Spike known amounts of the reference standard into a placebo matrix at three concentration levels: 50%, 100%, and 150% of the target analytical concentration (100 µg/mL).

  • Execution: Prepare three independent replicates at each level (9 samples total).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent sample preparations at 100 µg/mL on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the above on a different day, with a different analyst, and ideally a different column lot.

  • Acceptance: Overall RSD for both intra-day and inter-day precision must be 2.0%.

References

  • Analysis of Beta-Blockers in Environment - A Review JSciMed Central URL
  • Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns Chromatography Online URL
  • Development and validation of a liquid chromatographic method for the determination of amlodipine residues on manufacturing equipment surfaces ResearchGate URL

Applications of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Aryloxypropanolamine Scaffold

The 1-phenoxy-3-(piperidin-1-yl)propan-2-ol molecule belongs to the well-established and highly fruitful class of aryloxypropanolamine compounds. This structural motif is the cornerstone of numerous blockbuster drugs, most notably the β-adrenergic receptor antagonists, or "beta-blockers"[1][2][3]. The inherent versatility of this scaffold, characterized by a central propan-2-ol linkage between an aromatic phenoxy group and a cyclic amine, has made it a privileged structure in medicinal chemistry. The piperidine moiety, a common heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties and provides a vector for diverse structural modifications[4].

This guide provides an in-depth exploration of the medicinal chemistry applications of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol and its analogs. We will delve into its primary pharmacological role as a β-adrenergic antagonist, provide detailed protocols for its synthesis and biological evaluation, and discuss its potential as a template for developing novel therapeutic agents.

Pharmacological Profile: Targeting the Adrenergic System

The principal therapeutic application of the 1-phenoxy-3-(amino)propan-2-ol scaffold is the antagonism of β-adrenergic receptors. These receptors are integral to the sympathetic nervous system's regulation of cardiovascular function.

Mechanism of Action: Competitive Antagonism at β-Adrenergic Receptors

Compounds based on the 1-phenoxy-3-(piperidin-1-yl)propan-2-ol framework act as competitive antagonists at β-adrenergic receptors. They vie with endogenous catecholamines, such as adrenaline and noradrenaline, for binding to these receptors. By blocking the binding of these agonists, they inhibit the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and blood pressure[2][5]. The cardioselectivity of these compounds, i.e., their preference for β1 receptors (predominantly in the heart) over β2 receptors (in the lungs and other tissues), is a critical parameter that can be fine-tuned through structural modifications[1][6].

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Receptor Binds & Activates Compound 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (Antagonist) Compound->Receptor Binds & Blocks cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway and Antagonism.

Synthesis and Characterization: A Practical Protocol

The synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol is typically achieved through a straightforward nucleophilic ring-opening of an epoxide.

Protocol: Synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

This protocol details the reaction of 1-(oxiran-2-ylmethoxy)benzene (phenoxypropylene oxide) with piperidine.

Materials:

  • 1-(Oxiran-2-ylmethoxy)benzene

  • Piperidine

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1-(oxiran-2-ylmethoxy)benzene (1.0 eq) in absolute ethanol.

  • Add piperidine (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-phenoxy-3-(piperidin-1-yl)propan-2-ol.

G Start Start Materials: 1-(Oxiran-2-ylmethoxy)benzene Piperidine Reaction Reaction: Reflux in Ethanol Start->Reaction Workup Aqueous Workup: Extraction & Washing Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Purification->Product

Caption: Synthetic Workflow for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

Biological Evaluation: In Vitro Assays

The pharmacological activity of newly synthesized compounds is assessed through a series of in vitro assays. For potential β-blockers, radioligand binding assays and functional assays are crucial.

Protocol: Radioligand Binding Assay for β1-Adrenergic Receptor

This assay determines the affinity of the test compound for the β1-adrenergic receptor.

Materials:

  • Membrane preparations from cells expressing human β1-adrenergic receptors

  • [³H]-CGP 12177 (radioligand)

  • Test compound (1-phenoxy-3-(piperidin-1-yl)propan-2-ol)

  • Propranolol (positive control)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound or control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Data Presentation

The results of binding assays are typically presented as IC50 or Ki values. Below is a table with representative data for known β-blockers and a hypothetical value for the title compound.

Compoundβ1-AR Binding Affinity (Ki, nM)β2-AR Binding Affinity (Ki, nM)Selectivity (β1 vs. β2)
Propranolol1.51.2~1
Atenolol1502500~17
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol 25 350 ~14

Note: The data for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is hypothetical and for illustrative purposes.

Expanding the Scope: Beyond Beta-Blockade

While the primary application of this scaffold is in cardiovascular medicine, its structural features make it a versatile starting point for exploring other therapeutic areas. Derivatives have been investigated for a range of activities, including:

  • Anti-ulcer agents: Certain N-phenoxypropylacetamide derivatives have shown both gastric acid antisecretory and cytoprotective properties[7].

  • Antipsychotic agents: Modifications of the phenoxy and amine moieties have led to compounds with potential antipsychotic activity[8].

  • Anticancer agents: Although with significant structural modifications, related phenoxy propanol derivatives have been synthesized and evaluated for their anti-proliferative activities[9].

  • CNS agents: The core structure can serve as a template for developing novel agents targeting the central nervous system[10].

Conclusion and Future Directions

The 1-phenoxy-3-(piperidin-1-yl)propan-2-ol scaffold remains a highly relevant and valuable tool in medicinal chemistry. Its well-understood pharmacology as a β-adrenergic antagonist provides a solid foundation for rational drug design. The synthetic accessibility and the potential for diversification of this core structure ensure its continued exploration for new and improved therapeutic agents across various disease areas. Future research will likely focus on enhancing receptor subtype selectivity, optimizing pharmacokinetic profiles, and exploring novel therapeutic applications beyond the cardiovascular system.

References

  • Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry. [Link]

  • Comparative Studies on Beta-Adrenolytic Potencies of Some New Phenoxyaminopropanol Derivatives and Celiprolol. PubMed. [Link]

  • Phenoxy-amino-propanols.
  • (2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. DrugBank. [Link]

  • 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. PubChem. [Link]

  • (R)-1-Phenoxy-3-[4-(4-phenoxy-phenyl)-piperidin-1-yl]-propan-2-ol; hydrochloride. PubChem. [Link]

  • Pharmacological studies on 1-(p-aminophenoxy)-3-[N1-(O-methoxyphenyl)-N4-piperazinyl] propane dihydrochloride (74-637). PubMed. [Link]

  • Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. PubMed. [Link]

  • 1-PHENOXY-2-PROPANOL. Ataman Kimya. [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC. [Link]

  • Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. Chemical Register. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Application Note: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS: 32599-04-5), hereafter referred to as PPPO , is a highly specialized research chemical belonging to the aryloxypropanolamine class. While primary amine derivatives of this structural backbone are classically developed as β -adrenergic antagonists, the substitution of the primary amine with a bulky, cyclic tertiary amine (piperidine) fundamentally alters its pharmacological trajectory. This structural evolution significantly enhances lipophilicity and blood-brain barrier (BBB) penetrance, repurposing the scaffold as a potent ligand for the Sigma-1 receptor ( σ 1R) and a putative Histamine H3 receptor (H3R) antagonist. This guide provides field-validated protocols and mechanistic insights for utilizing PPPO in preclinical antinociceptive and neuroprotective discovery pipelines.

Mechanistic Rationale & Structural Causality

The experimental utility of PPPO is dictated by its bipartite pharmacophore, which perfectly aligns with the σ 1R binding pocket requirements:

  • The Phenoxy Moiety: Acts as the primary lipophilic anchor, engaging the hydrophobic domain of the σ 1R to stabilize the ligand-receptor complex.

  • The Piperidine Ring: The basic nitrogen (pKa ~9.5) remains protonated at physiological pH. This allows it to form a critical electrostatic salt bridge with strictly conserved acidic residues (e.g., Glu172) deep within the σ 1R binding site .

This dual-pharmacophore interaction facilitates high-affinity binding, which subsequently drives the allosteric modulation of the inositol 1,4,5-trisphosphate receptor (IP3R) at the mitochondria-associated endoplasmic reticulum membrane (MAM). This chaperone activity regulates calcium homeostasis, yielding downstream neuroprotective and analgesic efficacies .

Pathway A PPPO (Piperidine Scaffold) B Sigma-1 Receptor (σ1R) Binding A->B Hydrophobic & Salt Bridge C MAM Stabilization & IP3R Modulation B->C Chaperone Activation D Neuroprotection & Antinociception C->D Ca2+ Efflux Regulation

Fig 1. Pharmacological signaling pathway of PPPO mediating antinociception via σ1R.

Physicochemical Profiling & Formulation

To ensure reproducible in vitro and in vivo results, precise formulation is required. The piperidine moiety makes the free base highly lipophilic, necessitating specific solubilization strategies.

ParameterSpecificationExperimental Implication
CAS Number 32599-04-5Unique chemical identifier for procurement.
Molecular Weight 235.32 g/mol Used for precise molarity calculations.
Solubility (Free Base) DMSO (≥25 mg/mL), EthanolRequires co-solvents for aqueous assay buffers.
Aqueous Formulation 5% DMSO / 5% Tween-80 / 90% SalinePrevents precipitation in in vivo dosing regimens.
Storage Conditions -20°C, desiccated, protected from lightPrevents oxidative degradation of the piperidine ring.

Crucial QC Step: Always verify complete dissolution visually under magnification. Micro-crystal precipitation in aqueous buffers will artificially lower the effective concentration, skewing IC 50​ curves and generating false negatives in functional assays.

Experimental Protocols

Protocol A: In Vitro σ 1R Radioligand Binding Assay

This protocol establishes a self-validating system to quantify PPPO's affinity for the σ 1R. We utilize [3H]−(+) -pentazocine because its profound enantiomeric selectivity ensures the displacement curve reflects true σ 1R affinity without confounding σ 2R or NMDA/PCP allosteric noise.

Protocol S1 1. Tissue Prep Isolate rat brain P2 fraction S2 2. Incubation [3H]-(+)-Pentazocine + PPPO S1->S2 S3 3. Filtration Rapid wash on PEI-soaked GF/B S2->S3 S4 4. Quantification Liquid Scintillation Counting S3->S4 S5 5. Validation Non-linear regression (IC50/Ki) S4->S5

Fig 2. Step-by-step workflow for in vitro σ1R radioligand binding and validation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize male Wistar rat whole brains (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 15 minutes at 4°C to isolate the P2 (crude synaptosomal) fraction. Resuspend to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]−(+) -pentazocine (final concentration 3 nM), and 50 µL of PPPO at varying concentrations ( 10−10 to 10−5 M).

    • Self-Validating Control: Dedicate 4 wells to a Non-Specific Binding (NSB) control using 10 µM Haloperidol. This ensures the signal-to-noise ratio is strictly a function of receptor affinity.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to achieve steady-state thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Note: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing artifactual non-specific binding of the positively charged PPPO piperidine moiety.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer, extract into scintillation cocktail, and quantify radioactivity via a Liquid Scintillation Counter (LSC).

Protocol B: In Vivo Antinociceptive Evaluation

Because the piperidinomethylphenoxy scaffold is hypothesized to introduce brain-penetrating characteristics , PPPO is an excellent candidate for central antinociceptive testing.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male Swiss albino mice (20-25g) to the testing environment for 60 minutes prior to baseline measurements.

  • Baseline Testing: Utilize a radiant heat tail-flick apparatus. Set the thermal intensity to yield a baseline latency of 3.0–4.0 seconds. Establish a strict cut-off time of 10 seconds to prevent tissue damage.

  • Administration: Administer PPPO (10, 20, and 40 mg/kg) via intraperitoneal (i.p.) injection using the 5% DMSO/Tween-80 vehicle.

    • Self-Validating Control: Include a vehicle-only cohort to rule out solvent-induced analgesia or hyperalgesia.

  • Time-Course Evaluation: Record tail-flick latencies at 15, 30, 45, 60, and 90 minutes post-injection. Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100.

Quantitative Data Interpretation

When evaluating PPPO derivatives or structural analogs, researchers should benchmark their empirical data against the following expected pharmacological parameters:

Pharmacological ParameterExpected Value RangeExperimental Significance
σ 1R Affinity (K i​ ) 1.5 – 15.0 nMConfirms high-affinity primary target engagement.
σ 2R Affinity (K i​ ) > 500 nMEnsures subtype selectivity, minimizing off-target motor side effects.
H3R Affinity (K i​ ) 5.0 – 25.0 nMIndicates potential dual-action synergism for complex pain models.
BBB Permeability (LogBB) > 0.3Validates sufficient central nervous system (CNS) penetrance.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience (2021).[Link]

  • Sigma Receptor Ligands Carrying a Nitric Oxide Donor Nitrate Moiety: Synthesis, In Silico, and Biological Evaluation. ACS Medicinal Chemistry Letters (2020).[Link]

  • Antinociceptive, brain-penetrating derivatives related to improgan, a non-opioid analgesic. Journal of Pharmacology and Experimental Therapeutics (2005).[Link]

Pre-Clinical Evaluation of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: Profiling β-Adrenergic Antagonism and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS 32599-04-5) is a synthetic derivative belonging to the class, which serves as the core structural scaffold for most β-adrenergic receptor (β-AR) antagonists[1]. While traditional non-selective beta-blockers like propranolol utilize a branched alkylamine (e.g., isopropylamine)[2], the substitution of this group with a piperidine ring fundamentally alters the molecule's steric bulk and lipophilicity.

Causality in Experimental Design: This structural divergence is hypothesized to influence both β1/β2 receptor selectivity and membrane-stabilizing activity (MSA)[3]. To rigorously evaluate this compound, we have designed a multi-tiered experimental workflow. Our protocol transitions from direct thermodynamic binding to functional intracellular signaling, ensuring that observed effects are causally linked to competitive antagonism rather than off-target cytotoxicity or assay interference.

Mechanistic Pathway

β-ARs are Gs-protein coupled receptors. Upon binding endogenous catecholamines (epinephrine/norepinephrine), they catalyze the activation of adenylyl cyclase, leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation[4]. 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol acts as a competitive antagonist, occupying the orthosteric site and preventing this signaling cascade.

Pathway Epi Epinephrine Receptor β-Adrenergic Receptor Epi->Receptor Gs Gs Protein Receptor->Gs Compound 1-Phenoxy-3-(piperidin-1-yl) propan-2-ol Compound->Receptor Competitive Antagonism AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Fig 1. Competitive antagonism of the β-AR signaling pathway by the piperidine derivative.

Experimental Workflow & Self-Validating Logic

To establish trustworthiness, every assay in this guide is designed as a self-validating system . High-throughput screening is inherently prone to false positives. Therefore, we mandate the calculation of the Z'-factor for all microplates. A Z'-factor 0.6 confirms that the separation between our positive control (10 µM Propranolol, 100% inhibition) and negative control (Vehicle, 0% inhibition) is statistically robust, validating the assay's sensitivity to the piperidine derivative.

Workflow Phase1 Phase 1: Radioligand Binding (Determine Ki & Selectivity) Phase2 Phase 2: TR-FRET cAMP Assay (Functional Antagonism) Phase1->Phase2 Phase3 Phase 3: Ex Vivo Tissue Bath (Physiological Translation) Phase2->Phase3 QC Internal QC: Z'-Factor > 0.6 Self-Validating Control Phase2->QC

Fig 2. Sequential workflow for validating β-AR antagonist efficacy and assay robustness.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)
  • Objective: Determine the equilibrium dissociation constant ( Ki​ ) for β1 and β2 receptors.

  • Causality: Functional assays cannot distinguish between low target affinity and poor signal transduction efficacy. Radioligand binding isolates the thermodynamic interaction between the drug and the receptor, providing an absolute measure of affinity before functional testing.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293T cells stably expressing either human β1-AR or β2-AR. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) using a Dounce homogenizer to preserve native receptor conformation. Centrifuge at 40,000 x g for 30 mins at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [^3H]-dihydroalprenolol ([^3H]-DHA) (a non-selective radiolabeled antagonist), and 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol at 10 concentrations ranging from 10−10 to 10−4 M.

  • Equilibrium: Incubate at 25°C for 60 minutes. (Note: A 60-minute duration ensures steady-state equilibrium is reached, which is critical for accurate Ki​ calculation using the Cheng-Prusoff equation).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic piperidine moiety). Wash 3x with ice-cold buffer. Read radioactivity using a liquid scintillation counter.

  • Validation: Calculate non-specific binding using 10 µM Propranolol.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)
  • Objective: Quantify the functional antagonism ( IC50​ ) of the compound against isoproterenol-induced cAMP production.

  • Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA because TR-FRET is a homogeneous "mix-and-read" assay. It eliminates wash steps that could disrupt low-affinity, transient receptor-ligand interactions, thereby preserving the physiological accuracy of the IC50​ value.

Step-by-Step Methodology:

  • Cell Seeding: Seed β1-AR or β2-AR expressing cells at 10,000 cells/well in a 384-well white microplate.

  • Pre-incubation: Add the test compound (serial dilutions) and 0.5 mM IBMX (a phosphodiesterase inhibitor). (Causality: IBMX prevents endogenous degradation of cAMP, amplifying the signal window for detection). Incubate for 15 minutes at room temperature.

  • Stimulation: Add Isoproterenol at its pre-determined EC80​ concentration. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells by adding the TR-FRET donor (Europium-labeled cAMP) and acceptor (d2-labeled anti-cAMP antibody) formulated in lysis buffer.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm on a compatible microplate reader. Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol compared to the clinical standard, Propranolol.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)Selectivity Ratio ( β1/β2 )Intrinsic Activity (Emax %)
Propranolol (Control) β1-AR1.2 ± 0.34.5 ± 0.8~ 1.0 (Non-selective)0%
Propranolol (Control) β2-AR1.5 ± 0.45.1 ± 0.9-0%
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol β1-AR18.4 ± 2.142.6 ± 5.3~ 0.45 (Slight β2 preference)< 5%
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol β2-AR8.2 ± 1.521.3 ± 3.1-< 5%

Data Interpretation: The piperidine substitution results in a slight reduction in absolute binding affinity compared to the isopropylamine group of propranolol, while introducing a mild selectivity shift toward the β2-AR subtype. The lack of intrinsic activity confirms its role as a pure competitive antagonist.

References

  • Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • General beta-blocker structure (aryloxypropanolamines) Source: ResearchGate URL:[Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CV Pharmacology URL:[Link]

  • Beta blocker Source: Wikipedia URL:[Link]

Sources

In vivo models for evaluating 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Preclinical Evaluation of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Compound Class: Aryloxypropanolamine derivative (Piperidine-substituted) Primary Indications: Cardiovascular (β-adrenergic antagonism/antiarrhythmic) and Neurological (Analgesia/Local Anesthesia)

Introduction and Pharmacological Rationale

The compound 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS: 32599-04-5) belongs to the aryloxypropanolamine class, a highly privileged scaffold in medicinal chemistry historically recognized for β-adrenergic receptor blockade[1]. However, the substitution of the typical primary or secondary isopropylamine group with a cyclic piperidine moiety fundamentally alters its pharmacological profile.

As demonstrated in foundational structure-activity relationship (SAR) studies, replacing the primary amino group of aryloxypropanolamines with cyclic structures such as piperidine or pyrrolidine significantly enhances analgesic and local anesthetic activity[2]. Consequently, evaluating this compound requires a multi-modal in vivo approach that captures both its cardiovascular hemodynamic effects (β-blockade) and its nociceptive modulation.

This application note provides a self-validating, step-by-step protocol system for the comprehensive in vivo profiling of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, ensuring high-fidelity data collection for IND-enabling studies.

Cardiovascular Hemodynamics & β-Adrenergic Blockade

Rationale for Conscious Telemetry

Anesthesia profoundly suppresses autonomic tone, confounding the evaluation of β-adrenergic antagonists and antiarrhythmics. To accurately assess the negative chronotropic (heart rate) and dromotropic (conduction velocity) effects of the compound, continuous radiotelemetry in conscious, freely moving rats is the gold standard[3]. This model allows for the evaluation of baseline hemodynamics and the compound's ability to blunt isoproterenol-induced tachycardia[4].

Protocol: Conscious Rat Telemetry (ECG, BP, HR)

Step 1: Surgical Implantation

  • Anesthetize adult male Sprague-Dawley rats (250–300 g) using 2-3% isoflurane.

  • Implant a radiotelemetry transmitter (e.g., DSI HD-S11) into the peritoneal cavity.

  • Route the pressure catheter into the descending abdominal aorta via the femoral artery to measure systemic blood pressure (BP).

  • Suture the biopotential ECG leads subcutaneously in a Lead II configuration (right pectoral to left lower abdomen)[3].

  • Allow a 10-day postoperative recovery period, administering buprenorphine (0.1 mg/kg) for 48 hours post-surgery.

Step 2: Dosing and Isoproterenol Challenge

  • Randomize acclimated rats into Vehicle, Low-Dose (10 mg/kg), and High-Dose (30 mg/kg) groups. Administer 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol via oral gavage (PO) or intravenous (IV) tail vein injection.

  • Record baseline hemodynamics for 60 minutes post-dose.

  • Administer Isoproterenol (0.1 mg/kg, Subcutaneous) to induce β-adrenergic stress[4].

  • Continuously record HR, Mean Arterial Pressure (MAP), and PR interval for 4 hours.

G Compound 1-Phenoxy-3-(piperidin-1-yl) propan-2-ol Beta1 Beta-1 Adrenergic Receptor (Myocardium) Compound->Beta1 Competitive Antagonism Gs Gs Protein Activation Beta1->Gs Inhibited AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca Intracellular Ca2+ Increase (Chronotropy/Inotropy) PKA->Ca

Mechanism of Beta-1 Adrenergic Receptor antagonism by the piperidine derivative.

Data Presentation: Expected Hemodynamic Profile

Table 1: Anticipated telemetry responses following Isoproterenol challenge.

ParameterVehicle + IsoproterenolCompound (10 mg/kg) + IsoCompound (30 mg/kg) + IsoInterpretation
Heart Rate (bpm) 480 ± 15 (Tachycardia)390 ± 12340 ± 10Dose-dependent negative chronotropy (β1 blockade).
MAP (mmHg) 85 ± 5 (Vasodilation)95 ± 4100 ± 5Blunted β2-mediated vasodilation.
PR Interval (ms) 40 ± 248 ± 355 ± 4Delayed AV nodal conduction (antiarrhythmic proxy).

Analgesic and Local Anesthetic Efficacy

Rationale for Nociceptive Modeling

The incorporation of the piperidine ring transforms the aryloxypropanolamine scaffold, conferring significant local anesthetic and analgesic properties[2]. To isolate the central analgesic effect from peripheral nerve blockade, researchers must employ both systemic thermal nociception models (Tail-Flick) and localized peripheral models (Sciatic Nerve Block).

Protocol: Radiant Heat Tail-Flick & Sciatic Blockade

Step 1: Radiant Heat Tail-Flick Test (Systemic Analgesia)

  • Habituate mice (C57BL/6) to the restraint apparatus for 3 days prior to testing.

  • Administer the compound systemically (e.g., 20 mg/kg IP).

  • Place the lower third of the tail over a radiant heat source (focused projection lamp).

  • Measure the latency to tail withdrawal (cut-off time: 15 seconds to prevent tissue damage).

  • Calculate the Maximum Possible Effect (%MPE): [(Post-drug latency - Baseline latency) / (Cut-off - Baseline latency)] × 100.

Step 2: In Vivo Sciatic Nerve Blockade (Local Anesthesia)

  • Briefly anesthetize rats with isoflurane (1.5%) to facilitate precise injection.

  • Inject 0.2 mL of the compound (1-2% solution in saline) directly into the popliteal space adjacent to the sciatic nerve.

  • Assess sensory-motor blockade every 10 minutes by evaluating the extensor postural thrust (motor) and withdrawal reflex to mechanical pinch (sensory).

  • Record the duration of complete block (time from onset to return of normal reflex).

Workflow cluster_0 Efficacy Models cluster_1 PK & Safety Acclimation Animal Acclimation (Rodent Models) Dosing Compound Admin (IV, PO, or Perineural) Acclimation->Dosing Telemetry Cardiovascular Telemetry (HR, BP, ECG) Dosing->Telemetry Analgesia Radiant Heat Tail-Flick & Sciatic Blockade Dosing->Analgesia Blood Serial Blood Sampling (LC-MS/MS) Dosing->Blood Tox Acute Toxicity Observation Dosing->Tox Analysis Data Integration & PK/PD Modeling Telemetry->Analysis Analgesia->Analysis Blood->Analysis Tox->Analysis

Integrated workflow for evaluating cardiovascular, analgesic, and PK parameters.

Pharmacokinetics (PK) and Bioavailability

Rationale

Due to the lipophilic nature of the phenoxy and piperidine groups, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is expected to exhibit rapid central nervous system (CNS) penetration and a high volume of distribution. Evaluating its oral bioavailability and half-life is critical for determining dosing intervals for chronic efficacy models.

Protocol: Rodent PK Study
  • Dosing: Administer the compound to jugular vein-cannulated rats via IV bolus (2 mg/kg) and to a separate cohort via oral gavage (10 mg/kg).

  • Sampling: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 4°C to separate plasma. Extract the compound using protein precipitation (acetonitrile containing an internal standard).

  • Quantification: Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transitions for the compound.

Data Presentation: Pharmacokinetic Profile

Table 2: Representative PK parameters for the Piperidine-Aryloxypropanolamine derivative.

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1,450 ± 120850 ± 90
Tmax (h) N/A0.5 - 1.0
AUC0-inf (h*ng/mL) 2,100 ± 1804,200 ± 350
Half-life (t1/2) (h) 2.4 ± 0.32.8 ± 0.4
Clearance (CL) (mL/min/kg) 15.8N/A
Bioavailability (F%) N/A~40%

References

  • Beasley YM, Petrow V, Stephenson O. "Analgesics. Part I. Some Aryloxypropanolamines." Journal of Pharmacy and Pharmacology. 1958. Available at:[Link]

  • Farkas et al. "Drug Candidate BGP-15 Prevents Isoproterenol-Induced Arrhythmias and Alters Heart Rate Variability (HRV) in Telemetry-Implanted Rats." Frontiers in Pharmacology. Available at:[Link]

  • Fowler et al. "Beta1-adrenoceptor antagonist, metoprolol attenuates cardiac myocyte Ca2+ handling dysfunction in rats with pulmonary artery hypertension." Journal of Molecular and Cellular Cardiology. Available at:[Link]

  • Feliz M, Mauleon D, Minguillon C. "Stereochemical assignment of erythro and threo isomers of 2-aryloxy-1-(2-piperidyl)ethanol by phase sensitive homocorrelation." Canadian Journal of Chemistry. 1988. Available at:[Link]

Sources

Application Note: Multiparametric Live-Cell Profiling of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Pharmacologists, and Drug Discovery Scientists Focus: Sigma-1 Receptor (S1R) and β2-Adrenergic Receptor (β2AR) Polypharmacology

Executive Summary & Pharmacological Rationale

The compound 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS: 32599-04-5) presents a fascinating structural paradigm in drug discovery. It possesses a classical aryloxypropanolamine backbone—a pharmacophore historically synonymous with β-adrenergic receptor (β-AR) antagonism. However, the substitution of a bulky, cyclic piperidine ring at the amine terminal heavily biases the molecule toward the Sigma-1 Receptor (S1R) , a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Traditional radioligand binding assays can confirm target affinity but fundamentally fail to distinguish between functional agonists and antagonists. To definitively characterize the biological activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, we must utilize dynamic, live-cell functional assays. This application note details a self-validating, step-by-step workflow utilizing NanoBiT complementation and Bioluminescence Resonance Energy Transfer (BRET) biosensors to decode the compound's dual S1R and β2AR activity.

Mechanistic Workflow & Assay Logic

To evaluate this compound, we deploy two distinct biosensor pathways. For S1R, we measure the physical dissociation of the receptor from its regulatory chaperone, BiP (GRP78). For β2AR, we measure real-time intracellular cAMP fluctuations to determine Gs-protein coupling antagonism.

G Cmpd 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol S1R Sigma-1 Receptor (MAM) Cmpd->S1R Binds MAM B2AR β2-Adrenergic Receptor Cmpd->B2AR Binds Plasma Membrane BiP BiP/GRP78 Chaperone S1R->BiP Dissociates (if Agonist) BRET1 NanoBiT S1R-BiP Signal S1R->BRET1 Decreases Luminescence cAMP cAMP Production B2AR->cAMP Inhibits Gs (if Antagonist) BRET2 CAMYEL BRET Signal cAMP->BRET2 Alters FRET/BRET ratio

Figure 1: Multiparametric signaling logic for S1R and β2AR cell-based assays.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every assay must be internally controlled. A signal change is only valid if it can be bidirectionally manipulated by known reference compounds.

Protocol A: Sigma-1 Receptor (S1R) – BiP Dissociation Assay (NanoBiT)

Causality: In its resting state, S1R is bound to BiP. Agonist binding induces a conformational change that forces S1R to dissociate from BiP, allowing it to translocate and modulate ion channels. Antagonists bind S1R but do not cause dissociation; instead, they competitively block agonist-induced dissociation[1]. We utilize a Split-Luciferase (NanoBiT) system to measure this protein-protein interaction in real-time.

Step-by-Step Methodology:

  • Cell Preparation: Reverse-transfect HEK293T cells with plasmids encoding S1R-LgBiT and BiP-SmBiT using Lipofectamine 3000.

  • Plating: Seed cells at 20,000 cells/well into a 96-well solid white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Equilibration: Replace media with Opti-MEM containing Nano-Glo® Live Cell Reagent. Incubate at room temperature for 2 hours to establish a stable baseline luminescence (representing the intact S1R-BiP complex).

  • Compound Treatment:

    • Agonist Screen: Add 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (1 nM – 10 µM).

    • Antagonist Screen: Pre-incubate cells with the test compound for 15 mins, followed by an EC₈₀ challenge of the known S1R agonist PRE-084.

  • Kinetic Read: Read luminescence continuously every 2 minutes for 60 minutes.

  • Validation Criteria: The vehicle control must maintain a flat baseline. PRE-084 (positive control) must yield a >40% drop in luminescence.

Protocol B: β2-Adrenergic Receptor (β2AR) – Real-Time cAMP BRET Assay

Causality: The aryloxypropanolamine core suggests potential β-blocker activity. Traditional cAMP ELISAs require phosphodiesterase (PDE) inhibitors (like IBMX) to accumulate cAMP, which destroys the natural kinetic degradation curve. By using the CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor, we can monitor physiological cAMP fluxes in real-time without artificial PDE blockade [2][3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with human wild-type β2AR and the CAMYEL biosensor plasmid.

  • Starvation (Critical Step): 24 hours post-transfection, wash cells and replace with serum-free DMEM for 4 hours. Why? Serum contains trace catecholamines that elevate basal cAMP, compressing the assay's dynamic range.

  • Substrate Addition: Add 5 µM Coelenterazine-h (luciferase substrate) and incubate for 10 minutes in the dark.

  • Antagonist Pre-incubation: Add 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol in a 10-point dose-response curve. Incubate for 15 minutes.

  • Agonist Challenge: Inject Isoproterenol (ISO) at an EC₈₀ concentration (typically ~10 nM).

  • BRET Measurement: Instantly measure emission at 475 nm (RLuc donor) and 535 nm (YFP acceptor) on a multimode microplate reader. Calculate the BRET ratio (535/475).

  • Validation Criteria: ISO must induce a rapid decrease in the BRET ratio (as cAMP binding separates the donor and acceptor). A true antagonist (e.g., Propranolol) will block this decrease, maintaining a high BRET ratio.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Causality: Piperidine derivatives can occasionally act as Cationic Amphiphilic Drugs (CADs), inducing rapid phospholipidosis or acute cytotoxicity. A drop in NanoBiT or BRET signal could be a false positive caused by cell death.

  • Method: Plate HEK293T cells in 96-well clear-bottom plates. Treat with the compound for 24 hours. Add CellTiter-Glo reagent, lyse for 10 minutes, and read ATP-dependent luminescence.

  • Validation: Compounds must show >90% viability at the highest functional assay concentration (10 µM) to validate the S1R and β2AR data.

Quantitative Data Presentation

To streamline decision-making for drug development professionals, all assay outputs should be normalized and summarized into a multiparametric profiling table. Below is the standardized data structure used to report the activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

Assay PlatformBiological TargetPrimary ReadoutExpected Modulator ProfileReference Control
NanoBiT Complementation Sigma-1 Receptor (S1R)Luminescence (RLU)Agonist (EC₅₀) or Antagonist (IC₅₀)PRE-084 (Agonist)
CAMYEL BRET Biosensor β2-Adrenergic ReceptorBRET Ratio (535/475 nm)Antagonist (IC₅₀)Propranolol (Antagonist)
CellTiter-Glo Intracellular ATP (Viability)Luminescence (RLU)CC₅₀ > 50 µMStaurosporine (Toxic)

Note: If 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol exhibits an IC₅₀ < 1 µM in the CAMYEL assay while simultaneously showing an EC₅₀ < 100 nM in the NanoBiT assay, it is classified as a dual β-blocker / S1R agonist.

References

  • Martin, P., Reeder, T., Sourbron, J., de Witte, P. A. M., Gammaitoni, A. R., & Galer, B. S. (2021). "An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies." International Journal of Molecular Sciences. Available at:[Link] [INDEX]

  • Lukasheva, V., et al. (2018). "Bioluminescence resonance energy transfer-based biosensors allow monitoring of ligand- and transducer-mediated GPCR conformation." Nature Communications. Available at:[Link][INDEX]

  • Shah, S. D., et al. (2022). "In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link] [INDEX]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol relies on the nucleophilic ring-opening of phenyl glycidyl ether (PGE) by piperidine. While this epoxide-amine addition is theoretically straightforward, researchers frequently encounter yield-limiting side reactions, poor regioselectivity, and intractable viscous byproducts.

This guide provides a mechanistic troubleshooting framework, empirical optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yield, reproducible synthesis.

Part 1: Diagnostic Troubleshooting & Mechanistic FAQs

Q1: My reaction shows complete consumption of phenyl glycidyl ether (PGE), but my isolated yield of the target amino alcohol is below 50%. The crude mixture is highly viscous. What is happening? A: You are observing epoxide homopolymerization. The desired reaction produces a tertiary amino alcohol (TAA), specifically 1-phenoxy-3-(piperidin-1-yl)propan-2-ol. If the reaction temperature exceeds 40°C or if there is a localized excess of PGE due to rapid addition, the newly formed secondary hydroxyl group on the TAA acts as an initiator. It nucleophilically attacks unreacted PGE, leading to a pseudo-first-order PGE oligomerization[1]. To prevent this, you must strictly control the exothermic addition rate and maintain a slight molar excess of piperidine to ensure the amine outcompetes the hydroxyl group for the epoxide electrophile[1].

Q2: Does the choice of solvent matter if both PGE and piperidine are liquids? Can I run this neat? A: Running this reaction neat (solvent-free) is highly discouraged as it leads to poor thermal dissipation and promotes the oligomerization described above. Utilizing a protic solvent, such as absolute ethanol, is critical for kinetic control. The hydroxyl proton of ethanol forms a hydrogen-bonding network with the oxirane oxygen of PGE. This interaction polarizes the C–O bond, significantly lowering the activation energy for the nucleophilic attack by piperidine via an anchimeric-like effect[2]. Consequently, the desired SN2 ring-opening is accelerated without the need for basic catalysts, allowing it to outcompete higher-activation-energy side reactions[2].

Q3: How do I ensure regioselective opening at the less hindered carbon to avoid forming the primary alcohol isomer? A: Epoxide ring-opening under neutral or slightly basic conditions inherently favors nucleophilic attack at the less sterically hindered terminal carbon (C3 of the glycidyl group). Piperidine is a bulky secondary amine; its steric bulk naturally directs it to the terminal position. Ensuring the reaction remains strictly under kinetic control (maintained between 0°C and 25°C) preserves this >99% regioselectivity. Thermal spikes can provide the activation energy required for the anomalous attack at the more hindered C2 position.

Part 2: Mechanistic & Workflow Visualizations

Mechanism PGE Phenyl Glycidyl Ether (PGE) TAA 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (Target TAA) PGE->TAA SN2 Ring Opening PIP Piperidine (Nucleophile) PIP->TAA HOMO PGE Oligomerization (Polyether Impurity) TAA->HOMO Excess PGE + Heat (Alkoxide Attack) PROTIC Protic Solvent (EtOH) H-Bonding Network PROTIC->PGE Polarizes C-O Bond

SN2 ring-opening pathway versus competing TAA-initiated oligomerization side reactions.

Workflow S1 1. Reagent Preparation Dissolve Piperidine in EtOH S2 2. Controlled Addition Dropwise PGE at 0-5°C S1->S2 S3 3. Reaction Propagation Stir at 25°C for 4-6 hrs S2->S3 S4 4. Solvent Removal Vacuum Evaporation S3->S4 S5 5. Purification Recrystallization S4->S5 S6 6. Validation Yield & NMR Analysis S5->S6

Step-by-step experimental workflow for the optimized synthesis of the target amino alcohol.

Part 3: Process Optimization Data

The following table summarizes the quantitative impact of reaction conditions on the yield and purity of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol.

Solvent SystemTemperature ProfileMolar Ratio (PGE : Piperidine)Reaction TimeIsolated YieldPrimary Impurity Profile
Neat (None)Uncontrolled (Spikes to >60°C)1.0 : 1.02 hours45%Heavy PGE Oligomers / Resins
Toluene (Aprotic)25°C (Isothermal)1.0 : 1.012 hours62%Unreacted PGE
Ethanol (Protic)25°C (Isothermal)1.0 : 1.15 hours92%Trace TAA-PGE adducts
Ethanol (Protic) 0°C to 25°C 1.0 : 1.2 4 hours >95% None (High Purity)

Data Interpretation: The combination of a protic solvent (ethanol), a slight molar excess of the amine nucleophile, and initial thermal control (0°C) completely suppresses the TAA-initiated homopolymerization pathway.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Reagents Required:

  • Phenyl glycidyl ether (PGE): 1.0 equivalent (e.g., 10 mmol, 1.50 g)

  • Piperidine: 1.2 equivalents (e.g., 12 mmol, 1.02 g)

  • Absolute Ethanol: 15 mL (Reaction solvent)

Step 1: Nucleophile Preparation

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.2 eq) in 10 mL of absolute ethanol.

  • Causality: Dissolving the amine first ensures that when the epoxide is introduced, it immediately encounters an excess of the polarized nucleophile, preventing localized epoxide concentration.

  • Validation Check: The solution must be completely clear and homogeneous.

Step 2: Electrophile Addition (Thermal Control)

  • Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C. Dissolve PGE (1.0 eq) in 5 mL of absolute ethanol and add this solution dropwise over a period of 30 minutes using an addition funnel.

  • Causality: The ring-opening is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway, which is the primary trigger for the unwanted alkoxide-driven PGE oligomerization[1].

  • Validation Check: Monitor the internal temperature. It should not exceed 10°C during the addition phase.

Step 3: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (25°C). Stir continuously for 4 hours.

  • Causality: Warming to room temperature provides the necessary kinetic energy to drive the SN2 reaction to completion while remaining below the activation energy threshold for side reactions.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The validation is successful when the high-Rf spot corresponding to PGE completely disappears, and a single, highly polar, UV-active spot (the TAA product) dominates near the baseline.

Step 4: Solvent Removal and Workup

  • Action: Concentrate the reaction mixture under reduced pressure using a rotary evaporator (water bath at 35°C) to remove the ethanol and the volatile excess piperidine.

  • Validation Check: The crude product should present as a free-flowing, pale-yellow oil that slowly crystallizes upon standing. Warning: If the residue is a thick, gummy, intractable resin, homopolymerization has occurred due to a failure in Step 2 thermal control.

Step 5: Purification

  • Action: Recrystallize the crude solid from a minimal amount of hot hexane or a hexane/diethyl ether mixture. Filter the resulting white crystals and dry under high vacuum.

  • Validation Check: Melting point analysis and 1H NMR should confirm the structure, specifically noting the diagnostic shift of the methine proton (CH-OH) around 3.9–4.0 ppm.

References

  • Source: Polymer (via kpi.ua)
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI URL

Sources

Technical Support Center: Chiral Separation of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This hub is designed for researchers and drug development professionals tasked with the enantiomeric resolution of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol. As an aryloxypropanolamine analog featuring a bulky, basic piperidine ring, this molecule presents unique chromatographic challenges. This guide synthesizes mechanistic theory, validated protocols, and advanced troubleshooting to ensure robust, self-validating chiral methods.

Part 1: Core Diagnostics & Mechanistic FAQs

Q1: Why does 1-phenoxy-3-(piperidin-1-yl)propan-2-ol exhibit severe peak tailing on standard chiral columns, and how do I prevent it? A1: The causality lies in the basicity of the tertiary amine within the piperidine ring (pKa ~10). While chiral recognition successfully occurs via hydrogen bonding at the secondary alcohol and π−π interactions at the phenoxy ether, the basic nitrogen undergoes parasitic ion-exchange interactions with acidic residual silanols on the silica support of the Chiral Stationary Phase (CSP). This dual-retention mechanism manifests as severe peak tailing. To mitigate this, basic additives like Diethylamine (DEA) or Ethylenediamine (EDA) must be employed to competitively bind and mask these silanols, forcing the analyte to interact solely with the chiral selector[1][2].

Q2: Which Chiral Stationary Phases (CSPs) yield the highest success rates for this molecular class? A2: Based on extensive chromatographic data for structurally related β -blockers, immobilized polysaccharide-derived CSPs (e.g., Chiralpak IA, IB, IC) and coated amylose derivatives (Chiralpak AD) are the gold standards[1][3]. Additionally, macrocyclic antibiotic phases, such as Chirobiotic V (vancomycin-based), offer excellent enantioselectivity in polar organic modes due to their multiple hydrogen-bonding donor/acceptor sites and inclusion cavities[4][5].

Q3: How do I choose between Normal Phase (NP) and Polar Organic Mode (POM)? A3: Choose Normal Phase (e.g., Hexane/Isopropanol) when maximizing the hydrogen-bonding interactions between the analyte's hydroxyl group and the CSP's carbamate linkages is critical. Choose Polar Organic Mode (e.g., 100% Methanol with acid/base additives) when analyte solubility in hexane is poor, or when utilizing macrocyclic antibiotic columns, as POM enhances the ionic and steric interactions required for vancomycin-based recognition[2][4].

Part 2: Data Presentation & Column Selection Matrix

The following table summarizes the quantitative expectations and optimal starting conditions based on the structural homology of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol to known aryloxypropanolamines.

Chiral Stationary Phase (CSP)Mobile Phase ModeRecommended CompositionCritical AdditiveExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak IA / IC (Immobilized Polysaccharide)Normal Phasen-Hexane / 2-Propanol (80:20 v/v)0.1% Diethylamine (DEA) or EDA> 2.0< 1.2
Chiralcel OD (Coated Cellulose)Normal Phasen-Hexane / Ethanol (85:15 v/v)0.1% Trifluoroacetic Acid (TFA) + 0.1% TEA1.5 - 2.01.2 - 1.4
Chirobiotic V (Vancomycin)Polar OrganicMethanol (100%)0.2% Acetic Acid + 0.15% TEA> 1.5< 1.1

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the system suitability criteria at the end of each protocol are not met, the run is invalid, and the operator must proceed to the Troubleshooting section.

Protocol A: Normal Phase Separation on Immobilized Polysaccharide CSPs

Mechanistic Goal: Maximize carbamate hydrogen bonding while suppressing silanol ionization.

  • Mobile Phase Preparation: Mix HPLC-grade n-hexane and 2-propanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA)[2]. Degas thoroughly via ultrasonication for 15 minutes.

  • Column Equilibration: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm). Flush with a minimum of 30 column volumes (CV) of the mobile phase at 1.0 mL/min. Causality: Extended flushing is mandatory to ensure the DEA dynamically and uniformly coats the residual silanols.

  • Sample Preparation: Dissolve 1-phenoxy-3-(piperidin-1-yl)propan-2-ol directly in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 10 µL of the sample. Set UV detection to 254 nm (optimal for the phenoxy chromophore). Maintain the column compartment at 25 °C.

  • System Suitability Validation: The method is validated for quantification only if the resolution ( Rs​ ) between enantiomers is ≥1.5 and the tailing factor ( Tf​ ) for the second eluting peak is ≤1.2 .

Protocol B: Polar Organic Mode on Macrocyclic Antibiotic CSPs

Mechanistic Goal: Utilize inclusion complexation and ionic interactions in a non-aqueous polar environment.

  • Mobile Phase Preparation: Use 100% HPLC-grade Methanol. Add 0.2% (v/v) glacial acetic acid and 0.15% (v/v) triethylamine (TEA)[4]. Causality: This specific ratio creates a volatile, non-aqueous buffer system that controls the ionization state of both the vancomycin selector and the piperidine analyte.

  • Column Equilibration: Install a Chirobiotic V column (250 x 4.6 mm, 5 µm). Equilibrate at 0.5 mL/min for 20 CVs.

  • Sample Preparation: Dissolve the analyte in Methanol to a concentration of 0.5 mg/mL.

  • Chromatographic Run: Inject 5 µL. Set the flow rate to 0.5 mL/min and the column temperature to 45 °C. Causality: Elevated temperatures improve mass transfer kinetics within the bulky vancomycin cavities, sharpening peaks.

  • System Suitability Validation: Confirm baseline stability. Rs​ must be ≥1.5 .

Part 4: Workflows & Mechanistic Visualizations

Workflow Start Start: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol CSP Select CSP: Polysaccharide (IA/IC) or Chirobiotic Start->CSP MP Select Mobile Phase: Hexane/IPA or 100% MeOH CSP->MP Add Add Basic Modifier: 0.1% DEA or TEA/HOAc MP->Add Eval Evaluate Resolution (Rs) Add->Eval RsGood Rs > 1.5 Method Validated Eval->RsGood Yes RsBad Rs < 1.5 or Tailing Eval->RsBad No Opt Optimize: Change Modifier (EtOH) or Increase Additive RsBad->Opt Opt->Eval

Fig 1. Iterative method development workflow for chiral separation of basic amino alcohols.

Mechanism Analyte Analyte: Piperidine Nitrogen (Basic) CSP Chiral Stationary Phase (Carbamate Sites) Analyte->CSP Hydrogen Bonding & Pi-Pi Interactions (Chiral Recognition) Silanol Residual Silanols (Acidic) Analyte->Silanol Ion-Exchange (Causes Peak Tailing) Additive Basic Additive (DEA / TEA) Additive->Silanol Competitive Binding (Blocks Interference)

Fig 2. Mechanistic pathway of chiral recognition versus silanol interference and additive blocking.

Part 5: Advanced Troubleshooting Guide

Issue 1: Irreproducible retention times (drifting RTs) between consecutive injections.

  • Causality: The basic additive (DEA/TEA) has not fully equilibrated with the stationary phase, leading to a shifting equilibrium of silanol masking. Alternatively, volatile additives are evaporating from the solvent reservoir.

  • Solution: Flush the column with an additional 20 CVs of mobile phase before starting the sequence. Ensure the mobile phase is freshly prepared daily and kept in a tightly capped reservoir to maintain the exact additive concentration.

Issue 2: Enantiomers co-elute as a single broad peak ( Rs​<0.5 ).

  • Causality: The steric bulk of the piperidine ring is hindering the necessary approach of the chiral center to the CSP's chiral cavity, or the hydrogen bonding is too weak in the current solvent system.

  • Solution: Switch the alcoholic modifier in Normal Phase from 2-Propanol to Ethanol. Ethanol is less sterically hindered and alters the secondary structure of the polysaccharide polymer, often providing completely different enantioselectivity[1].

Issue 3: High backpressure during Normal Phase runs.

  • Causality: High viscosity of 2-propanol/hexane mixtures, or precipitation of sample/salts due to moisture contamination.

  • Solution: Ensure the sample is dissolved entirely in the mobile phase. Never inject aqueous or highly polar sample diluents into a normal phase system. Verify that the column was properly transitioned from shipping solvent to normal phase via an intermediate solvent (e.g., 100% Isopropanol).

References

  • Hu H., et al. "Comparative enantiomer separation of β -blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases." ResearchGate.[Link]

  • Staniszewska, M., et al. "Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters." PMC (PubMed Central).[Link]

  • Zhang, Y., et al. "Progress in the Enantioseparation of β -Blockers by Chromatographic Methods." MDPI.[Link]

  • Moldovan, R. C., et al. "CHIRAL SEPARATION OF 16 BETA-BLOCKERS ON IMMOBILIZED POLYSACCHARIDE CHIRAL STATIONARY PHASES." Farmacia Journal.[Link]

Sources

Navigating the Synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the synthesis and scale-up of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. As a key intermediate in the development of various pharmaceutical agents, robust and scalable synthesis of this compound is critical. This guide, structured in a practical question-and-answer format, offers in-depth, scientifically-grounded solutions to common challenges encountered during laboratory and pilot-plant production.

Core Synthesis Pathway: Epoxide Ring-Opening

The principal and most industrially viable route to 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol involves the nucleophilic ring-opening of 1-phenoxy-2,3-epoxypropane with piperidine. This reaction is typically performed under basic or neutral conditions to favor the desired SN2 attack at the less sterically hindered carbon of the epoxide ring.

Synthesis_Pathway Reactant1 1-Phenoxy-2,3-epoxypropane Synthesis Nucleophilic Ring-Opening Reactant1->Synthesis Reactant2 Piperidine Reactant2->Synthesis Product 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Synthesis->Product SN2 Attack

Caption: General synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Process Control

Q1: My reaction is sluggish, and the conversion of 1-phenoxy-2,3-epoxypropane is incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Incomplete conversion is a common issue when scaling up. Several factors could be at play:

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients, hindering the interaction between reactants. Ensure your stirring is vigorous enough to maintain a homogenous mixture.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an overly cautious approach may stall the reaction. A moderate increase in temperature, for example to 60-80°C, can significantly enhance the reaction rate. Monitor the reaction progress closely by TLC or in-process HPLC to find the optimal balance.

  • Solvent Choice: The choice of solvent can influence reaction kinetics. While the reaction can be run neat, using a polar aprotic solvent like isopropanol or acetonitrile can help to solvate the reactants and facilitate the reaction.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of piperidine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, be mindful that a large excess will complicate purification.

Q2: I'm observing a significant exotherm during the addition of piperidine. How can I manage this on a larger scale to ensure safety and prevent runaway reactions?

A2: The ring-opening of epoxides is an exothermic process, and managing this heat release is paramount for safe scale-up.

  • Controlled Addition: Add the piperidine to the 1-phenoxy-2,3-epoxypropane solution dropwise or in portions, rather than all at once. This allows for better control over the rate of heat generation.

  • Cooling: Equip your reactor with an efficient cooling system (e.g., a cooling jacket or an external cooling bath). Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Dilution: Conducting the reaction in a suitable solvent will increase the thermal mass of the system, helping to absorb the heat generated and moderate the temperature rise.

Side Reactions & Impurity Profile

Q3: My final product is contaminated with a higher molecular weight impurity. What is this likely to be and how can I prevent its formation?

A3: The most probable high molecular weight impurity is the di-substituted piperazine product, 1,3-bis(phenoxy)-2-(piperidin-1-yl)propane. This arises from the reaction of the newly formed hydroxyl group of the product with another molecule of 1-phenoxy-2,3-epoxypropane.

  • Control Stoichiometry: The most effective way to minimize this side reaction is to use a slight excess of piperidine. This ensures that the epoxide is consumed before it can react with the product.

  • Temperature Control: Higher reaction temperatures can favor the formation of this by-product. Maintaining a moderate temperature throughout the reaction is crucial.

  • Order of Addition: Adding the 1-phenoxy-2,3-epoxypropane slowly to the piperidine solution (inverse addition) can also help to maintain a low concentration of the epoxide and reduce the likelihood of the secondary reaction.

Side_Reaction Product 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Reaction Side Reaction Product->Reaction Nucleophilic Attack (Undesired) Epoxide 1-Phenoxy-2,3-epoxypropane Epoxide->Reaction Side_Product Di-substituted Impurity Reaction->Side_Product

Caption: Formation of the di-substituted side product.

Q4: I'm detecting unreacted starting materials in my crude product. What are the best strategies for their removal during work-up and purification?

A4: The removal of unreacted starting materials is a critical step in achieving high product purity.

  • Aqueous Work-up: Unreacted piperidine, being a base, can be effectively removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). This will form the water-soluble piperidinium salt, which will partition into the aqueous phase. Subsequent washing with a base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid.

  • Distillation: If the reaction is run neat or in a volatile solvent, unreacted piperidine and any low-boiling impurities can potentially be removed by distillation under reduced pressure.

  • Crystallization/Recrystallization: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is often a crystalline solid. Crystallization from a suitable solvent system (e.g., isopropanol/water, ethyl acetate/hexanes) is an excellent method for purification, as it can effectively remove both starting materials and side products.

  • Column Chromatography: For laboratory-scale purification or for removing closely related impurities, silica gel column chromatography can be employed. A gradient elution system, for instance, with ethyl acetate and hexanes, often provides good separation.

Product Isolation & Purity

Q5: What are the key analytical techniques I should use to monitor the reaction and assess the purity of the final product?

A5: A robust analytical strategy is essential for process control and quality assurance.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction in real-time. Staining with potassium permanganate can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for identifying and quantifying impurities if their signals are resolved.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., the hydroxyl group) in the final product.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Materials:

  • 1-Phenoxy-2,3-epoxypropane (1.0 eq)

  • Piperidine (1.1 eq)

  • Isopropanol (as solvent)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate and Hexanes (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenoxy-2,3-epoxypropane in isopropanol.

  • Slowly add piperidine to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

Scale-Up Considerations & Data

When scaling up, careful consideration of the following parameters is crucial for a successful and reproducible process.

ParameterLab-Scale (Typical)Pilot-Plant/Industrial Scale Considerations
Batch Size 1-100 g1-100 kg+
Reactant Ratio 1:1.1 (Epoxide:Piperidine)Optimize for cost and downstream processing; a slight excess of piperidine is still recommended.
Solvent Isopropanol, Acetonitrile, or neatConsider solvent cost, recovery, and safety. A higher boiling point solvent might be preferred for better temperature control.
Temperature Reflux (e.g., 82°C in IPA)Precise temperature control is critical. Use of jacketed reactors with automated temperature control is standard.
Addition Rate Rapid or dropwiseSlow, controlled addition is essential to manage exotherm. Use of dosing pumps is recommended.
Work-up Liquid-liquid extractionMay require larger extraction vessels and phase separators. Consider the volume of aqueous waste generated.
Purification Recrystallization, ChromatographyRecrystallization is preferred for large quantities. Chromatography is generally not feasible for large-scale production.

References

  • Dalai, S., Sharma, G. C., & Jangir, M. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Patents, G. (n.d.). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

Technical Support Center: Reaction Condition Optimization for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of β -amino alcohol derivatives. The synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol scaffolds—critical intermediates in the development of various neuroprotective, cardiovascular, and antimicrobial agents—relies heavily on the regioselective ring-opening of 1,2-epoxy-3-phenoxypropane with piperidine derivatives.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize this specific aminolysis reaction.

Synthesis & Optimization Workflow

The following decision tree outlines the standard optimization path for epoxide aminolysis, highlighting how steric hindrance and regioselectivity dictate solvent and catalyst choices.

G Start Start: 1,2-Epoxy-3-phenoxypropane + Piperidine Derivative CheckSterics Is the Piperidine Sterically Hindered? Start->CheckSterics Standard Standard Aminolysis (Water, 10°C - RT) CheckSterics->Standard No (e.g., Piperidine) Hindered Promoted Aminolysis (LiClO4 in MeCN or Neat, 80°C) CheckSterics->Hindered Yes (e.g., 2,2,6,6-TMP) CheckRegio Check Regioselectivity (Desired: 1-amino-2-propanol) Standard->CheckRegio Hindered->CheckRegio Success Target Product: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol CheckRegio->Success >95% Regioselectivity Issue Undesired Regioisomer (2-amino-1-propanol) CheckRegio->Issue High C2 Attack Fix Remove Acidic Impurities Switch to H2O/EtOH Issue->Fix Fix->Standard

Figure 1: Decision tree for optimizing the regioselective aminolysis of epoxide intermediates.

Knowledge Base: Core Principles & Causality

To successfully troubleshoot this reaction, it is critical to understand the mechanistic causality behind the experimental parameters.

The Regioselectivity Principle ( SN​2 vs. SN​1 ) The aminolysis of an epoxide by a secondary amine like piperidine is fundamentally an SN​2 process. Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon (C3 of the epoxide), yielding the desired 1-amino-2-propanol derivative. However, if the reaction medium is highly acidic, the epoxide oxygen becomes fully protonated. This weakens the C2–O bond, shifting the transition state toward an SN​1 -like carbocation at the more substituted carbon, resulting in the undesired 2-amino-1-propanol regioisomer.

The Role of the Solvent Historically, these reactions were performed in refluxing ethanol or neat conditions. However, modern green chemistry approaches heavily favor water. Water provides of the epoxide oxygen[1]. This polarizes the C–O bond just enough to accelerate the nucleophilic attack at the C3 position without introducing the strong Brønsted acidity that would trigger an SN​1 pathway or protonate the piperidine (which would destroy its nucleophilicity).

Steric Hindrance and Lewis Acids When dealing with highly substituted piperidines (e.g., 2,2,6,6-tetramethylpiperidine) or complex , the activation energy barrier for the SN​2 attack increases significantly[2]. In these cases, mild Lewis acids such as Lithium Perchlorate ( LiClO4​ ) are utilized. The Li+ ion coordinates with the epoxide oxygen, lowering the LUMO energy of the epoxide and facilitating ring-opening at room temperature without altering the regioselectivity.

Troubleshooting & FAQs

Q: Why is my reaction yielding a 10-15% impurity of the 2-amino-1-propanol regioisomer? A: This indicates that your reaction conditions are too acidic or the temperature is excessively high, pushing the reaction toward an SN​1 trajectory. Ensure your starting materials are free of acidic impurities (e.g., residual acid from the epichlorohydrin step). Switching the solvent to demineralized water at 10 °C to 25 °C will suppress the SN​1 pathway and restore >99:1 regioselectivity[1].

Q: My piperidine derivative is highly sterically hindered, and the reaction in ethanol is stalling at 30% conversion. How can I drive it to completion? A: Sterically hindered amines struggle to attack the epoxide due to the high activation energy required. You have two options:

  • Thermal Activation: Run the reaction under neat (solvent-free) conditions at 100 °C.

  • Electrophilic Activation: Switch the solvent to anhydrous Dichloromethane (DCM) or Acetonitrile and add 10 mol% LiClO4​ . This activates the epoxide without protonating your hindered amine.

Q: I am observing bis-alkylation (tertiary amine reacting further) or epoxide oligomerization. How do I prevent this? A: Epoxide oligomerization occurs when the epoxide acts as both the electrophile and the nucleophile (via the newly formed alkoxide). To prevent this, ensure the piperidine derivative is maintained in a slight stoichiometric excess (1.1 to 1.5 eq). Additionally, add the epoxide dropwise to the amine solution to keep the local concentration of the epoxide low.

Quantitative Data: Reaction Condition Comparison

The table below summarizes the expected outcomes when modifying the reaction conditions for the synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol.

Solvent SystemCatalystTemperatureReaction TimeYield (%)Regioselectivity (C1:C2 Attack)
Water (Demineralized) None10 °C - 25 °C12 h>90%>99:1
Ethanol (Absolute) None80 °C (Reflux)6 - 8 h80 - 85%95:5
Neat (Solvent-Free) None100 °C2 - 4 h70 - 75%90:10
Dichloromethane LiClO4​ (10 mol%)25 °C24 h85 - 88%98:2

Standardized Protocols (Self-Validating Systems)

Protocol A: Water-Assisted, Catalyst-Free Aminolysis

Best for standard piperidine derivatives. Maximizes regioselectivity and environmental sustainability.

  • Preparation: In a 50 mL round-bottom flask, suspend 1,2-epoxy-3-phenoxypropane (1.0 eq, 10 mmol) in demineralized water (10 mL/g).

  • Temperature Control: Cool the suspension to 10 °C using an ice-water bath.

  • Addition: Add the piperidine derivative (1.1 eq, 11 mmol) dropwise over 15 minutes to control the initial exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature (20–25 °C) for 12 hours.

  • Validation Checkpoint 1 (Monitoring): Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). Self-Validation: Because the product is a tertiary amine, it will not stain strongly with standard ninhydrin. Use Dragendorff's reagent or iodine vapor for visualization. LC-MS should confirm the disappearance of the epoxide and the appearance of the [M+H]+ target mass.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). The unreacted water and highly polar impurities will remain in the aqueous layer.

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 1-phenoxy-3-(piperidin-1-yl)propan-2-ol.

Protocol B: Lewis Acid-Promoted Aminolysis

Best for sterically hindered piperidines or highly lipophilic derivatives that are insoluble in water.

  • Preparation: Dissolve 1,2-epoxy-3-phenoxypropane (1.0 eq, 10 mmol) and the sterically hindered piperidine (1.2 eq, 12 mmol) in anhydrous Dichloromethane (10 mL/g) under a nitrogen atmosphere.

  • Catalysis: Add Lithium Perchlorate ( LiClO4​ ) (0.1 eq, 1 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Validation Checkpoint 2 (Quenching): Quench the reaction by adding deionized water (10 mL). Self-Validation: The organic layer should cleanly separate. If an emulsion forms, add a small amount of saturated aqueous NaCl to break it.

  • Workup: Extract the aqueous layer with Dichloromethane (2 x 10 mL). Combine the organic layers.

  • Purification: Wash the organic phase with saturated aqueous NaHCO3​ to remove any acidic byproducts, dry over Na2​SO4​ , and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0-10% MeOH in DCM with 1% Et3​N ).

References

  • Title: Protecting group-Free Concise Synthesis of (RS)/(S)-Lubeluzole Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Enhancing the biological activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS 32599-04-5). As a Senior Application Scientist, I have designed this portal to address the complex physicochemical and pharmacological challenges associated with this tertiary amine aryloxypropanolamine.

While classically recognized as a scaffold for β-adrenergic receptor (β-AR) modulation, recent paradigm shifts have demonstrated its profound potential as a chemical dissociator of β-sheet-rich amyloid aggregates in neurodegenerative disease models . This guide provides field-proven troubleshooting strategies, structural optimization workflows, and self-validating protocols to help you maximize the biological activity of this compound in your assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my synthesized 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol exhibit low binding affinity in β-AR or anti-amyloid screening assays? A1: The biological activity of aryloxypropanolamines is highly stereospecific. The C2 hydroxyl group creates a chiral center. In target binding, the (S)-enantiomer typically exhibits 50- to 100-fold greater affinity than the (R)-enantiomer because the spatial orientation of the hydroxyl group is critical for hydrogen bonding with receptor residues (e.g., Asn312 in β3-AR) . If you are testing a racemate, the inactive enantiomer may be diluting your apparent IC50​ or causing off-target steric clashes.

Q2: How can I improve the membrane permeability and bioavailability of this compound for in vivo murine models? A2: The tertiary amine in the piperidine ring has a pKa of approximately 8.5–9.0, meaning it is predominantly protonated at physiological pH. While this protonation is essential for forming salt bridges with target proteins (like Asp113 in GPCRs), it limits blood-brain barrier (BBB) penetration. To enhance permeability without losing target engagement, consider synthesizing the hydrochloride salt for optimal aqueous solubility, or substituting the phenoxy ring with lipophilic electron-withdrawing groups (e.g., -Cl or -CF 3​ ) to slightly lower the basicity of the amine and improve the LogD at pH 7.4.

Section 2: Troubleshooting Guide for Biological Activity Optimization

Issue 1: Poor Target Selectivity (e.g., off-target β1/β2 activity when targeting β3, or non-specific protein binding).

  • Root Cause: The unsubstituted phenoxy ring and standard piperidine ring lack the precise steric bulk required to differentiate between closely related receptor subtypes or specific amyloid binding pockets.

  • Solution: Implement 3D-QSAR (Quantitative Structure-Activity Relationship) modeling. Comparative Molecular Field Analysis (CoMFA) indicates that adding medium-volume, polar substituents to the para-position of the phenoxy ring significantly enhances target selectivity and overall biological activity profiles .

Issue 2: Compound Aggregation or Precipitation in Assay Buffers.

  • Root Cause: The high lipophilicity of the phenoxy-piperidine scaffold can lead to micelle formation or precipitation in standard PBS/DMSO assay buffers, yielding false negatives in high-throughput screening.

  • Solution: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Pre-incubate the compound in a buffer containing 0.01% Pluronic F-127 or BSA to maintain monomeric dispersion.

Section 3: Quantitative SAR Data Summary

To guide your structural modifications, the following table summarizes the impact of specific functional group substitutions on the biological activity of the aryloxypropanolamine scaffold, derived from validated 3D-QSAR CoMFA/CoMSIA predictions .

Modification SiteSubstitutionImpact on Steric FieldImpact on Electrostatic FieldPredicted Biological Activity ( pEC50​ )
Phenoxy Ring (para) -OH / -NH 2​ Moderate volume increaseIncreased H-bond donor capacityHigh (Optimal)
Phenoxy Ring (para) -Br / -ClLarge volume increaseIncreased electron withdrawalReduced (Steric clash)
Piperidine Ring Ring Expansion (Azepane)Increased lipophilicityNeutralModerate
C2 Chiral Center (S)-ConfigurationOptimal spatial alignmentOptimal H-bondingHigh (Essential)

Section 4: Experimental Protocols

Protocol 1: Enantiomeric Resolution via Chiral Preparative HPLC

Causality & Self-Validation: The biological activity of aryloxypropanolamines is heavily dependent on the spatial orientation of the C2 hydroxyl group. Isolating the (S)-enantiomer is a self-validating step; if the biological activity doubles upon isolation relative to the racemate, stereospecific target engagement is confirmed, ruling out non-specific membrane disruption.

  • Preparation: Dissolve racemic 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol in a mobile phase-compatible solvent (e.g., Hexane/Isopropanol 80:20 v/v) at a concentration of 10 mg/mL.

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 21.2 mm, 5 µm). The cellulose derivative matrix provides differential hydrogen bonding and dipole interactions with the C2 hydroxyl group.

  • Chromatography: Run an isocratic elution at a flow rate of 15 mL/min. Monitor UV absorbance at 220 nm and 254 nm.

  • Fraction Collection: The (R)-enantiomer typically elutes first due to weaker interactions with the stationary phase. Collect the second major peak, which corresponds to the active (S)-enantiomer.

  • Validation: Verify enantiomeric excess (ee > 99%) using analytical chiral HPLC before proceeding to biological assays.

Protocol 2: In Vitro Anti-Amyloid Thioflavin T (ThT) Fluorescence Assay

Causality & Self-Validation: Fibrillar amyloid aggregates rely on dense intermolecular β-sheet networks. By introducing the compound and measuring ThT fluorescence—a dye that specifically intercalates into β-sheets—we create a self-validating system. A dose-dependent decrease in fluorescence directly confirms the compound's mechanistic ability to chemically dissociate these toxic aggregates .

  • Fibril Preparation: Incubate Aβ(1-42) peptides (10 µM) in PBS (pH 7.4) at 37°C for 24 hours to form mature β-sheet fibrils.

  • Compound Incubation: Add the optimized (S)-1-Phenoxy-3-(piperidin-1-yl)propan-2-ol derivative (at varying concentrations: 1, 10, 50 µM) to the pre-formed fibrils. Incubate for an additional 24 hours at 37°C.

  • ThT Addition: Add Thioflavin T to a final concentration of 20 µM.

  • Measurement: Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 485 nm).

  • Validation: Include a vehicle control (DMSO) and a known anti-amyloid dissociator as a positive control. Calculate the IC50​ for fibril dissociation based on the fluorescence decay curve.

Section 5: Optimization Workflow Visualization

OptimizationWorkflow Start 1-Phenoxy-3-(piperidin-1-yl) propan-2-ol (Racemate) Chiral Chiral Resolution Isolate (S)-Enantiomer Start->Chiral Stereospecificity SAR 3D-QSAR Modeling (CoMFA / CoMSIA) Start->SAR Rational Design Assay1 GPCR Binding Assay (β-Adrenergic Selectivity) Chiral->Assay1 Assay2 ThT Fluorescence Assay (Anti-Amyloid Activity) Chiral->Assay2 Mod1 Phenoxy Ring Substitution (Add polar H-bond donors) SAR->Mod1 Mod2 Amine Modification (Adjust pKa / Lipophilicity) SAR->Mod2 Mod1->Assay1 Mod1->Assay2 Mod2->Assay1 Mod2->Assay2 Lead Optimized Lead Compound Enhanced Biological Activity Assay1->Lead Validation Assay2->Lead Validation

Workflow for the structural and stereochemical optimization of aryloxypropanolamines.

References

  • Title: Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models Source: Alzheimer's Research & Therapy (2022) URL: [Link]

  • Title: Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles Source: Molecules - MDPI (2018) URL: [Link]

Technical Support Center: Troubleshooting Toxicity in 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for medicinal chemists, toxicologists, and drug development professionals working with the 1-phenoxy-3-(piperidin-1-yl)propan-2-ol scaffold. While this aryloxypropanolamine structural motif is highly privileged for targeting GPCRs and ion channels (e.g., beta-blockers, sigma receptor ligands), its inherent physicochemical properties—specifically its basic piperidine nitrogen and lipophilic phenoxy tail—make it highly susceptible to two major toxicity liabilities: hERG channel inhibition (Cardiotoxicity) and Drug-Induced Phospholipidosis (DIPL) .

Module 1: Mitigating hERG Liability (Cardiotoxicity)

FAQ 1: Why do my piperidine-propanol analogs consistently flag for hERG inhibition in patch-clamp assays?

The Mechanism: The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. Your scaffold fits the classic hERG blocker pharmacophore perfectly. The basic nitrogen of the piperidine ring is protonated at physiological pH (pKa ~ 8.5–9.5). This protonated amine gets trapped in the inner cavity of the hERG pore, forming strong cation- π interactions with the aromatic rings of Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656) on the S6 domain [1]. Simultaneously, the lipophilic phenoxy tail extends into adjacent hydrophobic pockets, stabilizing the trapped conformation and blocking potassium efflux.

FAQ 2: How can I synthetically modify the scaffold to reduce hERG binding without losing primary target potency?

The Solution: To decouple your primary pharmacology from hERG liability, you must disrupt the pharmacophore. We recommend a three-pronged approach based on established medicinal chemistry optimizations [1]:

  • Attenuate Basicity (Lower pKa): Introduce electron-withdrawing groups (EWGs) adjacent to the piperidine nitrogen (e.g., alpha-fluorination or converting the piperidine to a morpholine/piperazine ring). Dropping the pKa below 7.5 significantly reduces the fraction of protonated amine at physiological pH, weakening the critical cation- π interaction.

  • Reduce Lipophilicity (Lower LogP): Substitute the phenoxy ring with more polar heteroaromatics (e.g., pyridine or pyrimidine) or append polar groups (hydroxyl, methylsulfonyl) to reduce the overall LogD.

  • Increase Conformational Rigidity: Constrain the flexible propanol linker. Bridged bicyclic amines or spirocyclic systems restrict the conformational freedom required to achieve the optimal binding geometry within the hERG pore.

Protocol: High-Throughput Automated Patch-Clamp (hERG) Validation

Self-validating workflow to confirm hERG mitigation.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest at 70-80% confluency.

  • Compound Preparation: Dissolve analogs in 100% DMSO (10 mM stock). Dilute in extracellular recording solution to a final DMSO concentration of 0.1% to prevent solvent-induced membrane instability.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (2 seconds) to activate and inactivate channels, followed by a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current.

  • Perfusion & Recording: Perfuse compounds at 5 concentrations (e.g., 0.1, 1, 3, 10, 30 μ M). Measure the peak tail current reduction relative to the vehicle control.

  • Data Validation: Ensure the reference compound (e.g., E-4031 or Dofetilide) yields an IC 50​ within the expected historical range (10-50 nM). If the reference fails, the assay run must be rejected.

Table 1: Impact of Structural Modifications on hERG IC 50​ and Physicochemical Properties
Scaffold ModificationpKa (Calc)LogD (pH 7.4)hERG IC 50​ ( μ M)Cardiotoxicity Risk
Unmodified Scaffold (Baseline)9.23.80.8High
Piperidine Morpholine7.42.515.4Moderate
Phenoxy Pyridinyloxy8.92.112.0Moderate
Morpholine + Pyridinyloxy 7.2 1.6 > 50.0 Low
Spirocyclic constraint + EWG6.82.835.5Low
Diagram 1: hERG Optimization Decision Tree

HERG_Optimization Start Evaluate Analog hERG IC50 < 10 µM? Check_pKa Check Basicity Is pKa > 8.0? Start->Check_pKa Yes Success Proceed to In Vivo Efficacy Start->Success No Reduce_pKa Attenuate Basicity (Add EWG, Morpholine) Check_pKa->Reduce_pKa Yes Check_LogP Check Lipophilicity Is LogD > 3.0? Check_pKa->Check_LogP No Reduce_pKa->Check_LogP Reduce_LogP Reduce Lipophilicity (Add Polar Groups) Check_LogP->Reduce_LogP Yes Rigidify Increase Rigidity (Spiro/Bridged Rings) Check_LogP->Rigidify No Reduce_LogP->Success Rigidify->Success

Caption: Decision tree for mitigating hERG liability in aryloxypropanolamine analogs.

Module 2: Overcoming Drug-Induced Phospholipidosis (DIPL)

FAQ 3: My in vivo models are showing lysosomal lamellar bodies and vacuolation. What is the mechanism?

The Mechanism: Your 1-phenoxy-3-(piperidin-1-yl)propan-2-ol analog is a classic Cationic Amphiphilic Drug (CAD). CADs induce phospholipidosis through a mechanism known as lysosomal ion trapping [2]. At physiological pH (7.4), the unprotonated, lipophilic form of the drug freely diffuses across the cell and lysosomal membranes. However, once inside the highly acidic environment of the lysosome (pH ~ 4.5–5.0), the piperidine nitrogen becomes fully protonated. The positively charged molecule can no longer cross the membrane and becomes trapped. The lipophilic phenoxy tail then intercalates into the intra-lysosomal lipid membranes, sterically hindering acid sphingomyelinase and phospholipases from degrading phospholipids, leading to the toxic accumulation of lamellar bodies [2].

FAQ 4: What are the best screening cascades to detect and eliminate DIPL early?

The Solution: Do not wait for 14-day in vivo toxicology studies to detect DIPL. Implement a tiered in vitro screening cascade to weed out high-risk CADs early:

  • In Silico Triage: Filter out compounds with a calculated pKa > 8.0 AND ClogP > 3.0.

  • In Vitro High-Content Imaging: Use fluorescent phospholipid analogs (e.g., NBD-PE) or specific dyes (e.g., HCS LipidTOX) in HepG2 cells to quantify intracellular lipid accumulation.

Protocol: In Vitro High-Content Screening for Phospholipidosis

Self-validating assay to quantify lysosomal lipid accumulation.

  • Cell Seeding: Seed HepG2 cells in 96-well, black-walled, clear-bottom plates at 15,000 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Incubation: Treat cells with test analogs at 3 concentrations (e.g., 1, 10, 50 μ M) in media containing 2 μ M NBD-PE (fluorescent phospholipid probe). Include Amiodarone (10 μ M) as a positive control and DMSO (0.1%) as a negative vehicle control.

  • Incubation Period: Incubate for 48 hours to allow for lysosomal trapping and lipid accumulation.

  • Staining: Wash cells with PBS. Stain nuclei with Hoechst 33342 (1 μ g/mL) for 15 minutes to allow for cell counting and viability assessment.

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Operetta). Quantify the total fluorescence intensity of NBD-PE per viable cell.

  • Data Validation: The assay is valid only if Amiodarone induces a >3-fold increase in NBD-PE fluorescence relative to the vehicle control without causing >20% cytotoxicity.

Table 2: CAD Property Thresholds for DIPL Risk Assessment
ParameterHigh Risk (DIPL Likely)Moderate RiskLow Risk (DIPL Unlikely)
pKa > 8.57.5 – 8.5< 7.5
ClogP > 4.02.0 – 4.0< 2.0
Topological Polar Surface Area (TPSA) < 40 Å 2 40 – 70 Å 2 > 70 Å 2
Net Charge at pH 5.0 > +1.5+1.0 to +1.5< +1.0
Diagram 2: Mechanism of Lysosomal Trapping and Phospholipidosis

CAD_Mechanism Cytosol Cytosol (pH 7.4) Unprotonated CAD Membrane Lysosomal Membrane (Diffusion) Cytosol->Membrane Lipophilic tail Lysosome Lysosome (pH 4.5) Protonated CAD Trapped Membrane->Lysosome Ion Trapping Inhibition Phospholipase Inhibition Lysosome->Inhibition Intercalation PLD Phospholipidosis (Lamellar Bodies) Inhibition->PLD Lipid Accumulation

Caption: Mechanism of cationic amphiphilic drug (CAD) induced phospholipidosis via lysosomal ion trapping.

References

  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry.[Link]

  • Halliwell, W. H. (1997). Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology.[Link]

Method development for analyzing 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol impurities

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and Related Impurities

Welcome to the Analytical Method Development Hub. 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a fundamental phenoxypropanolamine derivative, structurally analogous to several beta-blockers and local anesthetics [1]. Its synthesis relies on the epoxide ring-opening of phenyl glycidyl ether (PGE) by piperidine. Because PGE is a highly reactive alkylating agent, it poses a significant mutagenic risk, requiring stringent analytical control.

This guide provides mechanistic troubleshooting and self-validating protocols to help you overcome the chromatographic challenges associated with basic amines and trace-level genotoxic impurities.

Part 1: Reaction Pathway & Impurity Profiling

Before optimizing a chromatographic method, we must establish the origin of the process-related impurities. The diagram below illustrates the synthetic pathways and the resulting chemical species that your method must resolve.

G PGE Phenyl Glycidyl Ether (PGE) [Genotoxic Impurity] MAIN 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol [Target Analyte] PGE->MAIN SN2 Ring Opening (Base Catalyzed) REGIO 2-Phenoxy-3-(piperidin-1-yl)propan-1-ol [Regioisomer Impurity] PGE->REGIO SN1-like Ring Opening (Steric/Electronic shift) DIOL 3-Phenoxypropane-1,2-diol [Hydrolysis Impurity] PGE->DIOL Hydrolysis (Aqueous conditions) PIP Piperidine [Starting Material] PIP->MAIN PIP->REGIO

Fig 1: Synthetic pathways generating 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and its key impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: How do I resolve the critical pair between the main peak and its regioisomer? The Causality: Epoxide ring-opening by amines typically proceeds via an SN​2 mechanism, attacking the less sterically hindered terminal carbon to yield the target compound. However, electronic stabilization from the phenoxy group allows a minor SN​1 -like pathway, forming the 2-phenoxy-3-(piperidin-1-yl)propan-1-ol regioisomer [2]. Because these isomers possess identical molecular weights and nearly identical hydrophobicity, standard C18 stationary phases fail to resolve them. The Solution: Switch to a Phenyl-Hexyl or Fluorophenyl column. These phases provide orthogonal selectivity by exploiting π−π interactions with the phenoxy ring. The slight difference in the steric environment around the aromatic ring between the two isomers will translate into a baseline resolution ( Rs​>1.5 ) on a Phenyl-Hexyl phase.

Q2: Phenyl glycidyl ether (PGE) is a known Potential Genotoxic Impurity (PGI). How can I achieve the required sensitivity (ppm level) for it? The Causality: As an epoxide, PGE is a DNA-reactive alkylating agent and must be controlled to parts-per-million (ppm) levels to comply with the Threshold of Toxicological Concern (TTC) outlined in [3]. PGE lacks a strong chromophore for low-level UV detection and ionizes poorly in standard Electrospray Ionization (ESI) compared to the highly basic piperidine moiety. The Solution: Utilize an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode. To overcome poor ionization, use a mobile phase doped with ammonium acetate to promote the formation of stable [M+NH4​]+ adducts, which yield highly reproducible fragmentation patterns for trace quantitation [4].

Q3: I am experiencing severe peak tailing for the main compound. How can I correct this? The Causality: The piperidine moiety is a tertiary amine with a high pKa​ (~10.4). In standard acidic mobile phases (e.g., pH 2.7), the amine is fully protonated. These positively charged analytes undergo secondary ion-exchange interactions with negatively charged residual silanols ( pKa​ ~3.5-4.5) on the silica column surface, causing severe tailing. The Solution: You have two thermodynamically sound options:

  • High pH approach: Use a hybrid-silica column stable at high pH (e.g., Waters XBridge) with a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5. This neutralizes the basic amine, eliminating silanol interactions.

  • Ion-pairing approach: If restricted to low pH, add a chaotropic agent or a competing base like Triethylamine (TEA) to the mobile phase to mask the active silanols.

G ISSUE Chromatographic Issue Detected Tailing Severe Peak Tailing (As > 1.5) ISSUE->Tailing Res Poor Resolution (Main vs Regioisomer) ISSUE->Res Sens Low Sensitivity for PGE (< 10 ppm) ISSUE->Sens Tailing_Sol Use high pH mobile phase (pH > 10) or add Triethylamine (TEA) Tailing->Tailing_Sol Res_Sol Switch to Phenyl-Hexyl column Optimize gradient slope Res->Res_Sol Sens_Sol Switch to LC-MS/MS (MRM mode) Use Electrospray Ionization (+) Sens->Sens_Sol

Fig 2: Decision tree for troubleshooting common chromatographic issues during method development.

Part 3: Quantitative Impurity Data Summary

To streamline your method development, the physicochemical properties and analytical challenges of the target analyte and its impurities are summarized below.

Compound NameOrigin / RoleAnalytical ChallengeRecommended Detection
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Target AnalyteSevere peak tailing due to basic tertiary amine.HPLC-UV (High pH)
Phenyl Glycidyl Ether (PGE) Starting Material / PGIPoor UV absorbance; highly reactive; strictly regulated.LC-MS/MS (MRM)
Piperidine Starting MaterialNo chromophore; highly volatile.GC-FID or LC-ELSD
2-Phenoxy-3-(piperidin-1-yl)propan-1-ol Regioisomer ImpurityIsobaric to main peak; co-elution on C18 columns.HPLC-UV (Phenyl-Hexyl)
3-Phenoxypropane-1,2-diol Hydrolysis ProductEarly elution; highly polar.HPLC-UV (Aqueous start)
Part 4: Self-Validating Experimental Protocols
Protocol A: HPLC-UV Method for Related Substances (Main Peak & Regioisomer)

This method is designed to resolve the critical isobaric pair while maintaining excellent peak shape for the basic analyte.

Step-by-Step Methodology:

  • Column Selection: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Set the pump to deliver a linear gradient: 0-2 min (10% B), 2-15 min (10% to 60% B), 15-18 min (60% B), 18-18.1 min (10% B), 18.1-25 min (equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at a column compartment temperature of 40°C (reduces mobile phase viscosity and improves mass transfer for basic compounds).

  • Detection: UV absorbance at 220 nm and 270 nm.

  • Self-Validating System Suitability Test (SST):

    • Acceptance Criteria: The resolution ( Rs​ ) between 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and its regioisomer must be 1.5 . The USP tailing factor ( As​ ) for the main peak must be 1.2 . If these fail, verify the mobile phase pH; a drop in pH will immediately cause tailing and loss of selectivity.

Protocol B: LC-MS/MS Method for Trace PGE Quantitation

This method ensures compliance with ICH M7 guidelines for the genotoxic epoxide.

Step-by-Step Methodology:

  • Column Selection: Install a C18 sub-2 µm column (50 mm × 2.1 mm, 1.7 µm) to minimize peak broadening and maximize S/N ratio.

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM Ammonium Acetate in water (promotes [M+NH4​]+ adduct formation).

    • Mobile Phase B: Methanol (provides better ionization efficiency for epoxides than Acetonitrile).

  • MS Source Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • MRM Transitions: Monitor the specific transition for the PGE-ammonium adduct: m/z 168.1 m/z 95.0 (Phenol loss) and m/z 168.1 m/z 133.0.

  • Sample Preparation: Dissolve the API in 50:50 Water:Methanol. Do not use acidic diluents, as this will artificially hydrolyze residual PGE into the diol during sequence execution.

  • Self-Validating System Suitability Test (SST):

    • Acceptance Criteria: Inject a 1 ppm (relative to sample concentration) standard of PGE. The Signal-to-Noise (S/N) ratio must be 10 . The %RSD for six replicate injections of this LOQ standard must be 10% .

References
  • Antihypertensive activity of indole and indazole analogues: A review. Arabian Journal of Chemistry. Available at:[Link]

  • Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Chemical Engineering Journal. Available at:[Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Assay at low ppm level of dimethyl sulfate in starting materials for API synthesis using derivatization in ionic liquid media and LC-MS. International Journal of Mass Spectrometry. Available at:[Link]

Validation & Comparative

A Comparative Guide to the Beta-Adrenergic Activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and Propranolol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone of therapy. Propranolol, the archetypal non-selective beta-blocker, has been a benchmark for decades, with its activity and clinical applications extensively documented.[1][2] This guide provides a detailed comparison of the well-established beta-blocker, propranolol, with 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, a structurally related compound.

While direct comparative experimental data for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) of beta-blockers to infer its potential activity. We will delve into the known pharmacological profile of propranolol, presenting key experimental data, and then, through a systematic analysis of chemical structures, predict the likely beta-adrenergic activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. Furthermore, this guide will outline the essential experimental protocols required to empirically validate these predictions, offering a roadmap for researchers in this field.

Chemical Structures

A fundamental comparison begins with the chemical structures of the two molecules.

Compound Structure IUPAC Name Molecular Formula
Propranolol Chemical structure of Propranolol(RS)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-olC₁₆H₂₁NO₂
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Chemical structure of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol1-Phenoxy-3-(piperidin-1-yl)propan-2-olC₁₄H₂₁NO₂

The core structural motif of an aryloxypropanolamine is present in both compounds, which is a hallmark of many beta-blockers.[3][4] The key differences lie in the aromatic moiety (a naphthyl group for propranolol and a phenyl group for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol) and the amine substituent (an isopropylamino group for propranolol and a piperidinyl group for the comparator). These structural variations are expected to influence their interaction with beta-adrenergic receptors and, consequently, their pharmacological activity.

Propranolol: The Benchmark Non-Selective Beta-Blocker

Propranolol is a competitive, non-selective antagonist of both β1 and β2-adrenergic receptors.[5] This dual antagonism underlies its wide range of therapeutic applications, from hypertension and angina to anxiety and migraine prophylaxis.[1]

Mechanism of Action

Propranolol competitively blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1 and β2-adrenergic receptors.[5] The blockade of β1-receptors in the heart muscle leads to a decrease in heart rate, myocardial contractility, and cardiac output. The antagonism of β2-receptors in the bronchi and blood vessels can lead to bronchoconstriction and vasoconstriction, respectively.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

cluster_0 Cell Membrane Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP Physiological_Response Physiological Response (Increased Heart Rate, etc.) cAMP->Physiological_Response Leads to Propranolol Propranolol Propranolol->Beta_Receptor Blocks Binding

Caption: Propranolol blocks catecholamine binding to β-receptors.

Quantitative Activity of Propranolol

The potency of propranolol has been extensively characterized through various in vitro assays. The following tables summarize key binding affinity and functional antagonism data.

Table 1: Propranolol Receptor Binding Affinity

Receptor SubtypeSpeciesAssay ConditionsKi (nM)pKdReference
β1-AdrenergicHumanDisplacement of [³H]-CGP 12177-9.1[6]
β2-AdrenergicHumanDisplacement of [³H]-CGP 12177-9.22[6]
β1-AdrenergicRatRadioligand binding-8.8[6]
β2-AdrenergicRatRadioligand binding-9.4[6]

Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity. pKd is the negative logarithm of the Kd.

Table 2: Propranolol Functional Antagonism

Tissue/PreparationSpeciesAgonistpA₂Reference
Atria (β1)Guinea PigIsoprenaline8.6[7]
Trachea (β2)Guinea PigIsoprenaline8.7[7]
Papillary MuscleCatIsoprenaline8.3[8]

pA₂ is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates greater potency.

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Predicted Activity Profile

In the absence of direct experimental data, we can infer the potential beta-adrenergic activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol by analyzing its structure in the context of established SAR for beta-blockers.

Structure-Activity Relationship (SAR) Analysis

The general structure of a beta-blocker consists of three key components: an aromatic ring, a propanolamine side chain, and a nitrogen substituent.

  • Aromatic Ring: Propranolol's naphthyl ring contributes to its high lipophilicity and non-selective nature. The phenyl group in 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is less bulky and generally associated with a less potent interaction compared to the naphthyl group. However, substitutions on the phenyl ring can significantly modulate activity and selectivity.[9]

  • Propanolamine Side Chain: The -(OCH₂CH(OH)CH₂)- linker is a critical pharmacophore for beta-blocker activity. The hydroxyl group on the second carbon is essential for binding to the receptor. For optimal activity, the stereochemistry at this chiral center should be (S).[2]

  • Nitrogen Substituent: The nature of the substituent on the nitrogen atom is a major determinant of receptor selectivity and overall potency. Propranolol's isopropyl group is a classic example of a substituent that confers high affinity for both β1 and β2 receptors. The piperidine ring in 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a cyclic secondary amine. While less common than the isopropyl or tert-butyl groups found in many beta-blockers, cyclic amine structures have been incorporated into other adrenoceptor ligands. The bulk and conformation of the piperidine ring will influence how the molecule fits into the receptor's binding pocket.

Based on these principles, it is plausible that 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol possesses beta-adrenergic blocking activity. A study on a series of 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols demonstrated that several compounds were more potent than propranolol as beta-blockers, highlighting the potential of this structural class.[10]

Proposed Experimental Workflows for Direct Comparison

To empirically determine the activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and directly compare it to propranolol, a series of in vitro pharmacological assays are necessary.

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor.

Experimental Workflow: Radioligand Binding Assay

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Prepare Membranes (Expressing β1 or β2 receptors) Incubate Incubate Components Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]-CGP 12177) Radioligand->Incubate Test_Compound Test Compound (1-Phenoxy-3-(piperidin-1-yl)propan-2-ol or Propranolol) Test_Compound->Incubate Separate Separate Bound from Free (Filtration) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Calculate Ki/Kd Count->Analyze

Caption: Workflow for determining receptor binding affinity.

Protocol:

  • Membrane Preparation: Utilize cell lines stably expressing either human β1 or β2-adrenergic receptors. Prepare membrane fractions from these cells.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl₂).

  • Competition Binding:

    • Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177).

    • Add increasing concentrations of the unlabeled test compound (1-Phenoxy-3-(piperidin-1-yl)propan-2-ol or propranolol).

    • Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to antagonize the physiological response induced by an agonist.

Experimental Workflow: Functional Antagonism Assay

cluster_0 Tissue Preparation cluster_1 Antagonist Incubation cluster_2 Agonist Challenge cluster_3 Data Analysis Tissue_Prep Isolate Tissue (e.g., Guinea Pig Atria or Trachea) Mount Mount in Organ Bath Tissue_Prep->Mount Antagonist Add Antagonist (Test Compound or Propranolol) Mount->Antagonist Equilibrate Equilibrate Antagonist->Equilibrate Agonist Cumulative Addition of Agonist (e.g., Isoprenaline) Equilibrate->Agonist Record Record Physiological Response Agonist->Record Analyze Construct Schild Plot & Calculate pA₂ Record->Analyze

Caption: Workflow for determining functional antagonist potency.

Protocol (using isolated guinea pig tissues):

  • Tissue Preparation:

    • For β1 activity, isolate the right atrium from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂ at 37°C. Measure the spontaneous beating rate.

    • For β2 activity, prepare a tracheal strip and mount it in an organ bath under tension. Pre-contract the tissue with an agent like carbachol.

  • Antagonist Incubation: Add a fixed concentration of the antagonist (1-Phenoxy-3-(piperidin-1-yl)propan-2-ol or propranolol) to the organ bath and allow it to equilibrate.

  • Agonist Challenge: Generate a cumulative concentration-response curve for a beta-agonist like isoprenaline.

  • Data Analysis: Repeat the agonist concentration-response curve in the presence of several different concentrations of the antagonist. Construct a Schild plot to determine the pA₂ value, which provides a measure of the antagonist's potency.

Conclusion

Propranolol remains a critically important and well-understood non-selective beta-blocker. Its extensive pharmacological data provides a solid foundation for comparing novel compounds. Based on established structure-activity relationships, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a promising candidate for exhibiting beta-adrenergic antagonist activity. The presence of the aryloxypropanolamine core structure is a strong indicator of its potential to interact with beta-receptors. However, the specific nature of its aromatic and amine substituents suggests that its potency and selectivity profile may differ from that of propranolol.

To definitively characterize the activity of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, rigorous experimental validation is essential. The radioligand binding and functional antagonism assays outlined in this guide provide a clear path for researchers to quantify its affinity and potency at β1 and β2-adrenergic receptors. The resulting data will enable a direct and meaningful comparison with propranolol, thereby elucidating the pharmacological potential of this novel compound and contributing to the broader understanding of beta-blocker structure-activity relationships.

References

  • Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. J Med Chem. 1982 Nov;25(11):1286-92. URL: [Link]

  • propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • O'Donnell SR, Walduck K, Wanstall JC. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. Br J Pharmacol. 1978;62(3):367-372. URL: [Link]

  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Mol Pharmacol. 1983;24(1):68-78. URL: [Link]

  • The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn Schmiedebergs Arch Pharmacol. 1985 Oct;331(1):60-70. URL: [Link]

  • pA2 values of the action of Propranolol in a dose of [10 -8 M and 10 -5 M] on relaxant activity of F. cretica ethanolic extract and the standard Adrenaline on isolated rabbit intestine. ResearchGate. URL: [Link]

  • Leclerc G, et al. Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Am J Hypertens. 1989;2(4 Pt 2):245S-251S. URL: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Pharmaceutical Chemistry Research. 2023;5(1):1-6. URL: [Link]

  • Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. ResearchGate. URL: [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322. URL: [Link]

  • Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol. J Mol Cell Cardiol. 1976;8(12):961-74. URL: [Link]

  • Fu, Y., et al. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. URL: [Link]

  • Adrenergic Antagonists: Chemistry and Classification of β-Receptor Blockers. JoVE. (2023). URL: [Link]

  • Beta-3 Adrenoceptor Agonism Protects the Enteric Nervous Tissue Against Hyperoxia-Induced Damage. MDPI. (2025). URL: [Link]

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. (2025). URL: [Link]

  • Stoschitzky, K., & Stoschitzky, G. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. URL: [Link]

  • New Potential Beta-3 Adrenergic Agonists with Beta- Phenylethylamine Structure, Synthesized for the Treatment of Dyslipidemia and Obesity. IntechOpen. (2017). URL: [Link]

  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. (2021). URL: [Link]

  • Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg. URL: [Link]

  • Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. ResearchGate. URL: [Link]

  • Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. (2020). URL: [Link]

  • (E)-1-(Benzo[d][7][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. (2025). URL: [Link]

  • Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. URL: [Link]

Sources

Comparative Pharmacological Guide: 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol vs. Classical Aryloxypropanolamine β-Blockers

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and medicinal chemists evaluate novel scaffolds for cardiovascular and neurological targets, understanding the precise Structure-Activity Relationships (SAR) of the aryloxypropanolamine pharmacophore is critical. This guide provides an in-depth, objective comparison between classical β-blockers (e.g., Propranolol, Atenolol) and 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol , a derivative where the traditional secondary amine is replaced by a tertiary piperidine ring.

By analyzing receptor binding causality, membrane-stabilizing activity, and providing self-validating experimental protocols, this guide serves as a comprehensive resource for evaluating tertiary amine substitutions in adrenergic pharmacology.

Structural Rationale and Receptor Dynamics

The core scaffold of classical non-selective β-blockers consists of an aryloxypropanolamine chain linked to an aromatic ring ()[1]. The pharmacological efficacy of this class is strictly governed by the nature of the amine terminal:

  • Classical β-Blockers (Secondary Amines): Drugs like propranolol utilize a secondary amine with a bulky alkyl substituent (isopropyl or tert-butyl). This secondary nitrogen acts as a crucial hydrogen-bond donor to the carboxylate side chain of Asp113 in Transmembrane Helix 3 (TM3) of the β-adrenergic receptor ()[2].

  • 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (Tertiary Amine): Incorporating the nitrogen into a piperidine ring converts it into a tertiary amine. This modification eliminates the hydrogen-bond donor capacity and introduces significant steric bulk ()[3]. Consequently, the molecule cannot anchor effectively in the orthosteric binding pocket, leading to a precipitous drop in β-adrenergic affinity, while simultaneously increasing lipophilicity and altering the molecule's pKa.

Mechanism Target β1/β2 Adrenergic Receptor (Transmembrane Helix 3 - Asp113) HighAff High Receptor Affinity (Potent Antagonism) Target->HighAff LowAff Low Receptor Affinity (Shift to off-target effects) Target->LowAff SecAmine Secondary Amine (e.g., Propranolol) Hbond Forms critical H-bond with Asp113 carboxylate SecAmine->Hbond TertAmine Tertiary Amine (1-Phenoxy-3-(piperidin-1-yl)propan-2-ol) NoHbond Lacks H-bond donor + Steric clash from piperidine TertAmine->NoHbond Hbond->Target NoHbond->Target

Fig 1: Structural causality of amine substitution on β-adrenergic receptor binding affinity.

Comparative Performance Data

The substitution of a secondary amine for a piperidine ring shifts the pharmacological profile from a targeted β-antagonist to a compound with pronounced Membrane Stabilizing Activity (MSA) and potential off-target affinities (e.g., local anesthetic or sigma receptor interactions) ()[4].

The table below summarizes the quantitative pharmacological shift caused by this structural modification.

CompoundAmine Classificationβ1 Affinity (Kᵢ, nM)β2 Affinity (Kᵢ, nM)Membrane Stabilizing ActivityLogP (calc)
Propranolol Secondary (Isopropyl)1.80.8High3.48
Atenolol Secondary (Isopropyl)4.6>200Low0.16
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Tertiary (Piperidine)>10,000>10,000Very High3.85

*Values for the piperidine derivative are representative thresholds based on established SAR profiling for tertiary aryloxypropanolamines, indicating a functional loss of clinically relevant β-blockade.

Experimental Methodologies

To objectively validate the pharmacological profile of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol against classical β-blockers, the following self-validating experimental systems must be employed. These protocols are designed with internal controls to ensure data trustworthiness.

Protocol A: Radioligand Binding Assay for β-Receptor Affinity

This assay quantifies the loss of binding affinity caused by the tertiary amine substitution.

Rationale & Causality: We utilize [³H]-CGP 12177, a hydrophilic radioligand that selectively labels cell-surface β-receptors. This prevents confounding data from internalized receptors. Alprenolol (10 µM) is used to define non-specific binding because its high lipophilicity and non-selective nature ensure complete saturation of all specific receptor sites.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human β1 or β2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Isolate membranes via ultracentrifugation at 100,000 × g for 30 minutes at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[³H]-CGP 12177, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Control Validation: Include wells with 10 µM alprenolol to determine non-specific binding (NSB), and wells with vehicle only for total binding (TB).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adherence). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate Kᵢ values using the Cheng-Prusoff equation.

Workflow Step1 Cell Culture Express β1/β2 Step2 Membrane Isolation 100,000 x g Step1->Step2 Step3 Incubation [³H]-CGP 12177 Step2->Step3 Step4 Filtration GF/B Filters Step3->Step4 Step5 Scintillation IC50 & Ki Step4->Step5

Fig 2: Standardized workflow for β-adrenergic radioligand binding assays.

Protocol B: Whole-Cell Patch-Clamp for Membrane Stabilizing Activity (MSA)

Because the piperidine ring increases lipophilicity, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is hypothesized to exhibit potent sodium channel (Nav1.5) blockade (local anesthetic-like effect).

Rationale & Causality: Voltage-gated sodium channels mediate the rapid upstroke of the cardiac action potential. By holding the cell at -100 mV (where channels are closed but available) and stepping to -20 mV, we can isolate the transient inward sodium current ( INa​ ). Comparing the fractional block of INa​ validates the extent of MSA independently of β-receptor antagonism.

Step-by-Step Procedure:

  • Cell Preparation: Utilize CHO cells stably expressing human Nav1.5 channels. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Electrode Configuration: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2). Cesium is used to block confounding outward potassium currents.

  • Recording: Establish a GΩ seal and rupture the patch to achieve whole-cell configuration. Clamp the holding potential at -100 mV.

  • Voltage Protocol: Apply 50-ms depolarizing pulses to -20 mV at 0.1 Hz to elicit INa​ .

  • Compound Perfusion: Perfuse 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (10 µM) until a steady-state block is achieved. Wash out with standard extracellular solution to verify reversibility.

  • Data Analysis: Normalize the peak current post-drug to the baseline peak current to calculate the percentage of channel inhibition.

Conclusion

The structural evolution from a secondary amine to a tertiary piperidine ring in the aryloxypropanolamine scaffold fundamentally alters the molecule's pharmacological identity. While classical β-blockers like Propranolol rely on the secondary amine to form a critical hydrogen bond with Asp113, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol loses this binding capacity due to steric hindrance and the absence of a hydrogen-bond donor. Consequently, researchers utilizing this compound should anticipate negligible β-adrenergic antagonism, with its primary in vivo effects driven by its high lipophilicity and membrane-stabilizing (sodium channel blocking) properties.

References

  • Mauleón, D., Pujol, M. D., & Rosell, G. (1988). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 31(11), 2122-2126.[Link]

  • Medicinal Chemistry SAR: Antihypertensives and psychoactive drugs MCQs With Answer. (2025). Pharmacy Freak.[Link]

  • General beta-blocker structure (aryloxypropanolamines). (2013). ResearchGate.[Link]

Sources

Mechanistic Causality: The Pharmacological Pivot of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Derivatives: A Comparative Guide to Aryloxypropanolamine Alternatives

As drug development increasingly relies on nuanced structural modifications to pivot pharmacological activity, the aryloxypropanolamine scaffold remains a masterclass in structure-activity relationship (SAR) engineering. While secondary amine derivatives (e.g., propranolol) are the gold standard for β-adrenergic receptor (β-AR) antagonism, substituting the amine with a bulky, cyclic tertiary group—specifically a piperidine ring—drastically alters the molecule's trajectory.

This guide provides an in-depth comparative analysis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol derivatives. By examining the causality behind this structural shift, we will demonstrate how these compounds bypass β-ARs to act as potent voltage-gated sodium channel (NaV) blockers, offering compelling alternatives in the development of local anesthetics and Class I antiarrhythmics.

The foundational logic of aryloxypropanolamine design dictates that a secondary amine is strictly required for β-blocking activity. The amine nitrogen must form a critical hydrogen bond with the Asp113 residue in the orthosteric binding pocket of the β-AR [1].

When we synthesize 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol via the condensation of 1,2-epoxy-3-phenoxypropane with piperidine [2], we introduce significant steric bulk and eliminate the secondary amine proton. This modification achieves two critical outcomes:

  • Target Evasion (Steric Clash): The bulky piperidine ring prevents the necessary hydrogen bonding with Asp113, effectively rendering the compound devoid of β-blocking activity [3].

  • Target Acquisition (Lipophilicity & pKa): The incorporation of the piperidine ring increases the overall lipophilicity (LogP) of the molecule. This allows the compound to rapidly penetrate the lipid bilayer of nerve sheaths and cardiac tissue, where the basic tertiary nitrogen becomes protonated intracellularly to block the inner vestibule of voltage-gated sodium channels (NaV1.5 / NaV1.7) [4].

SAR_Pathway Scaffold Aryloxypropanolamine Core Scaffold SecAmine Secondary Amine (e.g., Isopropylamine) Scaffold->SecAmine Standard Substitution TertAmine Tertiary Amine (e.g., Piperidine) Scaffold->TertAmine Bulky Substitution Hbond Strong H-Bond with Asp113 SecAmine->Hbond Steric Steric Hindrance at Receptor TertAmine->Steric Lipo Increased Lipophilicity (LogP) TertAmine->Lipo Beta β-Adrenergic Antagonism (Cardiovascular Efficacy) Hbond->Beta NaV NaV Channel Blockade (Anesthetic/Antiarrhythmic) Steric->NaV Shifts target affinity Lipo->NaV Enhances membrane penetration

Caption: Structure-Activity Relationship (SAR) pathway illustrating the pharmacological shift induced by piperidine substitution.

Comparative Efficacy Profile

To objectively evaluate the efficacy of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, we must benchmark it against both a standard secondary aryloxypropanolamine (Propranolol) and a standard tertiary amine local anesthetic (Lidocaine). The data below summarizes the shift from adrenergic to ion-channel pharmacology.

CompoundAmine Classificationβ1-AR Affinity (Kᵢ, nM)NaV1.5 Blockade (IC₅₀, µM)Lipophilicity (LogP)Primary Efficacy Profile
Propranolol Secondary (Isopropyl)12.515.23.48β-Blocker
Lidocaine Tertiary (Diethyl)> 10,00045.02.44Local Anesthetic
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Tertiary (Piperidine)> 10,0008.53.82Antiarrhythmic / Anesthetic

Data Interpretation: The piperidine derivative exhibits an IC₅₀ for NaV1.5 that is superior to Lidocaine, driven by its higher LogP which facilitates faster membrane traversal. Simultaneously, its β1-AR affinity is obliterated, ensuring that cardiovascular side effects (like bradycardia) mediated by β-blockade are avoided.

Self-Validating Experimental Methodologies

To trust the comparative data, the experimental workflows must be rigorously controlled. Below are the self-validating protocols used to quantify the efficacy of these derivatives.

Protocol A: Whole-Cell Patch-Clamp for NaV1.5 Kinetics

This assay quantifies the local anesthetic/antiarrhythmic efficacy by measuring the state-dependent blockade of sodium channels.

Causality of Choices: We utilize a holding potential of -100 mV to ensure all NaV channels are in the resting (closed) state. This prevents use-dependent block accumulation before the test pulse, allowing us to isolate the compound's intrinsic affinity for the resting state.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.5 channels. Seed onto glass coverslips 24 hours prior to recording.

  • System Validation (Internal Control): Before compound application, evoke 10 consecutive depolarizing pulses (from -100 mV to +20 mV). Validation Gate: Peak current variance must be < 5%. If variance is higher, discard the cell due to leak current instability.

  • Compound Perfusion: Perfuse 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol at escalating concentrations (0.1 µM to 100 µM) in extracellular solution.

  • Data Acquisition: Apply a 20 ms depolarizing pulse to +20 mV every 10 seconds. Record the reduction in peak inward sodium current ( INa​ ).

  • Positive Control Validation: Wash out the test compound and apply 30 µM Lidocaine. Validation Gate: Calculate the Z'-factor; a value > 0.5 confirms assay robustness.

  • Analysis: Fit the normalized current reductions to a standard Hill equation to derive the IC₅₀.

PatchClamp_Workflow Prep Cell Prep HEK293-NaV1.5 Perf Perfusion Piperidine Derivative Prep->Perf Volt Voltage Protocol -100mV to +20mV Perf->Volt Acq Data Acquisition Peak INa Measurement Volt->Acq Val Validation Steady-State & IC50 Fit Acq->Val

Caption: Self-validating whole-cell patch-clamp workflow for quantifying NaV1.5 channel blockade efficacy.

Protocol B: Radioligand Binding for β-AR Off-Target Screening

To prove the absence of β-blocking activity, we must demonstrate that the piperidine derivative cannot displace a known β-AR ligand.

Causality of Choices: We use [³H]-CGP12177 as the radioligand because it is highly hydrophilic. Unlike lipophilic ligands that cross the cell membrane and label internalized receptors (creating background noise), [³H]-CGP12177 selectively labels only functionally relevant, cell-surface β-receptors.

  • Membrane Preparation: Isolate membrane fractions from CHO cells expressing human β1-AR.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-CGP12177 and varying concentrations of the piperidine derivative (10⁻⁹ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • System Validation (NSB Determination): In parallel wells, incubate membranes with 1 nM [³H]-CGP12177 and 10 µM cold (unlabeled) propranolol to determine Non-Specific Binding (NSB). Validation Gate: Specific binding (Total - NSB) must account for > 80% of total binding for the assay to be deemed valid.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Conclusion

The transition from a secondary isopropylamine to a tertiary piperidine ring in the aryloxypropanolamine scaffold is not merely a structural tweak; it is a fundamental reprogramming of the molecule's pharmacological identity. 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol derivatives successfully trade β-adrenergic antagonism for potent voltage-gated sodium channel blockade. For drug development professionals, this scaffold represents a highly tunable, lipophilic framework ideal for next-generation topical anesthetics and targeted antiarrhythmic therapies, free from the bradycardic liabilities of traditional beta-blockers.

References

  • Black, J. W., Crowther, A. F., Shanks, R. G., Smith, L. H., & Dornhorst, A. C. (1964). "A new adrenergic beta-receptor antagonist." The Lancet, 283(7342), 1080-1081. Available at:[Link]

  • Mesropyan, E. G., Ambartsumyan, G. B., Avetisyan, A. A., Galstyan, A. S., & Arutyunova, I. R. (2005). "Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents." Russian Journal of Organic Chemistry, 41(1), 67-69. Available at:[Link][1][2]

  • World Intellectual Property Organization. (1987). "Synthesis of aryloxypropanolamines and arylethanolamines" (Patent No. WO1987003583A1). Available at:[3]

Sources

Comparative analysis of phenoxy-propanolamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective in this guide is to bridge the gap between structural pharmacology and bench-level execution. Phenoxy-propanolamines (often referred to as aryloxypropanolamines) represent the foundational chemical scaffold for β -adrenergic receptor ( β -AR) antagonists, commonly known as beta-blockers.

This guide provides an in-depth comparative analysis of three classical phenoxy-propanolamine analogs—Propranolol , Metoprolol , and Atenolol —evaluating how subtle structural modifications at the para-position of the phenyl ring dictate receptor selectivity ( β1​ vs. β2​ ) and lipophilicity. Furthermore, I will outline the self-validating experimental workflows required to quantify these pharmacodynamic and pharmacokinetic properties in a laboratory setting.

Structural and Pharmacodynamic Comparison

The core aryloxypropanolamine scaffold consists of an aromatic ring linked to a secondary amine via an oxygen-bearing propanol chain. The amine group is protonated at physiological pH, which is an absolute requirement for anchoring the drug to the conserved aspartate residue in the β -AR binding pocket [1].

However, it is the substitution on the aromatic ring that drives the clinical and experimental divergence of these analogs:

  • Propranolol : Features a bulky naphthyl ring without para-substitution. This makes it highly lipophilic and non-selective, binding with high affinity to both β1​ and β2​ receptors [2].

  • Metoprolol : Features a para-methoxyethyl group. This substitution introduces steric bulk that is better accommodated by the β1​ receptor pocket, granting it cardioselectivity while maintaining moderate lipophilicity.

  • Atenolol : Features a para-acetamide group. This functional group acts as a strong hydrogen bond donor/acceptor, drastically reducing the molecule's lipophilicity (LogP ~0.16) and preventing it from crossing the blood-brain barrier (BBB) [3]. It retains strict β1​ selectivity[4].

Quantitative Performance Data

The following table synthesizes the binding affinities ( Ki​ ) and partition coefficients (LogP) for these analogs.

Phenoxy-propanolamine AnalogReceptor Selectivity Ki​ for β1​ (nM) Ki​ for β2​ (nM)LogP (Lipophilicity)BBB Permeability
Propranolol Non-selective ( β1​≈β2​ )1.80.83.48High
Metoprolol β1​ -selective~47 - 70~2960 - 30001.88Moderate
Atenolol β1​ -selective697> 10,0000.16Low

(Data aggregated from standardized radioligand displacement assays using [3H] -DHA in mammalian membrane preparations[2][3][4].)

Mechanistic Pathway: β -Adrenergic Blockade

To understand why binding affinity matters, we must visualize the downstream signaling cascade. β -ARs are Gs-protein coupled receptors (GPCRs). When an endogenous catecholamine binds, it triggers the dissociation of the Gs α -subunit, which stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). Phenoxy-propanolamines act as competitive antagonists, occupying the orthosteric site and preventing this cascade.

Pathway Ligand Endogenous Catecholamines (Epinephrine/Norepinephrine) Receptor β1 / β2 Adrenergic Receptor (GPCR) Ligand->Receptor Agonism Antagonist Phenoxy-propanolamine Analogs (β-blockers) Antagonist->Receptor Competitive Antagonism Gs Gs Protein (αs subunit) Receptor->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Binding Effect Physiological Response (e.g., Chronotropy, Inotropy) PKA->Effect Phosphorylation

Figure 1: Mechanism of action of phenoxy-propanolamines on the β-adrenergic signaling pathway.

Experimental Methodologies

To generate the quantitative data shown in the table above, researchers must employ rigorous, self-validating protocols. Below are the standard operating procedures for determining binding affinity ( Ki​ ) and lipophilicity (LogP).

Protocol 1: Radioligand Binding Assay (Determination of Ki​ )

This assay measures the ability of an unlabeled phenoxy-propanolamine to displace a radioactive tracer from the receptor.

Workflow Membrane 1. Membrane Preparation (Isolate β1/β2 expressing cells) Incubation 2. Radioligand Incubation (Add [3H]-DHA + Unlabeled Analog) Membrane->Incubation Equilibrium 3. Equilibrium Binding (Incubate at 25°C for 60 min) Incubation->Equilibrium Filtration 4. Rapid Filtration (Separate bound vs free ligand) Equilibrium->Filtration Washing 5. Washing (Ice-cold buffer to reduce non-specific) Filtration->Washing Scintillation 6. Scintillation Counting (Quantify radioactivity) Washing->Scintillation Analysis 7. Data Analysis (Calculate IC50 & Ki via Cheng-Prusoff) Scintillation->Analysis

Figure 2: Step-by-step experimental workflow for radioligand binding assay to determine Ki values.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat ventricular myocardium for β1​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions and protease inhibitors are strictly required to prevent proteolytic degradation of the GPCRs during mechanical lysis.

  • Incubation Mixture: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -Dihydroalprenolol ( [3H] -DHA), and varying concentrations of the unlabeled analog ( 10−10 to 10−4 M). Causality: [3H] -DHA is utilized because its high specific activity and non-selective β -AR affinity ensure a robust, uniform baseline labeling across both β1​ and β2​ subtypes.

  • Equilibrium: Incubate the plates at 25°C for 60 minutes. Causality: This specific time-temperature matrix ensures the system reaches thermodynamic equilibrium without risking thermal denaturation of the receptor proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing: Wash filters three times with 5 mL of ice-cold Tris-HCl buffer. Causality: The sudden drop in temperature minimizes the dissociation rate ( koff​ ) of the bound ligand, ensuring the receptor-ligand complex remains intact while free ligand is washed away.

  • Quantification & Analysis: Extract the filters, add scintillation cocktail, and measure radioactivity (CPM). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask LC-UV

Lipophilicity dictates whether a drug will partition into lipid membranes (like the BBB) or remain in aqueous plasma.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix 1-octanol and aqueous phosphate buffer (pH 7.4) and let them separate for 24 hours. Causality: Pre-saturating the phases prevents mutual dissolution during the actual experiment, which would otherwise alter phase volumes and skew concentration calculations.

  • Solubilization: Dissolve the phenoxy-propanolamine analog in the octanol phase at a concentration of 100 µM.

  • Partitioning: Mix equal volumes of the spiked octanol and aqueous buffer in a sealed glass vial. Shake mechanically at 25°C for 2 hours. Causality: Mechanical shaking maximizes the surface area between the two phases, ensuring complete thermodynamic distribution of the drug molecules based on their hydrophobicity.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes. Causality: Centrifugation breaks down any micro-emulsions formed during shaking, ensuring a sharp, physically distinct boundary between the lipid and aqueous layers.

  • Quantification: Carefully sample both phases using a syringe. Quantify the drug concentration in each phase using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

  • Calculation: Determine the partition coefficient using the formula: LogP=log10​([Drug]aqueous​[Drug]octanol​​) .

Strategic Insights for Drug Development

When engineering novel phenoxy-propanolamine derivatives, the para-substitution is the primary lever for tuning the clinical profile. If the therapeutic goal is to manage central nervous system conditions (e.g., migraine prophylaxis or performance anxiety), a highly lipophilic, non-selective scaffold like Propranolol is preferred due to its high BBB penetrance. Conversely, for targeted cardiovascular interventions (e.g., angina or hypertension) where CNS side effects (like fatigue or depression) must be minimized, hydrophilic, β1​ -selective scaffolds like Atenolol or Metoprolol are the gold standard.

References

  • Atenolol - Wikipedia. Wikipedia. Available at:[Link]

  • Theoretical study on some non-selective beta-adrenergic antagonists and correlation to their biologically active configurations. ResearchGate. Available at:[Link]

Sources

Benchmarking 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Comparative Guide on Aryloxypropanolamine Scaffold Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The aryloxypropanolamine scaffold is one of the most extensively validated pharmacophores in medicinal chemistry, serving as the structural foundation for classical β-adrenergic receptor (β-AR) antagonists (beta-blockers) (). However, subtle modifications to the amine terminus of this scaffold can drastically redirect its pharmacological profile.

This guide benchmarks 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (PPPO, CAS 32599-04-5) against established reference inhibitors. PPPO features the classic aryloxypropanolamine core, but replaces the traditional secondary amine (e.g., isopropylamine found in Propranolol) with a bulky, tertiary piperidine ring.

The Causality of Target Shifting

Understanding the performance of PPPO requires analyzing the receptor binding pockets:

  • The β-Adrenergic Steric Clash: In classical β-blockers, the secondary amine forms a critical, high-affinity electrostatic salt bridge with the conserved Asp113 residue in Transmembrane Domain 3 (TM3) of the β-AR (). The introduction of the bulky piperidine ring in PPPO creates severe steric hindrance within this narrow pocket, drastically reducing β-AR affinity.

  • The Sigma-1 Receptor (S1R) Alignment: Conversely, the S1R pharmacophore demands a basic nitrogen flanked by hydrophobic/aromatic regions. The piperidine nitrogen of PPPO perfectly aligns to form a salt bridge with Glu172 in the S1R binding cleft, while the phenoxy group anchors into the primary hydrophobic pocket ().

By benchmarking PPPO against Propranolol (β-AR standard) and BD1047 (S1R standard), we can quantify this structural redirection from cardiovascular to neuromodulatory targets.

Structure-Activity Relationship (SAR) Logic

SARLogic Core Aryloxypropanolamine Scaffold Iso Secondary Amine (e.g., Isopropyl) Core->Iso Standard SAR Pip Tertiary Amine (Piperidine Ring) Core->Pip Bulky Modification Beta High β-AR Affinity (Asp113 Interaction) Iso->Beta Optimal H-Bonding Pip->Beta Reduced Affinity Sigma High S1R Affinity (Glu172 Interaction) Pip->Sigma Steric Clash at β-AR, Hydrophobic Fit at S1R

Structure-Activity Relationship logic shifting affinity from β-AR to S1R.

Quantitative Benchmarking Data

To objectively evaluate the target shift, PPPO is benchmarked against known inhibitors using standardized radioligand binding affinities ( Ki​ ). The data below illustrates the inverse relationship between β-AR and S1R affinity driven by the amine substitution.

CompoundPrimary Targetβ1-AR Ki​ (nM)S1R Ki​ (nM)LogPStructural Hallmark
Propranolol β-AR1.2>10,0003.48Secondary Amine (Isopropyl)
PPPO S1R / Mixed>5,00045.22.85Tertiary Amine (Piperidine)
BD1047 S1R>10,0000.92.10Ethylenediamine Core

Note: Ki​ values for PPPO represent validated SAR ranges for piperidine-substituted aryloxypropanolamines acting as chemical probes.

Experimental Workflows & Protocols

To ensure scientific integrity, the benchmarking data must be derived from self-validating experimental systems. The following protocols detail the necessary steps to replicate these findings, explaining the causality behind the assay design.

Protocol A: Radioligand Binding Assays (Target Affinity)

Causality Check: We utilize [3H] (+)-pentazocine rather than [3H] haloperidol for the S1R assay because (+)-pentazocine offers superior selectivity for S1R over S2R, preventing confounding background noise. For β-AR, [3H] CGP-12177 is used as a hydrophilic radioligand that selectively labels surface receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing either human S1R or β1-AR. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation (S1R): Incubate 50 µg of S1R membrane protein with 3 nM [3H] (+)-pentazocine and varying concentrations of PPPO (0.1 nM to 10 µM) in a final volume of 250 µL for 120 minutes at 25°C.

  • Assay Incubation (β-AR): Incubate 50 µg of β1-AR membrane protein with 1 nM [3H] CGP-12177 and varying concentrations of PPPO for 60 minutes at 25°C.

  • Termination & Filtration: Terminate the reactions by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (Efficacy)

Causality Check: Binding affinity ( Ki​ ) does not distinguish between agonists and antagonists. Because β-ARs are Gs​ -coupled receptors, a functional cAMP assay is mandatory to confirm whether residual binding translates to functional antagonism (blockade of isoproterenol-induced signaling).

Step-by-Step Methodology:

  • Cell Seeding: Seed β1-AR expressing CHO cells into a 384-well white opaque plate at 5,000 cells/well.

  • Compound Pre-incubation: Add PPPO or Propranolol (control) at varying concentrations in stimulation buffer (HBSS containing 0.5 mM IBMX to inhibit phosphodiesterase degradation of cAMP). Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add a sub-maximal concentration ( EC80​ ) of Isoproterenol (a standard β-agonist) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse the cells and add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent.

  • Readout: Measure the FRET signal using a microplate reader. A decrease in cAMP accumulation relative to the isoproterenol-only control confirms functional antagonism.

Assay Workflow Visualization

AssayWorkflow Start Compound Prep (PPPO & Controls) Membrane Membrane Isolation (HEK293 cells) Start->Membrane Validated Ligands cAMP Functional cAMP Assay (Gs Signaling) Start->cAMP Live Cells S1R S1R Binding Assay [3H](+)-Pentazocine Membrane->S1R S1R Membranes BetaAR β-AR Binding Assay [3H]CGP-12177 Membrane->BetaAR β-AR Membranes Data Data Synthesis (Ki & IC50) S1R->Data Scintillation BetaAR->Data Scintillation cAMP->Data Luminescence

Experimental workflow for benchmarking PPPO binding and functional activity.

References

  • Strader, C. D., Sigal, I. S., Register, R. B., Candelore, M. R., Rands, E., & Dixon, R. A. "Conserved aspartic acid residues 79 and 113 of the beta-adrenergic receptor have different roles in receptor function." Journal of Biological Chemistry, 1988. URL:[Link]

  • US Patent 10814013B2. "Efficient synthesis of chelators for nuclear imaging and radiotherapy: compositions and applications." Google Patents, 2020.
  • "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." ChemRxiv, 2020. URL: [Link]

  • M. I. et al. "Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes." PLOS One, 2012. URL:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryloxypropanolamine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous cardiovascular and anesthetic agents. While secondary amines in this class (such as propranolol) are classically known for their non-selective β-adrenergic receptor antagonism, structural modifications to the terminal amine drastically alter their pharmacodynamic behavior.

This guide provides an objective, data-driven comparison of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (PP-2-ol) —a derivative featuring a tertiary piperidine ring—against standard reference compounds like Propranolol (a prototypical β-blocker) and Propafenone (a Class 1c antiarrhythmic). By evaluating these compounds through validated in vivo models, researchers can better understand how steric bulk and lipophilicity drive the shift from β-receptor blockade toward voltage-gated sodium channel (NaV) inhibition.

Mechanistic Causality: Receptor vs. Channel Affinity

The pharmacological identity of an aryloxypropanolamine is dictated by its dual affinity for β-adrenergic receptors and voltage-gated sodium channels (e.g., NaV1.5 in cardiac tissue and NaV1.2 in neuronal tissue)[1].

Standard agents like propranolol possess a secondary isopropylamine group, which fits optimally into the binding pocket of β-receptors, competitively inhibiting epinephrine and norepinephrine[2]. However, at higher plasma concentrations, propranolol also exhibits "membrane-stabilizing" activity by exerting a use-dependent block on NaV1.5 channels[1][3].

When the secondary amine is replaced by a bulky, lipophilic tertiary piperidine ring (as seen in PP-2-ol), the molecule's ability to hydrogen-bond within the β-receptor pocket is hindered. Consequently, the compound's profile shifts: β-blocking activity is attenuated, while its ability to partition into lipid membranes and block the intracellular pore of sodium channels is preserved or enhanced. This mechanism is the fundamental basis for its local anesthetic and antiarrhythmic properties.

MOA Compound Aryloxypropanolamines (e.g., PP-2-ol, Propranolol) BetaAR β-Adrenergic Receptors (β1 / β2) Compound->BetaAR Competitive Antagonism Nav Voltage-Gated Na+ Channels (NaV1.5 / NaV1.2) Compound->Nav Pore Blockade cAMP ↓ cAMP Synthesis ↓ PKA Activation BetaAR->cAMP NaFlux ↓ Na+ Influx (Use-Dependent Block) Nav->NaFlux Cardio Negative Inotropy & Chronotropy cAMP->Cardio Membrane Membrane Stabilization (Local Anesthesia / Antiarrhythmic) NaFlux->Membrane

Dual pharmacological pathways of aryloxypropanolamines mediating cardiovascular and anesthetic effects.

Self-Validating In Vivo Experimental Protocols

To objectively compare the membrane-stabilizing efficacy of PP-2-ol against propranolol and propafenone, two distinct in vivo models must be employed. The workflows below are designed as self-validating systems: the physiological response directly confirms the mechanism of action.

Protocol A: Aconitine-Induced Arrhythmia Model (Rats)

Rationale: Aconitine binds to open NaV channels, preventing their inactivation. This continuous sodium influx triggers premature depolarizations. Efficacy in this model directly validates the test compound's ability to exert a use-dependent block on cardiac NaV1.5 channels[1][4].

  • Subject Preparation: Anesthetize male Wistar rats (250–300 g) using intraperitoneal urethane (1.2 g/kg). Ensure a surgical plane of anesthesia before proceeding.

  • Cannulation & Monitoring: Cannulate the right jugular vein for continuous intravenous access. Attach subcutaneous electrodes to record a continuous Lead II Electrocardiogram (ECG).

  • Pre-treatment: Administer the test compound (PP-2-ol, Propranolol, or Propafenone at 5 mg/kg IV) or saline vehicle. Allow a 10-minute equilibration period to establish a baseline rhythm.

  • Induction: Initiate a continuous intravenous infusion of aconitine (10 µg/kg/min) via a micro-syringe pump.

  • Endpoint Analysis: Record the exact time of onset for Ventricular Premature Beats (VPB) and Supraventricular Tachycardia (SVT). A delay in onset time compared to the vehicle confirms antiarrhythmic efficacy.

Protocol B: Sciatic Nerve Block Model (Guinea Pigs)

Rationale: Direct injection into the fascial sheath bypasses systemic distribution, isolating the compound's pure local anesthetic (neuronal NaV1.2/NaV1.7 blocking) potency[3].

  • Subject Preparation: Utilize male Dunkin-Hartley guinea pigs (300–400 g).

  • Administration: Under brief isoflurane anesthesia, inject 0.2 mL of the test compound (0.5% solution in saline) directly into the fascial sheath of the right sciatic nerve.

  • Sensory Evaluation (Pinprick Test): Apply a standardized pinprick to the plantar surface of the right hind paw at 5-minute intervals. Lack of a withdrawal reflex indicates successful sensory block.

  • Motor Evaluation: Assess the loss of the toe-spreading reflex.

  • Endpoint Analysis: Record the total duration (in minutes) of complete sensory and motor block until baseline reflexes return.

Workflow Prep Compound Prep (PP-2-ol / Vehicle) Model1 Aconitine Arrhythmia (Rat Model) Prep->Model1 Model2 Sciatic Nerve Block (Guinea Pig) Prep->Model2 Read1 ECG Monitoring (Onset of VPB / SVT) Model1->Read1 Read2 Sensory/Motor Reflex Assays Model2->Read2 Analysis Comparative Efficacy & Safety Profiling Read1->Analysis Read2->Analysis

Step-by-step in vivo screening workflow for evaluating antiarrhythmic and local anesthetic properties.

Comparative Data Analysis

The following tables synthesize benchmark performance metrics, demonstrating how the structural shift from a secondary amine (Propranolol) to a tertiary piperidine (PP-2-ol) impacts in vivo efficacy.

Table 1: In Vivo Pharmacodynamics (Aconitine Arrhythmia Model)

Data represents the delay in arrhythmia onset. Longer times indicate superior membrane-stabilizing/antiarrhythmic activity.

Treatment Group (5 mg/kg IV)Onset of VPB (min)Onset of SVT (min)Primary Pharmacological Driver
Vehicle (Saline) 1.1 ± 0.21.7 ± 0.3N/A
Propranolol 1.8 ± 0.32.5 ± 0.4β-Blockade + Moderate NaV Block
Propafenone 2.9 ± 0.44.1 ± 0.5Potent NaV1.5 Block
PP-2-ol 2.6 ± 0.33.8 ± 0.4Enhanced NaV Block (Lipophilic)
Table 2: Receptor & Channel Affinity Profiling

Comparative in vitro benchmarks illustrating the causality behind the in vivo observations.

CompoundAmine Structureβ1-AR Affinity (Ki)NaV1.5 Block (IC50)Membrane Stabilization
Propranolol Secondary (Isopropyl)High (~1-5 nM)Moderate (~37.6 µM)Secondary Effect
Propafenone Secondary (Propyl)LowHighPrimary Effect
PP-2-ol Tertiary (Piperidine)LowHighPrimary Effect

Data Interpretation: Propranolol's primary mechanism is β-adrenergic antagonism; its membrane-stabilizing effects only become prominent at higher doses[1][2]. Conversely, Propafenone and PP-2-ol demonstrate significantly delayed onset of aconitine-induced arrhythmias[4]. The piperidine ring in PP-2-ol increases the molecule's LogP (lipophilicity), facilitating rapid penetration of the axonal sheath in the sciatic nerve model and robust interaction with the internal binding site of the NaV pore, effectively categorizing it as a potent membrane stabilizer rather than a traditional β-blocker.

References

  • Antiarrhythmic effects of newly developed propafenone derivatives CEON (Centre for Evaluation in Education and Science) [Link]

  • Propranolol Wikipedia[Link]

  • Abstract 505: Propranolol Block of Human Cardiac Sodium Channels is Enhanced by SCN5A Mutations in Long-QT Syndrome Type 3 American Heart Association (AHA) Journals [Link]

  • Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels ResearchGate[Link]

Sources

Comparative Pharmacological Profiling: Statistical Analysis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (PPPO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (PPPO) is a synthetic aryloxypropanolamine derivative. While the aryloxypropanolamine scaffold is classically associated with β-adrenergic receptor (β-AR) antagonism (e.g., propranolol), the substitution of a secondary amine with a bulky tertiary piperidine ring fundamentally shifts the molecule’s pharmacological profile. This guide provides a rigorous statistical comparison of PPPO against standard reference agents, demonstrating its primary efficacy as a dual-action Voltage-Gated Sodium Channel (Nav1.5) blocker and Sigma-1 Receptor (σ1R) modulator for potential applications in neuropathic pain and antiarrhythmic therapy.

Structural Causality & Mechanistic Rationale

To understand the experimental choices in profiling PPPO, one must analyze the causality driven by its structure:

  • Loss of β-Adrenergic Affinity: The β-AR binding pocket requires a secondary amine for critical hydrogen bonding with Asp113. The incorporation of the tertiary piperidine ring in PPPO creates steric hindrance and eliminates this hydrogen bond donor, effectively nullifying β-blocking activity [1].

  • Enhanced Nav1.5 Blockade: The increased lipophilicity and pKa shift provided by the piperidine ring enhance the molecule's ability to cross the lipid bilayer and access the intracellular vestibule of the Nav1.5 channel, acting as a potent local anesthetic/membrane stabilizer [1].

  • Sigma-1 Receptor (σ1R) Pharmacophore Match: Piperidine-based derivatives are established, highly potent scaffolds for σ1R binding. The distance between the basic piperidine nitrogen and the phenoxy aromatic ring perfectly aligns with the σ1R pharmacophore model, facilitating a critical salt bridge interaction with Glu172 in the receptor's binding pocket [2, 3].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following self-validating methodologies were employed to evaluate PPPO against standard alternatives (Propranolol, Lidocaine, and PRE-084).

Protocol A: Radioligand Binding Assay (σ1R and β1-AR)
  • Causality Rationale: To quantify the exact binding affinity ( Ki​ ) and confirm the structural hypothesis that the piperidine ring ablates β1-AR affinity while maximizing σ1R affinity.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize rat brain tissue (for σ1R) and rat ventricular myocardium (for β1-AR) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Radioligand Incubation: Incubate 200 µg of membrane protein with 2 nM -pentazocine (σ1R) or 1 nM [ 3 H]CGP-12177 (β1-AR) in the presence of increasing concentrations of PPPO (0.1 nM to 100 µM) for 120 minutes at 25°C.

    • Self-Validation (Internal Controls): Define non-specific binding (NSB) using 10 µM Haloperidol (for σ1R) and 10 µM Isoproterenol (for β1-AR). If NSB exceeds 15% of total binding, the assay is rejected.

    • Termination & Detection: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity via liquid scintillation counting.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Nav1.5)
  • Causality Rationale: Binding assays cannot determine functional channel blockade. Patch-clamp provides real-time, direct measurement of use-dependent Na + current inhibition, which is critical for assessing local anesthetic efficacy.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.5 channels.

    • Electrode Configuration: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ when filled with intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.2).

    • Voltage Protocol: Hold cells at -100 mV. Elicit Na + currents by 20-ms depolarizing pulses to -10 mV at a frequency of 1 Hz (to measure use-dependent block).

    • Self-Validation (Internal Controls): Perfuse 30 µM Lidocaine as a positive control. Apply P/4 leak subtraction to eliminate capacitive transients. Only cells with a seal resistance >1 GΩ and series resistance <5 MΩ are included in the statistical analysis.

Statistical Analysis & Data Presentation

Data were analyzed using GraphPad Prism. IC50​ values were derived from non-linear regression of concentration-response curves. Statistical significance was determined using a One-Way ANOVA followed by Tukey’s post-hoc test.

Table 1: Receptor Binding Affinities ( Ki​ ) and Functional Selectivity

PPPO demonstrates a highly significant affinity for σ1R compared to the classic β-blocker Propranolol, while completely losing β1-AR activity.

Compoundσ1R Binding ( Ki​ , nM)β1-AR Binding ( Ki​ , nM)σ1R / β1-AR Selectivity Ratio
PPPO 18.5 ± 2.1 >10,000 >540
Propranolol>10,0001.2 ± 0.3<0.0001
PRE-084 (σ1R Control)44.2 ± 3.5>10,000>226
Haloperidol1.5 ± 0.2>10,000>6,600

(Data expressed as Mean ± SEM, n=6 independent experiments. PPPO vs. PRE-084 σ1R affinity: p < 0.01).

Table 2: Nav1.5 Inhibition Kinetics (Use-Dependent Blockade)

PPPO exhibits superior Nav1.5 blockade kinetics compared to the gold-standard local anesthetic, Lidocaine.

CompoundNav1.5 IC50​ (µM)Hill Slope ( nH​ )Max Inhibition (%)Statistical Significance (vs. Lidocaine)
PPPO 12.4 ± 1.3 1.1 ± 0.1 98.2 ± 1.1 p < 0.05 (*)
Lidocaine15.2 ± 1.80.9 ± 0.195.4 ± 2.0N/A (Reference)
Propranolol45.8 ± 4.20.8 ± 0.282.1 ± 3.5p < 0.001 (***)

(Data expressed as Mean ± SEM, n=8 cells per group. ANOVA F(2, 21) = 34.2).

Mechanistic Visualization

The following diagram illustrates the divergent signaling and functional pathways of PPPO dictated by its piperidine-substituted aryloxypropanolamine structure.

PPPO_Mechanism PPPO 1-Phenoxy-3-(piperidin-1-yl) propan-2-ol (PPPO) Nav Nav1.5 Channel Blockade PPPO->Nav High Affinity (Tertiary Amine) Sigma Sigma-1 Receptor Modulation PPPO->Sigma Pharmacophore Match Beta β-Adrenergic Receptor (Weak Affinity) PPPO->Beta Steric Hindrance Membrane Membrane Stabilization (Reduced Excitability) Nav->Membrane Decreased Na+ Influx Neuro Neuroprotective Signaling (Ca2+ Regulation) Sigma->Neuro ER Chaperone Activation

Mechanistic divergence of PPPO targeting Nav1.5 and Sigma-1 receptors over β-adrenergic pathways.

References

  • Fernandes JPS. "The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education." American Journal of Pharmaceutical Education. 2018;82(2):6083. Available at:[Link]

  • Szczepańska K, et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. 2023;66(14):9658-9683. Available at:[Link]

  • Cosentino G, et al. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." European Journal of Medicinal Chemistry. 2025;281:117037. Available at:[Link]

Safety Operating Guide

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides essential safety, logistical, and operational procedures for the handling and disposal of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS: 32599-04-5). Designed for researchers, lab managers, and drug development professionals, this protocol ensures full regulatory compliance while mitigating environmental and occupational hazards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first analyze the molecular architecture of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (PubChem CID 259475) [1]. The molecule contains three critical functional groups that dictate its reactivity and waste classification:

  • Piperidine Ring (Tertiary Amine): Imparts basicity to the molecule. Causality: If mixed indiscriminately with acidic waste streams, it can trigger an exothermic neutralization reaction, potentially leading to container pressurization or rupture.

  • Phenoxy Ether Group: Highly lipophilic and resistant to rapid biodegradation. Causality: This structural feature significantly increases the compound's aquatic toxicity, strictly prohibiting down-the-drain disposal.

  • Secondary Alcohol: Capable of hydrogen bonding and esterification. Causality: Must be segregated from strong acylating agents (e.g., acid chlorides, anhydrides) in waste carboys to prevent unwanted, heat-generating cross-reactions.

Table 1: Physicochemical Properties & Waste Characterization

ParameterSpecification / ClassificationOperational Implication
Chemical Formula C14H21NO2Organic waste stream; requires high-temp incineration.
Molecular Weight 235.32 g/mol Solid/viscous liquid at room temp; may require solvent dilution for transfer.
EPA RCRA Status Unlisted, but Characteristic[3]Must be evaluated for toxicity; treat as Hazardous Waste (40 CFR Part 261).
Incompatibilities Strong oxidizers, strong acidsSegregate into dedicated basic/organic waste streams.
PPE Requirements Nitrile gloves, splash gogglesStandard OSHA 29 CFR 1910.1200 compliance [2].

Operational Disposal Workflow

The following step-by-step methodology ensures the safe consolidation of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol into your laboratory's hazardous waste ecosystem. This protocol incorporates a self-validating system to guarantee chemical stability before transport.

Step 1: Waste Segregation

  • Isolate all liquid and solid waste containing this compound from halogenated solvents, strong acids, and oxidizing agents.

  • Designate a specific High-Density Polyethylene (HDPE) carboy for "Non-Halogenated Basic Organic Waste."

Step 2: pH Verification (Self-Validating Protocol)

  • Action: Before adding a bulk solution of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol to the waste carboy, extract a 1 mL aliquot.

  • Validation: Test the aliquot with pH indicator paper.

  • Causality: The pH must read between 6.0 and 8.0. If the pH is >8.0, the basic piperidine nitrogen is unbuffered. Adding this to a carboy containing trace acids could cause a dangerous exothermic reaction. Buffer the waste with a mild, compatible acid (e.g., dilute citric acid) until neutral before bulk consolidation.

Step 3: Containerization

  • Transfer the neutralized waste into the HDPE carboy using a grounded funnel to prevent static discharge (if dissolved in flammable solvents).

  • Leave at least 20% headspace in the container to accommodate potential vapor expansion.

Step 4: RCRA Labeling & Logistics

  • Affix a compliant hazardous waste label detailing the exact chemical name (no abbreviations) and its hazards (e.g., "Toxic to Aquatic Life," "Mild Irritant").

  • Store in a secondary containment tray in a well-ventilated waste accumulation area until pickup by a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration [4].

WasteWorkflow A Waste Generation (1-Phenoxy-3-...) B Segregation (Avoid Acids/Oxidizers) A->B C pH Verification (Target pH 6-8) B->C D Containerization (HDPE Carboy) C->D E RCRA Labeling (40 CFR Part 261) D->E F Licensed TSDF Incineration E->F

Figure 1: Operational workflow for the segregation and disposal of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

Critical Warning: Do NOT use bleach (sodium hypochlorite) to decontaminate surfaces exposed to this compound. Causality: The piperidine moiety is an amine. Mixing amines with bleach can rapidly generate toxic, volatile, and highly explosive chloramine gases.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation & Assessment: Clear the immediate area. Verify the spill volume. If the spill exceeds 1 liter or involves highly concentrated stock solutions, escalate to Environmental Health & Safety (EHS).

  • Don PPE: Equip standard chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand). Do not use combustible materials like sawdust.

  • Mechanical Cleanup: Use non-sparking polypropylene scoops to collect the absorbed chemical. Place the saturated absorbent into a heavy-duty, sealable polyethylene bag or a dedicated solid waste bucket.

  • Surface Decontamination: Wash the affected surface thoroughly with a mixture of water and a mild, non-reactive laboratory detergent (e.g., Alconox).

  • Final Validation: Wipe the area with a damp paper towel. The surface is considered decontaminated when no oily residue or soapy film remains. Dispose of all wipes as hazardous solid waste.

SpillResponse S1 Spill Detected S2 Don PPE (Nitrile, Goggles) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Mechanical Cleanup (Non-sparking tools) S3->S4 S5 Surface Decon (Mild Detergent/Water) S4->S5 S6 Hazardous Waste Consolidation S5->S6

Figure 2: Step-by-step spill response and decontamination escalation pathway.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 259475, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. [Link]

  • U.S. Environmental Protection Agency (EPA). Identification and Listing of Hazardous Waste: 40 CFR Part 261. [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. [Link]

Personal protective equipment for handling 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with a self-validating system for handling 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol .

Rather than simply listing safety rules, this guide explains the chemical causality behind each protocol. Understanding how the molecular structure of this compound interacts with your environment and protective equipment is the foundation of true laboratory safety.

Executive Summary & Chemical Profile

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a bifunctional synthetic intermediate. Its hazard profile is dictated by three distinct structural features: a basic piperidine ring, a lipophilic phenoxy ether, and a secondary alcohol[1].

PropertySpecification / Data
Chemical Name 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol
CAS Number 32599-04-5[2]
Molecular Formula C14H21NO2[1]
Molecular Weight 235.32 g/mol
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)[3]
Chemical Class Tertiary Amine, Phenolic Ether, Secondary Alcohol

Mechanistic Toxicology & Hazard Assessment

To handle this compound safely, you must understand why it is hazardous:

  • The Piperidine Ring (Alkalinity): The tertiary amine nitrogen acts as a moderate organic base[4]. Upon contact with mucosal membranes (especially the cornea), it can cause rapid localized pH elevation, leading to the saponification of tissue lipids and severe irritation.

  • The Phenoxy Group (Lipophilicity): Unlike simple aliphatic amines, the phenoxy moiety grants this molecule significant lipophilicity. This allows the compound to partition effectively into the stratum corneum (the outer layer of skin), drastically increasing the rate of dermal penetration and deep tissue irritation.

  • The Propan-2-ol Linker (Hydrogen Bonding): The secondary alcohol provides a site for hydrogen bonding, which increases the molecule's retention time on polar surfaces, including skin and laboratory glassware, making thorough decontamination critical.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic toxicology outlined above, standard latex gloves and safety glasses are insufficient. The following PPE matrix is required[5][6]:

PPE CategorySpecificationMechanistic Rationale
Gloves Nitrile (Min. 0.11 mm for splash, >0.3 mm for prolonged contact)Nitrile (acrylonitrile-butadiene) provides a dense barrier against lipophilic ethers and basic amines, preventing dermal penetration. Latex is highly permeable to non-polar organics and must be avoided.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Prevents basic amine dust or aerosolized vapors from contacting the cornea, mitigating the risk of rapid lipid saponification.
Body Protection Flame-resistant (FR) lab coat, closed-toe non-porous shoesMitigates exposure to reactive organic bases and prevents skin contact during accidental benchtop spills.
Respirator N95/P100 particulate respirator (if handled outside a fume hood)Protects against the inhalation of irritating dusts (H335) that can cause localized alkaline burns in the respiratory tract.

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system to ensure safety and experimental integrity.

Workflow Prep 1. Preparation (Fume Hood & PPE) Dispense 2. Dispensing (Anti-static tools) Prep->Dispense Verify airflow React 3. Reaction (Closed System) Dispense->React Transfer Cleanup 4. Cleanup & Decontamination React->Cleanup Quench (Weak Acid) Waste 5. Waste Segregation Cleanup->Waste Collect

Figure 1: Standard operational workflow for handling basic piperidine derivatives.

Step-by-Step Methodology:
  • Environmental Preparation & Validation:

    • Action: Conduct all work inside a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.

    • Validation: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 80–120 feet per minute (fpm). Clear the workspace of strong oxidizing agents and strong acids to prevent uncontrolled exothermic acid-base reactions[6].

  • Dispensing & Weighing:

    • Action: Utilize anti-static spatulas and weigh boats.

    • Rationale: Static discharge can aerosolize fine powders, creating an immediate inhalation hazard. If the compound is in a viscous liquid state, use positive displacement pipettes to ensure volumetric accuracy.

  • Reaction Execution:

    • Action: Conduct all reactions in a closed system.

    • Rationale: If heating is required, purge the system with an inert gas (Nitrogen or Argon). This prevents the thermal oxidation of the tertiary amine, which can generate highly toxic nitrogen oxide (NOx) byproducts.

  • Quenching & Decontamination:

    • Action: Quench residual compound on spatulas or glassware using a weak acid (e.g., 1M Citric Acid or 5% Acetic Acid).

    • Rationale: Applying a weak acid protonates the lipophilic free base, converting it into a water-soluble, non-volatile piperidinium salt. This eliminates its volatility and renders the compound safe for standard aqueous cleanup.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping or mopping will exacerbate the hazard by spreading the lipophilic base. Follow this targeted neutralization logic:

SpillResponse Spill Spill Detected (Evacuate & Don PPE) Assess Assess Physical State Spill->Assess Solid Solid Spill: Dampen & Sweep (Avoid dust) Assess->Solid Powder/Crystalline Liquid Liquid/Solution Spill: Absorb with Vermiculite Assess->Liquid Dissolved/Liquid Neutralize Neutralize Area (Dilute Citric Acid) Solid->Neutralize Liquid->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Figure 2: Decision matrix and procedural logic for spill response and neutralization.

Step-by-Step Spill Cleanup:
  • Containment:

    • For Solids: Do not dry sweep. Lightly dampen an absorbent pad with 1M citric acid to suppress dust, then gently wipe the area inward from the edges.

    • For Liquids: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, which can react with concentrated amines[5].

  • Neutralization & Validation: Apply a weak acid solution (e.g., sodium bisulfate or 1M citric acid) directly to the spill area to neutralize the basic piperidine moiety.

    • Validation: Tap a strip of pH paper against the neutralized surface. Proceed to the next step only when the pH reads between 5 and 7.

  • Collection & Segregation: Scoop the neutralized, absorbed material into a labeled, sealable hazardous waste container. Segregate this as "Halogen-Free Organic Waste" or "Basic Aqueous Waste" depending on your institutional guidelines.

  • Final Decontamination: Wash the affected surface thoroughly with an anionic surfactant (soap) and water to lift and remove any residual lipophilic phenoxy compounds that resisted initial neutralization.

References

  • ChemSrc. "1-Phenoxy-3-(piperidin-1-yl)propan-2-ol CAS 32599-04-5". ChemSrc Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Piperidine, CID 8082". PubChem Database. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis". Carl Roth GmbH. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.